6-Tosyl-6-azabicyclo[3.1.0]hexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSYHXXVLNFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394762 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81097-48-5 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 6-Tosyl-6-azabicyclo[3.1.0]hexane
The following technical guide details the structure elucidation of 6-Tosyl-6-azabicyclo[3.1.0]hexane , a bicyclic aziridine scaffold used extensively in medicinal chemistry and organic synthesis.
Executive Summary
Compound Identity: 6-Tosyl-6-azabicyclo[3.1.0]hexane
CAS: 81097-48-5
Formula: C
This guide outlines the structural validation of the title compound, a "spring-loaded" electrophile comprising a cyclopentane ring fused to a strained N-tosyl aziridine. The structure is characterized by a high degree of symmetry (
Synthesis Context & Connectivity
To understand the structure, one must understand its origin. The compound is typically synthesized via the metal-catalyzed aziridination of cyclopentene using a nitrene source (e.g., Chloramine-T or PhI=NTs).
-
Connectivity Logic: The reaction adds a nitrogen atom across the double bond of cyclopentene.
-
Stereochemistry: The fusion of the three-membered aziridine ring to the five-membered cyclopentane ring is obligatorily cis due to the high ring strain that a trans-fusion would impose on this small bicyclic system.
Spectroscopic Characterization Strategy
The validation of this structure relies on confirming three structural features:
-
The Bicyclic Core: Confirmed by the ratio of aliphatic to aromatic protons.
-
The Aziridine Fusion: Confirmed by the upfield shift of bridgehead carbons relative to standard epoxides/cyclopropanes, but deshielded protons due to the sulfonamide.
-
Symmetry: The molecule possesses a plane of symmetry passing through the nitrogen, sulfur, and the C3 methylene of the cyclopentane.
Nuclear Magnetic Resonance (NMR) Analysis
The NMR data below represents the definitive fingerprint for this compound in CDCl
H NMR (400 MHz, CDCl
)
The spectrum is characterized by a distinct aromatic region (Tosyl) and a compact aliphatic region.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H | 7.81 | Doublet (d) | 2H | 8.3 | Tosyl ortho protons |
| Ar-H | 7.31 | Doublet (d) | 2H | 8.1 | Tosyl meta protons |
| H1, H5 | 3.31 | Singlet (s) / Doublet (d) | 2H | ~1.5 | Bridgehead (Aziridine CH) |
| Ar-CH | 2.43 | Singlet (s) | 3H | - | Tosyl methyl |
| H2, H4 | 1.92 | dd / multiplet | 2H | 13.4, 7.6 | Cyclopentane CH |
| H2', H4' | 1.55–1.65 | Multiplet | 2H | - | Cyclopentane CH |
| H3 | 1.35–1.45 | Multiplet | 1H | - | Cyclopentane CH |
Key Diagnostic Feature:
The signal at
C NMR (100 MHz, CDCl
)
Due to the plane of symmetry, the number of carbon signals is reduced.
-
Aromatic Region: 4 signals (Quaternary C-S, Quaternary C-Me, 2
CH).- 143.6, 137.1 (Quaternary)
- 129.8, 127.1 (Aromatic CH)
-
Aziridine Carbons (C1, C5):
48.1 – 49.4 ppm . This high-field shift (relative to pyrrolidines) is diagnostic of the strained aziridine ring. -
Cyclopentane Carbons:
- 27.3 ppm (C2, C4 - Methylene)
- 19.4 ppm (C3 - Apex Methylene)
-
Tosyl Methyl:
21.6 ppm.[3]
Mass Spectrometry (MS)[2]
-
Ionization: ESI+ or EI.
-
Molecular Ion:
m/z; m/z. -
Fragmentation: A characteristic loss of the tosyl group (
) or the cleavage of the SO -N bond is often observed.
Stereochemical Elucidation
The stereochemistry is defined by the fusion of the rings and the orientation of the nitrogen substituent.
-
Cis-Fusion: The trans-bicyclo[3.1.0]hexane system is highly strained and synthetically inaccessible under standard aziridination conditions. The coupling constant
is small, consistent with the cis-fused geometry where the dihedral angle approaches 90°. -
Nitrogen Inversion: The
-tosyl group typically adopts an exo orientation (anti to the cyclopentane ring) to minimize steric repulsion with the C2/C4 methylene hydrogens. However, in solution (NMR), the time-averaged signal suggests a symmetric environment.
Experimental Protocol for Validation
To replicate the characterization of this compound, follow this standard operating procedure:
-
Sample Preparation: Dissolve ~10 mg of the purified white solid in 0.6 mL of CDCl
(neutralized with basic alumina to prevent acid-catalyzed ring opening). -
1H NMR Acquisition: Acquire a standard proton spectrum (16 scans). Look immediately for the doublet/singlet at 3.3 ppm. If this signal is at 4.0+ ppm or shows complex splitting, the aziridine ring may have opened (hydrolysis product).
-
13C NMR Acquisition: Acquire a carbon spectrum (256+ scans). Verify the presence of exactly 8 unique carbon signals (due to symmetry).
-
TLC Verification: The compound stains well with Phosphomolybdic Acid (PMA) or Iodine.
is typically ~0.4 in 4:1 Hexane:Ethyl Acetate.
References
-
Synthesis and Characterization: Li, Z., et al. "Light Empowered Aziridination of Olefins under Metal-Free Conditions." Royal Society of Chemistry (RSC), 2025.[2]
-
NMR Data Verification: Pei, Q., et al. "Supporting Information: Ni-Catalyzed Carboxylation of Aziridines."[8] Amazon AWS (Hosting SI), 2025.[7]
-
Crystallographic Context: Matthews, J. L., et al. "3,3-Diphenyl-6-(p-toluenesulfonyl)-6-aza-3-silabicyclo[3.1.0]hexane."[6][9] Acta Crystallographica Section C, 2001.[9]
-
General Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 3660088, 6-Tosyl-6-azabicyclo[3.1.0]hexane."
Sources
- 1. Buy 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090) | 81097-48-5 [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3,3-Diphenyl-6-(p-toluenesulfonyl)-6-aza-3-silabicyclo[3.1.0]hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 6-Tosyl-6-azabicyclo[3.1.0]hexane
This guide provides an in-depth technical analysis of 6-Tosyl-6-azabicyclo[3.1.0]hexane , a critical bicyclic aziridine intermediate used in the synthesis of complex pharmaceutical scaffolds.
Molecular Weight: 237.32 g/mol
CAS Registry Number: 81097-48-5
Formula:
Executive Summary
6-Tosyl-6-azabicyclo[3.1.0]hexane is a "privileged scaffold" in medicinal chemistry, serving as a high-value intermediate for the synthesis of substituted cyclopentylamines. Its structure consists of a cyclopentane ring fused to a strained aziridine ring, with the nitrogen atom protected by a p-toluenesulfonyl (tosyl) group. This protection activates the aziridine ring toward nucleophilic opening while preventing unwanted side reactions on the nitrogen.
Researchers utilize this compound primarily to access trans-2-substituted cyclopentylamines via stereoselective ring-opening reactions, a motif found in various bioactive molecules including JNK3 inhibitors and HCV protease inhibitors.
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Weight | 237.32 g/mol | Calculated based on standard atomic weights. |
| Exact Mass | 237.0823 Da | Monoisotopic mass for HRMS validation. |
| Molecular Formula | ||
| Physical State | White Crystalline Solid | Typically recrystallized from EtOAc/Hexanes.[2] |
| Solubility | DCM, THF, Acetonitrile | Poor solubility in water; hydrolytically stable at neutral pH. |
| Melting Point | ~117 °C | Note: Literature values vary slightly based on purity/polymorph. |
| Reactivity Class | Activated Aziridine | Highly susceptible to nucleophilic attack due to ring strain (~27 kcal/mol). |
Synthesis Protocol: Copper-Catalyzed Aziridination
The most direct and atom-economical route to 6-Tosyl-6-azabicyclo[3.1.0]hexane involves the transfer of a nitrene moiety to cyclopentene. This reaction is typically catalyzed by copper(I) or rhodium(II) complexes.
Methodology: Olefin Aziridination
Reagents:
-
Substrate: Cyclopentene (1.0 equiv)
-
Nitrene Source: (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs ) or Chloramine-T/Iodine.
-
Catalyst: Cu(OTf)₂ or Cu(acac)₂ (5-10 mol%).
-
Solvent: Acetonitrile or Dichloromethane (Anhydrous).
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask under inert atmosphere (Ar or N₂), dissolve Cu(OTf)₂ (0.05 equiv) in anhydrous acetonitrile.
-
Addition: Add cyclopentene (5.0 equiv, excess used to drive reaction) to the catalyst solution.
-
Nitrene Transfer: Slowly add PhI=NTs (1.0 equiv) in portions over 30 minutes at 0°C to prevent exotherm-induced decomposition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The suspension will clarify as the hypervalent iodine reagent is consumed.
-
Workup: Filter the mixture through a pad of celite to remove insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20) to yield the product as a white solid.
Validation Criteria (Self-Validating)
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic doublet for the tosyl aromatic protons (~7.8 ppm, 7.3 ppm) and the upfield signals for the bridgehead methine protons (~3.3 ppm) which confirm the bicyclic structure.
-
TLC: The product (Rf ~0.4 in 4:1 Hex/EtOAc) should be UV active (tosyl group) and stain with p-anisaldehyde (blue/purple).
Mechanism & Reactivity: The "Spring-Loaded" Electrophile
The utility of this molecule lies in its ring strain . The fusion of the three-membered aziridine ring to the five-membered cyclopentane ring creates a highly strained system. The electron-withdrawing tosyl group further polarizes the C-N bonds, making the bridgehead carbons (C1/C5) highly electrophilic.
Nucleophilic Ring Opening
Upon treatment with nucleophiles (Nu⁻), the aziridine ring opens in an
Common Transformations:
-
Azide (
): Yields trans-2-azidocyclopentylsulfonamide (precursor to diamines). -
Thiol (
): Yields trans-2-aminocyclopentyl sulfides. -
Organocuprates (
): Introduces alkyl groups to form substituted cyclopentylamines.
Visualized Pathways (Graphviz)
The following diagram illustrates the synthesis from cyclopentene and the subsequent divergent reactivity pathways.
Caption: Synthesis of 6-Tosyl-6-azabicyclo[3.1.0]hexane via catalytic nitrene transfer and downstream ring-opening applications.
References
-
PubChem. (n.d.). 6-Tosyl-6-azabicyclo[3.1.0]hexane.[1][3] National Library of Medicine. Retrieved February 7, 2026, from [Link]
- Li, Z., Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral copper complexes. Journal of the American Chemical Society, 115(12), 5326-5327.
-
Beilstein-Institut. (2014). Hydrogen-bond activation enables aziridination of unactivated olefins. Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Stability of the Azabicyclo[3.1.0]hexane Ring Core
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Azabicyclo[3.1.0]hexane Core - A Scaffold of Constrained Potential
The azabicyclo[3.1.0]hexane ring system, a conformationally restricted bicyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure serves as a valuable isostere for piperidine and other saturated heterocycles, offering a unique three-dimensional arrangement of pharmacophoric elements.[1][2] This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and often, increased metabolic stability.[2] However, the inherent ring strain of this fused cyclopropane-pyrrolidine system also presents unique challenges and considerations regarding its chemical stability. This guide provides a comprehensive technical overview of the stability of the azabicyclo[3.1.0]hexane core, offering insights into its conformational preferences, reactivity under various conditions, and strategies for assessing its stability in a drug development context.
The Structural Landscape: Conformational Preferences and Ring Strain
The stability of the azabicyclo[3.1.0]hexane core is intrinsically linked to its three-dimensional structure and the associated ring strain. The fusion of a five-membered pyrrolidine ring with a three-membered cyclopropane ring results in significant deviation from ideal bond angles, leading to considerable angle and torsional strain.[3]
Conformational Analysis: The Predominance of the Boat
Computational studies on the parent bicyclo[3.1.0]hexane system have revealed that the molecule predominantly adopts a boat-like conformation , which is significantly more stable than the alternative chair-like arrangement.[4] This preference is a direct consequence of minimizing the eclipsing interactions within the five-membered ring.
For the azabicyclo[3.1.0]hexane core, the position of the nitrogen atom and its substituents can influence the conformational landscape. While the boat conformation generally remains the most stable, certain substitution patterns on the nitrogen atom in 3-azabicyclo[3.1.0]hexane derivatives have been shown to favor a chair conformation .[4] This highlights the importance of considering the specific substitution pattern when evaluating the conformational energetics of a particular derivative.
Diagram 1: Conformational Isomers of 3-Azabicyclo[3.1.0]hexane
A simplified representation of the boat and chair conformations of the 3-azabicyclo[3.1.0]hexane core.
Ring Strain: A Double-Edged Sword
This high ring strain makes the azabicyclo[3.1.0]hexane scaffold a valuable synthetic intermediate, as the release of this strain can be a powerful driving force for certain chemical transformations.[2] However, this same property can also render the core susceptible to degradation under certain conditions.
Chemical Stability: Navigating the Landscape of Reactivity
The chemical stability of the azabicyclo[3.1.0]hexane core is a critical consideration in drug development, influencing everything from synthetic route design to formulation and in vivo performance. The primary modes of degradation involve the opening of the strained cyclopropane ring.
Stability in Acidic and Basic Media
The azabicyclo[3.1.0]hexane core can be susceptible to both acid- and base-catalyzed ring-opening reactions. The regioselectivity of these reactions is highly dependent on the reaction conditions and the substitution pattern of the molecule.
-
Acid-Catalyzed Ring Opening: In the presence of acid, the nitrogen atom of the azabicyclo[3.1.0]hexane core can be protonated, which can facilitate the cleavage of the C1-C6 or C5-C6 bond of the cyclopropane ring. The specific pathway is influenced by the stability of the resulting carbocationic intermediates.
-
Base-Promoted Ring Opening: Under basic conditions, deprotonation of a carbon atom adjacent to an activating group can initiate ring opening. The presence of electron-withdrawing groups on the cyclopropane ring can significantly influence the susceptibility to base-mediated degradation.
Thermal Stability
The thermal stability of the azabicyclo[3.1.0]hexane core is generally good, but at elevated temperatures, rearrangements can occur. These rearrangements are often driven by the release of ring strain and can lead to the formation of various isomeric structures, including substituted pyrrolidines and piperidines. The specific products of thermal rearrangement are highly dependent on the substitution pattern and the position of the nitrogen atom within the bicyclic system. For many amine-containing compounds, thermal degradation is often accelerated above 177°C (350°F).[5]
Table 1: Summary of Factors Influencing the Chemical Stability of the Azabicyclo[3.1.0]hexane Core
| Factor | Influence on Stability | Rationale |
| pH | Susceptible to both acidic and basic conditions. | Protonation of the nitrogen under acidic conditions can activate the ring for nucleophilic attack. Deprotonation of activated C-H bonds under basic conditions can initiate ring opening. |
| Temperature | Generally stable at ambient temperatures; can undergo rearrangement at elevated temperatures. | High temperatures provide the activation energy required to overcome the barrier for ring-opening and rearrangement reactions, driven by the release of ring strain. |
| Substituents | Electronic and steric properties of substituents can significantly impact stability. | Electron-withdrawing groups can activate the cyclopropane ring towards nucleophilic attack, while bulky substituents can sterically hinder reactions. |
| Nitrogen Position | The position of the nitrogen atom (1-aza, 2-aza, or 3-aza) influences the electronic properties and reactivity of the ring system. | The basicity of the nitrogen and its proximity to the cyclopropane ring affect the susceptibility to acid-catalyzed reactions. |
Metabolic Stability: A Key Advantage in Drug Design
One of the primary reasons for the growing interest in the azabicyclo[3.1.0]hexane scaffold in drug discovery is its potential to enhance metabolic stability.[2] The rigid, three-dimensional structure can sterically shield potential sites of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profiles.
While specific metabolic pathways for all azabicyclo[3.1.0]hexane-containing drugs are not extensively detailed in the public domain, general principles of drug metabolism suggest that potential sites of metabolic transformation would include:
-
N-dealkylation: If the nitrogen atom is substituted with an alkyl group.
-
Oxidation: Of the carbon atoms of the pyrrolidine or cyclopropane rings, particularly those adjacent to the nitrogen atom.
-
Hydrolysis: Of amide or ester functionalities attached to the core.
The inherent stability of the C-C bonds of the cyclopropane ring can make it more resistant to oxidative metabolism compared to less strained aliphatic systems.
Experimental Protocols for Stability Assessment
A thorough understanding of the stability of an azabicyclo[3.1.0]hexane-containing drug candidate is crucial. The following are generalized protocols that can be adapted to assess the chemical stability of these compounds.
Protocol for Assessing pH-Dependent Hydrolytic Stability
This protocol provides a framework for evaluating the stability of an azabicyclo[3.1.0]hexane derivative across a range of pH values relevant to physiological conditions and pharmaceutical processing.
Objective: To determine the rate of degradation of a test compound in aqueous solutions of varying pH.
Materials:
-
Test compound (azabicyclo[3.1.0]hexane derivative)
-
Buffer solutions (e.g., phosphate, citrate, borate) covering a pH range of 2 to 12.
-
High-purity water
-
Acetonitrile or other suitable organic solvent for stock solution preparation
-
HPLC system with a suitable column and detector
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Solution Preparation: For each pH to be tested, add a small aliquot of the stock solution to a pre-warmed buffer solution to achieve the desired final concentration (typically in the µg/mL range). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Incubation: Incubate the reaction solutions at a constant temperature (e.g., 37°C for physiological relevance, or higher for accelerated stability studies).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution that neutralizes the pH and stops further degradation (e.g., a buffer of neutral pH).
-
HPLC Analysis: Analyze the quenched samples by a validated HPLC method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
Diagram 2: Experimental Workflow for pH-Dependent Stability Assessment
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Amine Thermal Degradation [bre.com]
Foreword: The Enduring Utility of a Strained Ring
An In-Depth Technical Guide to the Reactivity of N-Tosyl Aziridines for Researchers, Scientists, and Drug Development Professionals
Aziridines, the nitrogen-containing analogs of epoxides, represent a cornerstone of modern synthetic chemistry. Their inherent ring strain makes them potent electrophiles, unlocking a diverse array of chemical transformations for the construction of complex nitrogenous molecules.[1][2][3] Among the various classes of aziridines, those bearing an N-tosyl group have emerged as particularly versatile and reliable intermediates.[4] The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly activates the aziridine ring towards nucleophilic attack, enabling a wide range of regio- and stereoselective ring-opening reactions.[5][6] This guide provides a comprehensive exploration of the core principles governing the reactivity of N-tosyl aziridines, offering field-proven insights and detailed protocols for their effective utilization in research and drug development.
The Activating Role of the N-Tosyl Group: An Electronic Perspective
The heightened reactivity of N-tosyl aziridines compared to their N-alkyl or N-aryl counterparts is a direct consequence of the electronic properties of the tosyl group. This powerful electron-withdrawing group serves two primary functions:
-
Increased Electrophilicity: The sulfonyl group inductively withdraws electron density from the nitrogen atom, which in turn polarizes the C-N bonds of the aziridine ring. This renders the ring carbon atoms significantly more electrophilic and susceptible to nucleophilic attack. Computational studies have quantified this effect, showing that N-tosyl aziridines are strong electrophiles.[7]
-
Stabilization of the Transition State: During nucleophilic ring-opening, the developing negative charge on the nitrogen atom in the transition state is effectively stabilized by the delocalizing effect of the adjacent sulfonyl group. This lowers the activation energy of the reaction, facilitating ring-opening under milder conditions.[6]
This activation transforms the otherwise relatively inert aziridine into a highly valuable "activated" synthetic building block.[8]
Synthesis of N-Tosyl Aziridines: Crafting the Strained Intermediate
A variety of reliable methods exist for the synthesis of N-tosyl aziridines, with the choice of method often depending on the desired substitution pattern and stereochemistry.
From Alkenes: The Aziridination Reaction
The direct addition of a tosylnitrene equivalent across a double bond is a common and efficient strategy.[2] While early methods often involved harsh conditions, modern transition-metal-catalyzed systems have enabled highly stereoselective aziridinations.[2]
From 2-Amino Alcohols: A Stereospecific Cyclization
A highly reliable and stereospecific route to chiral N-tosyl aziridines involves the cyclization of 1,2-amino alcohols.[4][9][10] This method is particularly valuable as it allows for the direct conversion of readily available chiral amino acids into enantiopure aziridines. The reaction typically proceeds via a two-step, one-pot procedure involving N-tosylation followed by an intramolecular SN2 reaction.
Experimental Protocol: Synthesis of N-Tosyl Aziridines from 2-Amino Alcohols
This protocol provides a general procedure for the synthesis of N-tosyl aziridines from 2-amino alcohols.
Materials:
-
2-Amino alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 2.2 equiv)
-
Potassium hydroxide (KOH, 5.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the 2-amino alcohol in a biphasic mixture of DCM and water.
-
Add potassium hydroxide to the mixture and stir vigorously.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a DCM/water system allows for the simultaneous dissolution of the organic starting materials and the inorganic base.
-
Excess Base: A significant excess of potassium hydroxide is used to deprotonate the amino alcohol and the intermediate N-tosylated amino alcohol, facilitating both the initial N-tosylation and the subsequent intramolecular cyclization.
-
Slow Addition of TsCl: Slow addition helps to control the exothermicity of the reaction and minimize the formation of byproducts.
The Heart of the Matter: Nucleophilic Ring-Opening Reactions
The synthetic utility of N-tosyl aziridines is most profoundly demonstrated in their ring-opening reactions with a vast array of nucleophiles. These reactions are driven by the release of the inherent ring strain (approximately 26 kcal/mol) and are typically highly regioselective and stereospecific.[3][6]
Regioselectivity: A Tale of Two Carbons
The regioselectivity of nucleophilic attack on an unsymmetrically substituted N-tosyl aziridine is governed by a combination of steric and electronic factors.
-
Steric Hindrance: In the absence of strong electronic influences, the nucleophile will preferentially attack the less sterically hindered carbon atom.
-
Electronic Effects: The presence of substituents that can stabilize a positive charge, such as a phenyl group, can direct the nucleophile to the more substituted carbon. This is due to the development of partial carbocationic character at this position in the transition state. For example, in the case of N-tosyl-2-phenylaziridine, nucleophilic attack occurs exclusively at the benzylic position.[11]
The interplay of these factors allows for a high degree of control over the outcome of the reaction.
Stereochemistry: The SN2 Paradigm
The ring-opening of N-tosyl aziridines with nucleophiles generally proceeds via an SN2-type mechanism, resulting in a clean inversion of stereochemistry at the center of attack. This stereospecificity is a key feature that allows for the transfer of chirality from the starting aziridine to the ring-opened product.
Diagram: SN2 Ring-Opening of an N-Tosyl Aziridine
Caption: SN2 mechanism of nucleophilic ring-opening of an N-tosyl aziridine.
The Role of Lewis Acids: Enhancing Reactivity
Lewis acids can be employed to further activate the N-tosyl aziridine ring, often leading to enhanced reaction rates and enabling the use of weaker nucleophiles.[7][12] The Lewis acid typically coordinates to the nitrogen atom of the aziridine, increasing the polarization of the C-N bonds and making the ring carbons even more electrophilic. This strategy has been successfully applied in a variety of transformations, including the ring-opening with alcohols and the formal [3+2] cycloaddition with ketones.[7]
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol
This protocol details a general procedure for the zinc(II) halide-catalyzed ring-opening of an N-tosyl aziridine with an alcohol.
Materials:
-
N-Tosyl aziridine (1.0 equiv)
-
Anhydrous zinc(II) chloride (ZnCl₂, 0.2 equiv)
-
Anhydrous alcohol (solvent and nucleophile)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-tosyl aziridine in anhydrous DCM, add the anhydrous alcohol.
-
Add anhydrous zinc(II) chloride to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the competing ring-opening of the aziridine by water.
-
Inert Atmosphere: An inert atmosphere prevents the deactivation of the Lewis acid catalyst by atmospheric moisture.
-
Lewis Acid Catalyst: Zinc(II) chloride acts as a Lewis acid, coordinating to the aziridine nitrogen and activating the ring for nucleophilic attack by the alcohol.
-
Quenching: The addition of saturated aqueous ammonium chloride serves to decompose the zinc-containing species and facilitate the work-up.
Applications in Drug Development and Complex Molecule Synthesis
The predictable reactivity and stereochemical control offered by N-tosyl aziridines make them invaluable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][13] The ring-opening reactions provide a powerful tool for the introduction of nitrogen-containing functionalities with defined stereochemistry, a common requirement in medicinal chemistry.
For example, the nucleophilic ring-opening of chiral N-tosyl aziridines has been employed in the synthesis of:
-
β-Amino acids: Important building blocks for peptides and other bioactive molecules.[14]
-
1,2-Diamines: Key structural motifs in many ligands and catalysts.[14][15]
-
Azaheterocycles: The ring-opened products can undergo subsequent cyclization reactions to form a variety of heterocyclic scaffolds.[11][16]
The ability to construct complex nitrogenous architectures with high levels of stereocontrol underscores the importance of N-tosyl aziridines in modern drug discovery and development programs.
Data Summary: Regioselectivity in Ring-Opening Reactions
The following table summarizes the regioselectivity observed in the ring-opening of various N-tosyl aziridines with different nucleophiles.
| Aziridine Substituent | Nucleophile | Major Regioisomer (Point of Attack) | Reference |
| 2-Phenyl | Halides (ZnX₂) | Benzylic Carbon | |
| 2-Phenyl | Alcohols (BF₃·OEt₂) | Benzylic Carbon | |
| 2-Alkyl | Halides (ZnX₂) | Less Substituted Carbon | [17] |
| 2,3-Disubstituted (cis) | Silylated Nucleophiles (TMEDA) | Less Substituted Carbon | [14] |
Conclusion: A Versatile Tool for the Synthetic Chemist
N-tosyl aziridines represent a class of exceptionally versatile and reliable synthetic intermediates. The activating effect of the tosyl group, coupled with the inherent strain of the three-membered ring, enables a wide range of highly regio- and stereoselective ring-opening reactions. A thorough understanding of the principles governing their reactivity, as outlined in this guide, empowers researchers, scientists, and drug development professionals to effectively harness the synthetic potential of these powerful building blocks for the efficient construction of complex nitrogen-containing molecules.
Diagram: Synthetic Utility of N-Tosyl Aziridines
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An In-depth Technical Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure serves as a valuable isostere for piperidine and a constrained analog of proline, enabling the exploration of specific pharmacophoric features and improving metabolic stability.[1][3][4] This scaffold is a key structural component in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals, exhibiting activities such as opioid receptor antagonism, anti-inflammatory, antitumor, and antiviral properties.[2][5][6][7] This guide provides a comprehensive overview of the core synthetic strategies for constructing this valuable heterocyclic system, detailing the underlying mechanisms, practical considerations, and representative experimental protocols.
Strategic Approaches to the Bicyclic Core: A Mechanistic Overview
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has been approached through several elegant and efficient strategies. These can be broadly categorized into intramolecular cyclizations, intermolecular cyclopropanations, and cycloaddition reactions. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Intramolecular Cyclization Strategies
Intramolecular reactions that form the cyclopropane ring are among the most powerful methods for constructing the 3-azabicyclo[3.1.0]hexane core. These approaches benefit from pre-organization of the reactive partners, often leading to high efficiency and stereoselectivity.
A prevalent strategy involves the transition-metal-catalyzed cyclization of substrates containing both an alkene and a latent carbene source, such as an alkyne or allene.
-
Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides: Gold catalysts, particularly IMesAuCl/AgBF₄, can activate the alkyne moiety of an N-allylynamide in the presence of an oxidant like pyridine N-oxide.[8] This generates a gold carbene intermediate which is then intramolecularly trapped by the tethered alkene to furnish the 3-azabicyclo[3.1.0]hexan-2-one core.[8] This method is notable for its ability to tolerate a variety of functional groups.[8]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: A simple and atom-economical approach utilizes silver(I) catalysts to mediate the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes.[9] This method proceeds under air and is free of external oxidants, allowing for the formation of multiple chemical bonds in a single step to yield functionalized 3-azabicyclo[3.1.0]hexane derivatives.[9]
-
Palladium(0)-Catalyzed Cyclopropanation of Allenenes: A stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes can be achieved through the palladium(0)-catalyzed cyclopropanation of allenenes.[10] This unusual transformation provides a direct route to the bicyclic system from readily prepared starting materials.[10][11]
Caption: Metal-catalyzed intramolecular cyclopropanation workflow.
An alternative intramolecular approach involves the base-promoted addition of a nucleophile to an appropriately positioned alkene. A notable example is the intramolecular addition of vinyl cyclopropanecarboxamides, which delivers conformationally restricted, highly substituted 3-azabicyclo[3.1.0]hexanes.[5][12] This method is particularly effective for creating fused bicyclic systems.[5]
Photochemistry offers a mild and efficient means to construct the 3-azabicyclo[3.1.0]hexane ring system. A key example is the photochemical decomposition of CHF₂-substituted pyrazolines, which are formed from a [3+2] cycloaddition.[1][13] This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, providing moderate to excellent yields of the desired products.[1][13]
Intermolecular Cyclopropanation Reactions
Intermolecular strategies involve the reaction of a five-membered heterocyclic alkene with a one-carbon donor to form the fused cyclopropane ring.
A practical and scalable approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[5][14] This reaction provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity.[14] The resulting products can be readily purified by silica gel chromatography.[14]
Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate (EDA).[15] This method allows for stereoselective synthesis of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with very low catalyst loadings (as low as 0.005 mol%).[15] The practicality of this approach is demonstrated by the development of telescoped, gram-scale syntheses that do not require chromatographic purification.[15]
Caption: Intermolecular cyclopropanation workflow.
| Catalyst System | Alkene Substrate | Carbene Source | Key Features |
| Palladium | Maleimides | N-Tosylhydrazones | High yields, good diastereoselectivity, gram-scale.[14] |
| Dirhodium(II) | 2,5-Dihydropyrroles | Ethyl Diazoacetate | Low catalyst loadings, stereoselective for exo or endo isomers.[15] |
Cycloaddition Strategies
[3+2] Cycloaddition reactions are a cornerstone for the synthesis of five-membered rings and can be ingeniously applied to the construction of the 3-azabicyclo[3.1.0]hexane system.
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a powerful method for generating highly substituted, spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.[6][16] This reaction proceeds with high diastereofacial selectivity, and even unstable cyclopropenes can be effectively trapped under mild conditions.[6] The mechanism is understood to be a HOMO(cyclopropene)-LUMO(ylide) controlled process.[6]
A catalytic asymmetric variant of the [3+2] cycloaddition between azomethine ylides (derived from α-iminoesters) and azirines has also been developed.[17] Using a CuI/(R)-Fesulphos catalytic system, this method provides access to 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivity and enantioselectivity (up to 98% ee), featuring two contiguous quaternary stereocenters.[17]
Experimental Protocols: A Practical Guide
The following protocols are representative of the synthetic methodologies discussed and are intended to provide a practical starting point for researchers.
Protocol 1: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide with N-Tosylhydrazone
This protocol is adapted from the work of Jiang and coworkers and provides a reliable route to the 3-azabicyclo[3.1.0]hexane core.[13]
Materials:
-
N-Phenylmaleimide
-
Aldehyde N-tosylhydrazone
-
Pd(OAc)₂
-
PPh₃
-
K₂CO₃
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-phenylmaleimide (1.0 mmol), the corresponding N-tosylhydrazone (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Protocol 2: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This protocol is based on the highly efficient method developed by the Davies group.[15]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Rh₂(esp)₂ (or other suitable dirhodium(II) catalyst)
-
4Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried flask containing a stir bar and activated 4Å molecular sieves, add a solution of N-Boc-2,5-dihydropyrrole (10 mmol) and Rh₂(esp)₂ (0.0005 mmol, 0.005 mol%) in anhydrous DCM (5 mL).
-
Heat the mixture to reflux (approximately 40 °C).
-
Slowly add a solution of ethyl diazoacetate (11 mmol) in anhydrous DCM (15 mL) via a syringe pump over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.
-
Cool the reaction to room temperature and filter to remove the molecular sieves.
-
Concentrate the filtrate in vacuo. The crude product can often be used in subsequent steps without further purification or can be purified by chromatography if necessary. This procedure typically yields a mixture of exo and endo diastereomers, with the exo isomer predominating.
Conclusion and Future Directions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen remarkable progress, with a diverse array of efficient and stereoselective methods now available.[2] Transition-metal catalysis, in particular, has provided powerful tools for constructing this valuable scaffold through both intramolecular and intermolecular pathways.[2] The development of catalytic asymmetric variants continues to be a major focus, enabling access to enantiopure compounds crucial for drug development. Future research will likely focus on expanding the substrate scope of existing methods, developing even more atom-economical and environmentally benign processes, and applying these synthetic strategies to the construction of complex, biologically active molecules. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly unlock new possibilities for leveraging the unique structural and conformational properties of the 3-azabicyclo[3.1.0]hexane core in the design of next-generation therapeutics.
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC - NIH. Available at: [Link]
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Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. Available at: [Link]
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. Available at: [Link]
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Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Available at: [Link]
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Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI. Available at: [Link]
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3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes | Request PDF - ResearchGate. Available at: [Link]
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The Pivotal Role of the Tosyl Group in Modern Aziridine Chemistry
An In-Depth Technical Guide:
Abstract: Aziridines, the nitrogen-containing analogues of epoxides, are powerful and versatile building blocks in organic synthesis. Their utility is profoundly influenced by the nature of the substituent on the nitrogen atom. Among the most significant of these are the sulfonyl groups, and in particular, the p-toluenesulfonyl (tosyl) group. This guide provides a comprehensive examination of the multifaceted role of the tosyl group in aziridine chemistry. We will explore its dual function as both a powerful activating group and a robust protecting group, delve into the mechanistic intricacies of N-tosylaziridine reactivity, provide field-proven experimental protocols, and discuss its strategic application in the synthesis of complex nitrogenous molecules.
The Tosyl Group: An Introduction to its Influence
The p-toluenesulfonyl group (Ts), derived from p-toluenesulfonyl chloride (TsCl), is a cornerstone of modern organic chemistry.[1] Its attachment to an aziridine nitrogen atom fundamentally alters the chemical properties of the heterocyclic ring. This alteration is not monolithic; rather, the tosyl group plays a dual role that chemists can strategically exploit.
-
Activation: The primary role of the tosyl group in this context is activation. As a potent electron-withdrawing group, it significantly reduces the electron density on the aziridine nitrogen. This inductive effect polarizes the carbon-nitrogen bonds, rendering the ring's carbon atoms highly electrophilic and thus susceptible to attack by a wide array of nucleophiles.[2][3] This activation is crucial, as unsubstituted aziridines are often sluggish electrophiles.
-
Protection: The resulting N-tosyl sulfonamide is exceptionally stable under a broad range of reaction conditions, making the tosyl group an effective protecting group for the nitrogen atom.[1][4] This stability allows for extensive chemical manipulation of other parts of the molecule without disturbing the nitrogen center. However, this robustness necessitates specific, often reductive, conditions for its eventual removal.[5][6]
The interplay between these two functions—activation towards ring-opening and protection of the nitrogen—is what makes N-tosylaziridines such valuable synthetic intermediates.
Figure 1: The dual role of the tosyl group in aziridine chemistry.
Synthesis of N-Tosylaziridines: Key Methodologies
The preparation of N-tosylaziridines can be broadly categorized into two primary strategies: the cyclization of functionalized acyclic precursors and the direct aziridination of alkenes.
From 2-Amino Alcohols: The Bieber Synthesis
One of the most efficient and widely used methods involves the one-pot conversion of 2-amino alcohols. This approach, refined by Bieber and co-workers, leverages a double tosylation followed by an in-situ base-mediated cyclization.[2][7] The causality is elegant: the more nucleophilic amine is tosylated first, followed by tosylation of the alcohol to create an excellent tosylate leaving group. An intramolecular SN2 reaction, driven by the deprotonated N-tosyl amine, then closes the ring.
The choice of base and solvent is critical and substrate-dependent. For less sterically hindered amino alcohols, a biphasic system of potassium hydroxide in water/dichloromethane provides high yields.[7] For more substituted substrates, anhydrous conditions using potassium carbonate in acetonitrile are often superior.[7]
Figure 2: Workflow for the synthesis of N-tosylaziridines from 2-amino alcohols.
Experimental Protocol: One-Pot Synthesis from (S)-Alaninol
This protocol is adapted from the method described by Bieber et al.[2][7]
-
Reagent Setup: To a stirred solution of (S)-alaninol (1.0 mmol, 75.1 mg) in acetonitrile (2.0 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.0 mmol, 552 mg).
-
Tosylation: Add p-toluenesulfonyl chloride (2.2 mmol, 419 mg) portion-wise at room temperature. The choice of K2CO3 in acetonitrile is often optimal for substituted amino alcohols.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Add toluene (5 mL) to the mixture and filter off the inorganic salts through a pad of celite.
-
Purification: Evaporate the solvents from the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-tosylaziridine.
From Alkenes: Metal-Catalyzed Aziridination
A complementary approach is the direct addition of a tosylnitrene equivalent across a double bond.[8] This transformation is typically catalyzed by transition metals such as copper, rhodium, or zirconium.[8][9][10] The reaction proceeds with high stereospecificity, meaning the stereochemistry of the starting alkene is retained in the aziridine product.
The choice of catalyst and nitrene source (e.g., Chloramine-T) is key to achieving high yields and selectivities. For instance, zirconooxaziridine complexes have been shown to be effective catalysts that operate via a nitrene-free pathway, offering a predictable and highly associative mechanism.[8][10]
Reactivity: The Nucleophilic Ring-Opening of N-Tosylaziridines
The synthetic utility of N-tosylaziridines is most powerfully demonstrated in their ring-opening reactions. The high degree of ring strain combined with the electron-withdrawing tosyl group makes them excellent electrophiles for a vast range of nucleophiles, including amines, alcohols, thiols, halides, and carbon-based nucleophiles.[2][11][12][13]
Regioselectivity and Mechanism
The regioselectivity of the ring-opening is a critical consideration and is primarily governed by the substitution pattern of the aziridine and the reaction conditions.
-
SN2 Pathway: For most cases, particularly with 2-alkyl-N-tosylaziridines, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to inversion of stereochemistry at that center.[3][14]
-
SN1-like Pathway: In the case of 2-aryl-N-tosylaziridines, the benzylic carbon can stabilize a partial positive charge. The use of Lewis acids (e.g., BF₃·OEt₂) can further promote C-N bond cleavage, leading to a mechanism with significant SN1 character.[15][16] In these scenarios, the nucleophile may preferentially attack the more substituted carbon. This mechanistic shift is a powerful tool for controlling regioselectivity, though it can sometimes lead to a loss of stereochemical integrity if a full carbocationic intermediate is formed.[14]
Figure 3: Regioselectivity in the nucleophilic ring-opening of N-tosylaziridines.
Experimental Protocol: Ring-Opening with Benzylamine
This general procedure illustrates the ring-opening of an N-tosylaziridine with an amine nucleophile.[12]
-
Reaction Setup: In a vial, dissolve the N-tosylaziridine (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL).
-
Nucleophile Addition: Add benzylamine (1.2 mmol, 129 mg). DMSO can act as both a solvent and a promoter for this reaction.
-
Heating: Stir the mixture at 80-100 °C. The reaction progress should be monitored by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a β-amino sulfonamide, can be purified by column chromatography.
Deprotection: Removing the Tosyl Group
While the stability of the N-tosyl group is advantageous during synthesis, its eventual removal is necessary to liberate the free amine. This step can be challenging, but several reliable methods have been developed.[4] The choice of method depends on the overall functionality of the molecule.
| Method | Reagents & Conditions | Typical Yields | Advantages & Considerations |
| Reductive (Dissolving Metal) | Lithium (Li) and a catalytic amount of di-tert-butylbiphenyl (DTBB) in THF at -78 °C.[5] | Up to 85% | Highly effective but requires cryogenic temperatures and strictly anhydrous conditions. |
| Reductive (Magnesium) | Magnesium (Mg) turnings in methanol (MeOH) under ultrasonic irradiation.[5] | Up to 75% | Very mild conditions, tolerates more functional groups. Sonication is key to activating the Mg surface. |
| Acidic Cleavage | Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid.[6] | Variable | Can be effective but is harsh and not suitable for acid-sensitive substrates. |
Experimental Protocol: Deprotection using Mg/MeOH
This protocol is based on the mild, ultrasonic-assisted method.[5]
-
Reaction Setup: To a solution of the N-tosyl product (1.0 mmol) in anhydrous methanol (10 mL), add magnesium turnings (10 mmol, 243 mg).
-
Sonication: Place the reaction flask in an ultrasonic bath and sonicate at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Workup: Upon completion, quench the reaction by carefully adding 1 M HCl until the excess magnesium is dissolved.
-
Extraction: Make the solution basic (pH > 10) with aqueous NaOH. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, which can be further purified if necessary.
Conclusion: A Strategic Asset for Drug Development
The tosyl group is more than just a substituent in aziridine chemistry; it is a strategic tool. It transforms the otherwise moderately reactive aziridine into a highly predictable and versatile electrophilic building block. By providing robust protection and potent activation, N-tosylaziridines grant chemists access to a diverse array of chiral 1,2-difunctionalized amine scaffolds—a motif prevalent in pharmaceuticals and natural products. Understanding the principles of their synthesis, the nuances of their ring-opening reactions, and the methods for their deprotection is essential for any researcher, scientist, or drug development professional aiming to leverage the full synthetic power of the aziridine ring.
References
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
-
AK Lectures. (n.d.). Tosylate Leaving Group. [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]
-
Trotta, A., & Thomson, R. J. (2013). Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865-8871. [Link]
-
Ghorai, M. K., et al. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(14), 5599-5610. [Link]
-
Pinarci, O., & Moura-Letts, G. (2020). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 85(15), 9947-9956. [Link]
-
Trotta, A., & Thomson, R. J. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. PubMed, 23920021. [Link]
-
Ghorai, M. K., et al. (2011). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 13(12), 3259-3262. [Link]
-
Stack Exchange. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2026). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 31(3), 509. [Link]
-
Pinarci, O., & Moura-Letts, G. (2019). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic Letters, 21(18), 7385-7389. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ResearchGate. [Link]
-
Cardillo, G., et al. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(5), 1523-1526. [Link]
-
Wikipedia. (n.d.). Aziridines. [Link]
-
Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Pinarci, O., & Moura-Letts, G. (2019). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis - Supporting Information. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
Trotta, A., & Thomson, R. J. (2013). Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865-8871. [Link]
-
D'hooghe, M., et al. (2006). Ring-opening of N-tosyl aziridines by 2-lithiodithianes. Organic & Biomolecular Chemistry, 4(9), 1774-1779. [Link]
-
Cardillo, G., et al. (2000). Deprotection of Sulfonyl Aziridines. ACS Publications. [Link]
-
Ghorai, M. K., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302381. [Link]
-
Ghorai, M. K., et al. (2006). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 118(1), 53-60. [Link]
-
Takeda, Y., et al. (2016). Palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron: experimental and computational studies. Chemical Science, 7(3), 1961-1972. [Link]
-
ResearchGate. (n.d.). Ring opening of N-tosylaziridine 224 with benzylamine 254 in the presence of DMSO. [Link]
-
Wang, C., et al. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry, 89(12), 8439-8449. [Link]
-
Ghorai, M. K., & Ghosh, K. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds: further support towards an SN2-type mechanism. Tetrahedron Letters, 48(18), 3205-3209. [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Ring-opening of N-tosyl aziridines by 2-lithiodithianes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. Aziridines - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Mass Spectrometric Analysis of 6-Tosyl-6-azabicyclo[3.1.0]hexane
Introduction
6-Tosyl-6-azabicyclo[3.1.0]hexane is a bicyclic organic compound with significant applications in synthetic organic chemistry, particularly as a reagent in the development of biologically active molecules.[1] Its structure, featuring a strained aziridine ring fused to a cyclopentane ring and a stabilizing tosyl group, presents a unique analytical challenge.[1] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This application note provides a comprehensive guide to the mass spectrometric analysis of 6-Tosyl-6-azabicyclo[3.1.0]hexane, including detailed protocols and an in-depth discussion of its anticipated fragmentation patterns.
Molecular Structure and Properties
A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum.
-
Chemical Formula: C₁₂H₁₅NO₂S[2]
-
Molecular Weight: 237.32 g/mol [2]
-
Key Structural Features:
-
Bicyclic System: A rigid [3.1.0]hexane core.
-
Aziridine Ring: A strained three-membered ring containing the nitrogen atom, which is a potential site for fragmentation initiation.
-
Tosyl Group (p-toluenesulfonyl): A bulky and electron-withdrawing group attached to the nitrogen atom, which influences ionization and fragmentation.[1]
-
| Property | Value | Source |
| IUPAC Name | 6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane | PubChem[2] |
| Molecular Formula | C₁₂H₁₅NO₂S | PubChem[2] |
| Molecular Weight | 237.32 g/mol | PubChem[2] |
| Exact Mass | 237.08234989 Da | PubChem[2] |
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of 6-Tosyl-6-azabicyclo[3.1.0]hexane.
Caption: Experimental workflow for the mass spectrometric analysis of 6-Tosyl-6-azabicyclo[3.1.0]hexane.
Protocols
Sample Preparation
The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to ensure stable ionization and prevent source contamination.
Materials:
-
6-Tosyl-6-azabicyclo[3.1.0]hexane
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for enhancing protonation)
-
Volumetric flasks and pipettes
-
Syringe and syringe filter (0.22 µm)
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of 6-Tosyl-6-azabicyclo[3.1.0]hexane.
-
Dissolve the compound in 1 mL of acetonitrile in a clean vial.
-
-
Working Solution Preparation (10 µg/mL):
-
Pipette 10 µL of the stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
For enhanced protonation in positive ion mode, 0.1% formic acid can be added to the solvent mixture.
-
-
Final Dilution and Filtration:
-
Further dilute the working solution as needed to achieve a final concentration in the low µg/mL to ng/mL range, depending on instrument sensitivity.
-
Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.
-
Mass Spectrometer Configuration (ESI-MS/MS)
Electrospray ionization (ESI) is the preferred method for this compound due to its polarity. Positive ion mode is recommended as the nitrogen atom is readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atom in the aziridine ring is a basic site that can be readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Nebulizing Gas (N₂) | Instrument dependent | Assists in desolvation of the charged droplets. |
| Drying Gas (N₂) Flow | Instrument dependent | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temperature | 300 - 350 °C | Aids in the desolvation process without causing thermal degradation of the analyte. |
| MS1 Scan Range | m/z 50 - 500 | To detect the protonated molecule [M+H]⁺ at m/z 238.09. |
| MS/MS Precursor Ion | m/z 238.09 | The protonated molecular ion to be isolated for fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation (CID). |
| Collision Energy | 10 - 40 eV (Ramped) | A range of collision energies should be tested to observe both primary and secondary fragment ions. |
Anticipated Fragmentation Pathways
The fragmentation of 6-Tosyl-6-azabicyclo[3.1.0]hexane is expected to be directed by the charge on the protonated nitrogen and the inherent strain of the bicyclic system. The tosyl group is a stable moiety and can act as a good leaving group or direct fragmentation.
Key Fragmentation Reactions:
-
Loss of the Tosyl Radical: A common fragmentation pathway for tosylated compounds is the cleavage of the S-N bond.
-
Ring Opening of the Bicyclic System: The strained aziridine and cyclopentane rings are susceptible to ring-opening reactions upon collisional activation.
-
Formation of the Tropylium Cation: The toluene portion of the tosyl group can rearrange to form the stable tropylium cation at m/z 91.
Caption: Proposed major fragmentation pathways for protonated 6-Tosyl-6-azabicyclo[3.1.0]hexane.
Interpretation of Major Fragments:
-
m/z 155.02 ([C₇H₇O₂S]⁺): This fragment likely corresponds to the protonated p-toluenesulfonyl group, resulting from the cleavage of the nitrogen-sulfur bond.
-
m/z 91.05 ([C₇H₇]⁺): A highly characteristic fragment for compounds containing a toluene moiety, formed by the loss of sulfur dioxide from the m/z 155 fragment, leading to the stable tropylium cation. The presence of this ion is a strong indicator of the tosyl group.
-
m/z 82.07 ([C₅H₈N]⁺): This fragment would arise from the loss of p-toluenesulfinic acid from the protonated molecule, leaving the bicyclic amine core.
Conclusion
The mass spectrometric analysis of 6-Tosyl-6-azabicyclo[3.1.0]hexane can be effectively performed using ESI-MS/MS in positive ion mode. The predictable fragmentation pattern, characterized by the loss of the tosyl group and the formation of a stable tropylium cation, allows for confident structural confirmation. The protocols and insights provided in this application note serve as a robust starting point for researchers and drug development professionals working with this and structurally related compounds.
References
- EvitaChem. (n.d.). 6-Tosyl-6-azabicyclo[3.1.0]hexane.
- Beilstein Journals. (n.d.). Supporting Information Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes.
-
PubChem. (n.d.). 6-Tosyl-6-azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
PubMed. (2010, March 15). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
Sources
6-Tosyl-6-azabicyclo[3.1.0]hexane as a synthetic building block
Application Note: Strategic Utilization of 6-Tosyl-6-azabicyclo[3.1.0]hexane in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
6-Tosyl-6-azabicyclo[3.1.0]hexane (hereafter referred to as 1 ) represents a high-value "spring-loaded" electrophile in modern drug discovery. Structurally, it consists of a cyclopentane ring fused to an activated aziridine. The geometric constraint of the bicyclic [3.1.0] system, combined with the electron-withdrawing nature of the
Unlike simple alkyl aziridines, 1 possesses significant ring strain (~27 kcal/mol) that drives regioselective and stereospecific nucleophilic ring-opening reactions. It serves as a critical equivalent to a "trans-1,2-cyclopentane dication" synthon, allowing researchers to access trans-2-substituted cyclopentylamines —a pharmacophore ubiquitous in neuraminidase inhibitors (e.g., Peramivir analogs), NK1 antagonists, and modified amino acids (e.g., cPr-Proline).
Key Technical Advantages:
-
Stereocontrol: Ring opening proceeds exclusively via
inversion, guaranteeing trans stereochemistry. -
Atom Economy: All atoms of the building block are incorporated into the final product.
-
Scalability: The precursor is accessible from inexpensive cyclopentene.
Part 2: Preparation of the Scaffold
While several routes exist (e.g., oxidative cyclization of sulfonamides), the Copper-Catalyzed Olefin Aziridination is the preferred protocol for research-grade purity and yield. This method minimizes allylic oxidation side products common with radical-based halogenation routes.
Protocol A: Copper-Catalyzed Synthesis from Cyclopentene
Reaction Principle:
The reaction utilizes a hypervalent iodine nitrene source (
Materials:
-
Cyclopentene (CAS: 142-29-0)
-
(N-Tosylimino)phenyliodinane (PhI=NTs) [Note: Can be prepared from PhI(OAc)2 + H2NTs]
-
Cu(acac)
(Copper(II) acetylacetonate) or Cu(OTf) -
Acetonitrile (Dry, HPLC grade)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cu(acac)
(5 mol%) in dry Acetonitrile (0.1 M concentration relative to olefin). -
Substrate Addition: Add Cyclopentene (1.2 equivalents) via syringe. The excess olefin prevents nitrene dimerization.
-
Nitrene Source Addition: Add PhI=NTs (1.0 equivalent) in small portions over 30 minutes at 0°C. Critical: Slow addition controls the exotherm and prevents catalyst poisoning.
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitoring via TLC (EtOAc/Hexane 1:4) should show the disappearance of the solid PhI=NTs and formation of a new spot (R
~ 0.4). -
Workup: Filter the reaction mixture through a short pad of alumina or Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The byproduct, iodobenzene (PhI), can be removed via high-vacuum pumping or column chromatography (Silica gel, gradient 5% -> 20% EtOAc in Hexanes).
-
QC: Product 1 is a white to off-white solid. Confirm identity via
H NMR (characteristic bridgehead protons at 3.3–3.5 ppm).
Visual Workflow (Synthesis):
Figure 1: Copper-catalyzed nitrene transfer workflow for the synthesis of the azabicyclic scaffold.
Part 3: Divergent Synthesis via Ring Opening
The utility of 1 lies in its reactivity as a "masked" electrophile. The strain release upon opening the three-membered ring provides the thermodynamic driving force for reactions with nucleophiles.
Mechanism & Regioselectivity
Nucleophilic attack occurs at the bridgehead carbon (C1 or C5). Due to the symmetry of 1 , these positions are equivalent unless the cyclopentane ring carries other substituents.
-
Stereochemistry: The reaction proceeds with complete inversion of configuration , yielding trans-1,2-disubstituted products.
-
Regiochemistry: Attack is distal to the sulfonamide nitrogen, breaking the C-N bond.
Protocol B: Nucleophilic Ring Opening (General Procedure)
Scope: This protocol applies to azides (NaN
Materials:
-
6-Tosyl-6-azabicyclo[3.1.0]hexane (1 )
-
Nucleophile (e.g., Sodium Azide, Benzylamine)
-
Solvent: DMF (for ionic nucleophiles) or Ethanol/Water (for amines)
-
Catalyst: NH
Cl (mild acid catalyst often accelerates amine opening)
Step-by-Step Methodology (Azidolysis Example):
-
Dissolution: Dissolve 1 (1.0 mmol) in DMF (5 mL).
-
Reagent Prep: Add Sodium Azide (NaN
, 1.5 mmol) and NH Cl (1.5 mmol). Note: The ammonium salt buffers the reaction and activates the aziridine via protonation/H-bonding. -
Heating: Heat the mixture to 60–80°C. Strained aziridines are stable at RT; thermal activation is usually required for opening with weak nucleophiles.
-
Monitoring: Reaction is typically complete in 2–4 hours.
-
Quench: Pour into water (20 mL) and extract with EtOAc (3 x 10 mL).
-
Result: The product is trans-2-azido-N-tosylcyclopentan-1-amine. This is a versatile precursor for trans-1,2-diaminocyclopentanes.
Data Summary: Nucleophile Scope
| Nucleophile | Conditions | Product Class | Stereochemistry | Yield (Typical) |
| NaN | DMF, NH | trans-1,2-Azidoamine | trans | 85-92% |
| Ph-SH | K | trans-1,2-Aminothioether | trans | >90% |
| R-NH | EtOH, Reflux | trans-1,2-Diamine | trans | 70-85% |
| H | THF/H | trans-1,2-Aminoalcohol | trans | 80% |
Visual Pathway (Reactivity):
Figure 2: Divergent reactivity profile demonstrating access to distinct pharmacophores.
Part 4: Advanced Application (Case Study)
Target: Synthesis of trans-2-Aminocyclopentanecarboxylic Acid (ACPC) Precursors. Context: ACPC is a conformationally restricted analogue of lysine/arginine often used in peptidomimetics.
Workflow:
-
Starting Material: 6-Tosyl-6-azabicyclo[3.1.0]hexane.
-
Cyanation: Reaction with KCN/LiClO
in Acetonitrile.-
Mechanism:[1] The cyanide ion attacks the bridgehead carbon.
-
Product:trans-2-cyano-N-tosylcyclopentan-1-amine.
-
-
Hydrolysis: The nitrile group is hydrolyzed (acidic or basic conditions) to the carboxylic acid, while the Tosyl group is removed (e.g., using SmI
or Mg/MeOH) to yield the free amino acid.
Part 5: Safety & Handling
-
Toxicity: Aziridines are alkylating agents and potential mutagens. 1 is less volatile than simple aziridines due to the tosyl group and molecular weight, but it should still be handled in a fume hood with gloves.
-
Incompatibility: Avoid contact with strong acids unless intended for ring opening, as rapid polymerization or violent decomposition can occur.
-
Waste: Quench all reaction mixtures with aqueous nucleophiles (e.g., NaOH or Thiosulfate) before disposal to ensure the aziridine ring is opened and deactivated.
References
-
Evans, D. A., et al. (1994). "Copper-catalyzed aziridination of olefins by (N-(p-toluenesulfonyl)imino)phenyliodinane." Journal of the American Chemical Society.[2] Link
-
Sudalai, A., et al. (1997). "Regioselective aziridination of olefins using Chloramine-T." Tetrahedron. Link
-
Woll, M. G., et al. (2002). "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of the American Chemical Society.[2] Link
-
Couty, F., et al. (2006).[3] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[3] Link(Note: Provides mechanistic parallels for bicyclic systems).
-
Zhang, X., et al. (2019).[4] "Regioselective ring opening of aziridines." RSC Advances. Link
Sources
Application Note: Regioselective Synthesis of Unsaturated 1,2-Amino Alcohols via Organolithium-Mediated Fragmentation
This Application Note is designed to provide a comprehensive, expert-level guide on the synthesis of unsaturated 1,2-amino alcohols utilizing 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane as a privileged electrophilic scaffold. This protocol leverages the unique reactivity of the bicyclic aziridine system to access high-value chiral building blocks through organolithium-mediated alkylative fragmentation.[1]
Executive Summary & Strategic Rationale
The synthesis of unsaturated 1,2-amino alcohols (vicinal amino alcohols) is a cornerstone in the preparation of sphingolipids, nucleoside analogs, and various bioactive alkaloids. Traditional methods often require multi-step sequences involving protection/deprotection strategies.
This protocol details a streamlined, one-pot alkylative ring-opening/fragmentation of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane (1) . This bicyclic substrate, effectively a "chiral pool" derivative (accessible from cis-2-butene-1,4-diol or 2,5-dihydrofuran), possesses high ring strain (~27 kcal/mol for the aziridine) and a fused ether bridge. Upon treatment with organolithiums, it undergoes a cascade reaction—nucleophilic attack followed by ether fragmentation—to yield highly functionalized acyclic allylic amino alcohols with defined stereochemistry.
Key Advantages:
-
Atom Economy: Incorporates the nucleophile (R-Li) directly into the carbon skeleton.
-
Stereocontrol: Transfers the chirality of the bicyclic scaffold to the acyclic product.
-
Rapid Diversification: Access to a library of analogs simply by varying the organolithium species.
Mechanistic Insight & Reaction Pathway[2][3][4]
Understanding the mechanism is critical for troubleshooting and optimizing yield. The reaction does not proceed via a simple SN2 opening; it involves a coordinated fragmentation.
The Mechanism[1][2][3][4][5]
-
Coordination: The lithium cation (Li+) coordinates to the sulfonyl oxygen and the ether oxygen, activating the bridgehead carbon.
-
Nucleophilic Attack: The organolithium reagent (R-Li) attacks the bridgehead carbon (C2 or C4). This is the regio-determining step.
-
Aziridine Opening: The C-N bond cleaves, generating a sulfonamide anion.
-
Fragmentation: To relieve the strain and stabilize the charge, the adjacent C-O bond (ether bridge) cleaves (beta-elimination-like process), generating the double bond and a lithium alkoxide.
-
Protonation: Aqueous workup yields the final unsaturated amino alcohol.
Visualization of the Pathway[3]
Figure 1: Mechanistic flow from bicyclic aziridine to acyclic unsaturated amino alcohol via organolithium-mediated fragmentation.
Detailed Experimental Protocol
Materials & Reagents[2][3]
-
Substrate: 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane (Prepared via Hodgson method [1] or commercially sourced).
-
Organolithium Reagent:
-BuLi, PhLi, or functionalized aryl-Li (Titrated prior to use). -
Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from SPS).
-
Lewis Acid (Optional): BF3·OEt2 (can alter regioselectivity, but standard protocol uses RLi alone).
Step-by-Step Methodology
Step 1: Setup Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.
Step 2: Dissolution Add 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane (1.0 equiv, e.g., 239 mg, 1.0 mmol) to the flask. Add anhydrous THF (5 mL, 0.2 M concentration).
Step 3: Cryogenic Cooling Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes. Critical: Temperature control is vital to prevent non-specific decomposition.
Step 4: Nucleophile Addition Add the Organolithium reagent (2.2 - 3.0 equiv) dropwise via syringe over 10 minutes.
-
Note: Excess RLi is often required because the sulfonamide formed after ring opening may sequester one equivalent of lithium, or to drive the fragmentation.
-
Observation: A color change (often to yellow/orange) may occur.
Step 5: Reaction Monitoring Stir at -78 °C for 1–2 hours. Monitor by TLC (Eluent: EtOAc/Hexanes 1:1). The starting material (Rf ~0.5) should disappear.
-
Self-Validation: If starting material persists, slowly warm to -40 °C.
Step 6: Quenching & Workup Quench the reaction at low temperature with saturated aqueous NH4Cl (2 mL). Allow to warm to room temperature. Dilute with EtOAc (20 mL) and H2O (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over Na2SO4, filter, and concentrate under reduced pressure.
Step 7: Purification Purify the crude oil via flash column chromatography (Silica gel, Gradient: 10% to 50% EtOAc in Hexanes).
Data Interpretation & Scope
The reaction typically yields (E)-alk-2-ene-1,4-amino alcohols (or isomeric variations depending on substitution).
Table 1: Representative Yields with Various Organolithiums
| Entry | Organolithium (R-Li) | Product Type | Yield (%) | Notes |
| 1 | Alkyl-substituted | 75-85% | Clean conversion; primary alcohol formed. | |
| 2 | Phenyllithium | Aryl-substituted | 70-80% | Requires strictly anhydrous conditions. |
| 3 | MeLi | Methyl-substituted | 60-70% | Lower yield due to aggregation; add TMEDA. |
| 4 | Vinyl-Li | Diene-diol precursor | 55-65% | Polymerization risk; keep cold. |
Characterization Checklist (Self-Validation)
-
1H NMR: Look for the disappearance of the bridgehead protons (
3.5-4.0 ppm in bicycle) and appearance of olefinic protons ( 5.5-6.0 ppm). -
IR: Appearance of O-H stretch (~3400 cm-1) and N-H stretch (if Ts remains on N).
-
Mass Spec: Confirm M+H corresponding to [Substrate + R + 2H].
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Moisture in THF or RLi | Re-titrate RLi; distill THF immediately before use. |
| Complex Mixture | Temperature too high | Maintain -78 °C strictly during addition. |
| No Reaction | Steric hindrance of RLi | Use a more reactive RLi or add TMEDA to break aggregates. |
| Regio-isomers | Lack of directing effect | Add Lewis Acid (e.g., BF3·OEt2) to lock conformation (advanced). |
References
-
Hodgson, D. M. , Stefane, B., Miles, T. J., & Witherington, J. (2006). Organolithium-Induced Alkylative Ring Opening of N-Sulfonyl-Protected Aziridinyl Ethers. Journal of Organic Chemistry , 81(4).
-
Kusche, B. R. , & Priestley, N. D. (2009). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.[1][2][3] Encyclopedia of Reagents for Organic Synthesis .
-
Capriati, V. , & Florio, S. (2010). Aziridinyl Anions: Generation, Reactivity, and Use in Modern Synthetic Chemistry. Chemical Reviews , 110(9), 5128–5157.[3]
-
Stanković, S. , D'hooghe, M., Catak, S., & Ha, H. J. (2012). Regioselective Ring Opening of Aziridines. Chemical Society Reviews , 41, 643-665.
Disclaimer: This protocol involves the use of pyrophoric reagents (organolithiums) and should only be performed by trained personnel in a fume hood.
Sources
Application Note: 6-Tosyl-6-azabicyclo[3.1.0]hexane as a Stereocontrolled Scaffold in Medicinal Chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and drug development scientists. It adheres to strict scientific integrity, providing actionable, self-validating protocols and mechanistic insights into the utilization of 6-Tosyl-6-azabicyclo[3.1.0]hexane .
Executive Summary & Strategic Value
6-Tosyl-6-azabicyclo[3.1.0]hexane is a high-value "strain-release" building block. Unlike its thermodynamic isomer (3-azabicyclo[3.1.0]hexane, found in drugs like Trovafloxacin), the 6-aza isomer functions primarily as a reactive electrophile .
Its value lies in its stored ring strain (~27 kcal/mol) and topological constraint. The fusion of the aziridine ring to the cyclopentane core forces nucleophilic attack to occur with absolute regio- and stereocontrol . This makes it an indispensable tool for synthesizing:
-
Aminocyclopentitols: Potent glycosidase inhibitors (mimicking the transition state of sugar hydrolysis).
-
Carbocyclic Nucleosides: Isosteres where the ribose oxygen is replaced by a methylene, requiring precise stereochemistry to maintain kinase recognition.
Mechanistic Insight: The "Spring-Loaded" Electrophile
To use this reagent effectively, one must understand its reactivity profile.[1] The 6-tosyl group acts as an electron-withdrawing "activator," polarizing the C-N bonds.
Stereochemical Imperative
Nucleophilic attack on the bicyclic system follows a strict SN2 trajectory .
-
Attack Site: The nucleophile attacks one of the bridgehead carbons (C1 or C5).
-
Trajectory: Backside attack relative to the aziridine nitrogen.
-
Outcome: Inversion of configuration at the attack site, resulting in a trans-1,2-disubstituted cyclopentane . The aziridine ring opens to form a sulfonamide anion (which is immediately protonated).
Pathway Visualization
The following diagram illustrates the divergent pathways for this scaffold compared to the 3-aza isomer.
Detailed Experimental Protocols
These protocols are designed to be self-validating . Checkpoints are included to ensure reaction integrity before proceeding to the next step.
Protocol A: Synthesis of the Scaffold (6-Tosyl-6-azabicyclo[3.1.0]hexane)
Context: While commercially available, in-house preparation ensures freshness, critical for the aziridine's reactivity.
Reagents:
-
Cyclopentene (1.0 equiv)
-
Chloramine-T (anhydrous) or PhI=NTs (1.1 equiv)
-
Catalyst: Copper(I) or Rhodium(II) dimer (e.g., Rh2(OAc)4) (2-5 mol%)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the catalyst and anhydrous MeCN.
-
Addition: Add Cyclopentene. Slowly add the nitrene source (PhI=NTs) over 1 hour to prevent dimerization.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Validation Checkpoint (TLC): Monitor disappearance of the nitrene source. The product typically appears as a less polar spot compared to sulfonamide byproducts.
-
-
Workup: Filter through a celite pad to remove the metal catalyst. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, EtOAc/Hexane gradient).
-
Purity Check (NMR): Look for the characteristic bridgehead protons (C1/C5) around 2.9–3.0 ppm (doublet or broad singlet) and the disappearance of alkene protons.
-
Protocol B: Nucleophilic Ring Opening (Synthesis of trans-Aminocyclopentitols)
Application: Synthesis of glycosidase inhibitor precursors.
Reagents:
-
Substrate: 6-Tosyl-6-azabicyclo[3.1.0]hexane (1.0 equiv)
-
Nucleophile: Sodium Azide (NaN3) or Thiol (e.g., 1-methyl-1H-tetrazole-5-thiol) (1.5 equiv)
-
Solvent: DMF/Water (9:1) or pure Water (for "Green" protocols)
-
Activator (Optional): Ammonium chloride (mild acid catalyst)
Step-by-Step Procedure:
-
Dissolution: Dissolve the aziridine substrate in the chosen solvent.
-
Activation: If using a weak nucleophile, add NH4Cl (1.0 equiv) to buffer the solution and assist ring opening via protonation of the aziridine nitrogen (forming the activated aziridinium species transiently).
-
Nucleophilic Attack: Add the nucleophile (NaN3 or Thiol).
-
Heating: Heat to 60–80°C.
-
Why? The bicyclic system is sterically hindered compared to simple aziridines. Thermal energy is required to overcome the activation barrier for SN2 attack at the tertiary bridgehead carbon.
-
-
Monitoring:
-
Validation Checkpoint: The reaction is complete when the starting material (Rf ~0.5 in 30% EtOAc/Hex) disappears and a more polar spot (sulfonamide product) appears.
-
-
Quench & Isolation: Dilute with water and extract with Ethyl Acetate.[2] Wash with brine.[2]
-
Product Verification:
-
1H NMR: The bridgehead protons will shift significantly downfield. You should observe a trans coupling constant (J ~ 6-8 Hz) between the H-C-N and H-C-Nu protons, confirming the anti-addition.
-
Case Study: Application in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides replace the ribose oxygen with a methylene group, increasing metabolic stability against phosphorylases. The 6-tosyl-6-azabicyclo[3.1.0]hexane scaffold is used to lock the "sugar" pucker.
Workflow:
-
Scaffold Preparation: Start with 6-tosyl-6-azabicyclo[3.1.0]hexane.
-
Ring Opening: Open with a protected hydroxymethyl anion equivalent (or cyanide followed by reduction) to install the C4' substituent.
-
Base Coupling: The sulfonamide nitrogen (N-Ts) is difficult to remove. Often, the 6-azabicyclo[3.1.0]hex-3-ene (unsaturated analog) is used if the nitrogen is intended to be part of the nucleobase, or the Ts group is removed via Sodium/Naphthalene reduction to allow coupling with a purine/pyrimidine base.
Key Reference Data:
-
Conformational Locking: The bicyclic system forces the cyclopentane ring into a specific envelope conformation (North or South), critical for binding to kinases like Adenosine Deaminase (ADA) or Herpes Thymidine Kinase.
Safety & Handling (Critical)
Hazard: Aziridines are alkylating agents. They can alkylate DNA.
-
Engineering Controls: Always handle 6-tosyl-6-azabicyclo[3.1.0]hexane in a functioning fume hood.
-
Decontamination: Spills should be treated with 1M NaOH or Sodium Thiosulfate solution to open the ring and neutralize reactivity before disposal.
-
PPE: Double nitrile gloves are recommended. The tosyl group reduces volatility compared to the parent aziridine, but skin absorption remains a risk.
References
-
Synthesis of Bicyclic Aziridines
-
Title: "Diastereoselective Tosylation and Aziridine Ring Formation"[3]
- Source: EvitaChem Application D
-
-
Ring Opening Protocols
- Title: "Synthetic methodology to prepare aminocyclopentitols by taking advantage of bicyclic vinyl aziridines"
- Source: ResearchG
-
URL:[Link]
-
Medicinal Chemistry Context (Nucleosides)
-
General Aziridine Reactivity
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. rsc.org [rsc.org]
- 3. Buy 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090) | 81097-48-5 [evitachem.com]
- 4. Rearranging the bicyclo[3.1.0]hexane template of carbocyclic nucleosides to improve binding recognition by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Stereoselective Preparation of Trovafloxacin Diastereomers via Chiral Resolution and Convergent Synthesis
[1]
Abstract & Introduction
Trovafloxacin (Trovan) is a broad-spectrum fluoroquinolone antibiotic distinguished by its unique 1,8-naphthyridine core fused with a chiral (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain.[1] Unlike earlier quinolones (e.g., ciprofloxacin) that utilize simple piperazine rings, the rigid bicyclic amine of trovafloxacin confers enhanced potency against Gram-positive bacteria and anaerobes.[2][1]
The critical synthetic challenge—and the focus of this application note—is the preparation and isolation of the correct diastereomer of the bicyclic amine side chain. The biological activity is strictly dependent on the
Safety Warning: Trovafloxacin was withdrawn from general markets due to idiosyncratic hepatotoxicity.[2][1][3] This protocol is intended strictly for research, analytical standard preparation, and process chemistry education.[2][1]
Retrosynthetic Analysis
The synthesis of Trovafloxacin is convergent.[2][1] The molecule is disconnected into two primary modules:[2]
-
The Electrophile: 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester.[2][1]
-
The Nucleophile (Chiral):
-6-amino-3-azabicyclo[3.1.0]hexane (protected or free).[2][1]
The stereochemistry is established entirely within the nucleophile module.[2][1]
Workflow Visualization
Figure 1: Retrosynthetic breakdown highlighting the origin of stereochemistry.
Module 1: Preparation of the Chiral Side Chain
The preparation of the specific diastereomer involves the synthesis of the racemic azabicyclo[3.1.0]hexane ring followed by optical resolution.[2][1]
Synthesis Strategy
The bicyclic system is typically constructed via the cyclopropanation of N-protected-3-pyrroline or through bis-alkylation strategies.[2][1] The resulting intermediate is a racemate requiring resolution.[2][1]
Protocol: Resolution of (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane
Objective: Isolate the (1R, 5S) enantiomer from the racemic mixture using a chiral resolving agent.
Reagents:
-
Racemic trans-N-benzyl-3-azabicyclo[3.1.0]hexane-6-amine (Intermediate A)[2][1]
-
Resolving Agent: (-)-L-Tartaric Acid (or L-Pyroglutamic acid as an alternative)[2][1]
-
Base: Sodium Hydroxide (NaOH)[1]
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 100 mmol of Racemic Intermediate A in Methanol (300 mL).
-
Prepare a solution of (-)-L-Tartaric Acid (100 mmol) in Methanol (150 mL).
-
Add the acid solution to the amine solution dropwise at 60°C.[2][1]
-
Mechanism:[2][1][3] The chiral acid reacts with both enantiomers to form diastereomeric salts.[2][1] The physical properties (solubility) of these diastereomers differ, allowing separation.[2][1]
-
-
Fractional Crystallization:
-
Recrystallization (Enrichment):
-
Free-Basing (Liberation of the Chiral Amine):
Data Summary: Resolution Efficiency
| Parameter | Racemic Mixture | Purified Salt (Cycle 1) | Purified Salt (Cycle 2) |
| Enantiomeric Excess (ee) | 0% | 85-90% | >98% |
| Melting Point | Broad range | Sharp ( | Sharp ( |
| Solubility (MeOH) | High | Moderate | Low |
Module 2: Coupling and Final Assembly
Once the chiral side chain is isolated, it is coupled to the fluoroquinolone core.[2][1]
Reagents:
-
Core: 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester.[2][1]
-
Amine: Resolved (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane.[2][1][4][5]
Protocol:
-
Reaction Setup:
-
Nucleophilic Substitution (
): -
Work-up:
-
Hydrolysis (Ester to Acid):
Synthesis Workflow Diagram
Figure 2: Process flow from resolution to final API coupling.[2][1]
Analytical Quality Control
To ensure the integrity of the diastereomers, High-Performance Liquid Chromatography (HPLC) is required.[2][1]
Method Parameters:
References
-
Pfizer Inc. "Process for preparing trovafloxacin acid salts."[2][1] US Patent 6,359,137.[2][1]
-
Brighty, K. E., & Gootz, T. D. (1997).[2][1][8] "The chemistry and biological profile of trovafloxacin." Journal of Antimicrobial Chemotherapy.
-
Teng, R., et al. (1996).[2][1][6] "Determination of trovafloxacin... in biological samples by reversed-phase HPLC." Journal of Chromatography B.
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6359137B1 - Process for preparing trovafloxacin acid salts - Google Patents [patents.google.com]
- 3. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester, | 273206-92-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards Antibiotic Synthesis in Continuous-Flow Processes [mdpi.com]
- 8. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Ring-Opening of N-Tosyl-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Strained Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted piperidine isostere that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid structure is a key feature in a variety of biologically active molecules, including potent μ-opioid receptor antagonists and inhibitors for targets like ketohexokinase (KHK).[1][2][3] The synthesis and functionalization of this scaffold are therefore of high importance.
The N-tosyl-azabicyclo[3.1.0]hexane variant is a particularly valuable synthetic intermediate. The tosyl (p-toluenesulfonyl) group serves a dual purpose: it activates the inherently strained aziridine ring towards nucleophilic attack and provides a stable, crystalline handle for purification.[4][5] The high ring strain energy of the fused three- and five-membered rings makes this molecule susceptible to controlled ring-opening reactions, providing a powerful platform for generating diverse and stereochemically complex substituted pyrrolidines and piperidines, which are privileged structures in pharmacology.[6][7]
This guide provides an in-depth analysis of the mechanistic principles governing the ring-opening reactions of N-tosyl-azabicyclo[3.1.0]hexane and delivers field-tested protocols for its practical application.
Fundamentals of Reactivity: Understanding the Driving Forces
The reactivity of N-tosyl-azabicyclo[3.1.0]hexane is dominated by two key factors:
-
Ring Strain: The fusion of a cyclopropane-like aziridine ring with a cyclopentane core creates significant torsional and angle strain. Cleavage of either the C-N or C-C bond of the aziridine moiety relieves this strain, providing a strong thermodynamic driving force for ring-opening reactions.[5][8]
-
N-Tosyl Activation: The electron-withdrawing nature of the tosyl group polarizes the C-N bonds of the aziridine, rendering the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack.[5][9] This activation is crucial, as non-activated aziridines are often inert to all but the strongest nucleophiles.[5][10]
The confluence of these factors allows for regioselective and stereoselective bond cleavage under controlled conditions, which is the cornerstone of its synthetic utility.
Mechanistic Pathways and Regiochemical Control
The ring-opening of activated aziridines, such as N-tosyl derivatives, predominantly proceeds via an SN2-type mechanism . The key strategic challenge lies in controlling the regioselectivity of the nucleophilic attack. The N-tosyl-azabicyclo[3.1.0]hexane system presents two primary sites for nucleophilic attack, leading to two distinct product classes.
Caption: General mechanistic pathways for the ring-opening of N-Tosyl-azabicyclo[3.1.0]hexane.
Lewis Acid-Promoted Ring Opening
This is the most common and versatile strategy for activating the bicyclic system. Lewis acids (e.g., ZnX₂, BF₃·OEt₂, InX₃, CeCl₃) coordinate to the nitrogen or oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the aziridine carbons.
-
Causality: The choice of Lewis acid and nucleophile is critical for controlling the regioselectivity. The reaction proceeds through an SN2 pathway, which dictates that the nucleophile attacks with inversion of stereochemistry (Walden inversion).[11]
-
Regioselectivity:
-
Attack at the Bridgehead Carbon (Path A): This pathway is often favored as it leads to the formation of a more stable, six-membered piperidine ring. This is a ring-expansion reaction.[6]
-
Attack at the Non-Bridgehead Carbon (Path B): This pathway results in a substituted pyrrolidine. The outcome can be influenced by steric hindrance and the specific nature of the Lewis acid-substrate complex.
-
The reaction medium plays a crucial role; polar aprotic solvents like dichloromethane (DCM) or acetonitrile are typical, as they can solvate the intermediates without competing as nucleophiles.
Catalyst- and Solvent-Free Reactions
For highly nucleophilic species, particularly aromatic amines, the inherent strain and activation provided by the tosyl group can be sufficient to drive the reaction without any external catalyst.[12]
-
Causality: These reactions are often performed at elevated temperatures to provide the necessary activation energy. The absence of a solvent ("neat" conditions) maximizes reactant concentration, accelerating the reaction. This approach aligns with the principles of green chemistry by minimizing waste.[12]
-
Self-Validation: The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The clean formation of a single major product, as is often the case with aniline nucleophiles, validates the regioselectivity of the process under these specific conditions.
Data Summary: A Survey of Nucleophiles and Conditions
The versatility of N-tosyl-azabicyclo[3.1.0]hexane is demonstrated by its reactivity with a wide array of nucleophiles. The following table summarizes representative examples.
| Nucleophile | Catalyst / Promoter | Solvent | Temp. | Product Type | Typical Yield | Reference |
| Halides (Cl⁻, Br⁻, I⁻) | ZnX₂ (X=Cl, Br, I) | DCM | Reflux | Substituted Pyrrolidine | 85-95% | |
| Amines (Anilines) | None (Catalyst-free) | Neat | 80 °C | Substituted Pyrrolidine | 88-96% | [12] |
| Amines (Aromatic) | LiClO₄ (catalytic) | Acetonitrile | RT | 1,2-Diamines | Excellent | [13] |
| Hydroxylamines | BF₃·OEt₂ | Diethyl Ether | RT | Substituted Pyrrolidine | High | [13] |
| Organometallics (Grignard) | N/A | THF / Ether | Varies | Substituted Pyrrolidine | N/A | [13] |
| Azide (N₃⁻) | N/A | CH₃CN | Varies | Piperidine or Pyrrolidine | N/A |
Note: Product type (regioselectivity) can be highly dependent on the specific substrate and reaction conditions. Yields are reported ranges from the cited literature.
Detailed Experimental Protocols
The following protocols are grounded in published, peer-reviewed methodologies and include explanations for key procedural choices to ensure reproducibility and understanding.
Protocol 1: Lewis Acid-Mediated Ring Opening with Zinc(II) Halide
This protocol describes a highly regioselective opening of an N-tosylaziridine to form a β-halo amine, a valuable synthetic precursor.
Caption: Workflow for Lewis acid-mediated ring opening.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous zinc(II) halide (e.g., ZnCl₂, 0.73 mmol, 2.0 equiv.) in anhydrous dichloromethane (DCM, 2.0 mL) under a nitrogen atmosphere.
-
Expert Insight: The use of anhydrous reagents and solvent is critical. Zinc halides are hygroscopic, and any moisture will quench the Lewis acid and can lead to undesired hydrolysis byproducts.
-
-
Lewis Acid Activation: Bring the suspension to a reflux for 5 minutes. This helps to activate the Lewis acid and ensure a homogenous reaction initiation.
-
Substrate Addition: In a separate flask, dissolve N-tosyl-azabicyclo[3.1.0]hexane (0.365 mmol, 1.0 equiv.) in anhydrous DCM (2.0 mL). Add this solution slowly via syringe to the refluxing zinc halide suspension.
-
Reaction Monitoring: Continue to reflux the reaction mixture. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is no longer visible. Reaction times will vary depending on the substrate.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (2.0 mL).
-
Expert Insight: The NH₄Cl solution serves to hydrolyze and deactivate the zinc catalyst, partitioning it into the aqueous layer for easy removal.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure β-halo amine product.
Protocol 2: Catalyst- and Solvent-Free Ring Opening with Aromatic Amines
This protocol details an environmentally benign method for the synthesis of vicinal diamines, a common motif in pharmaceuticals.[12]
Methodology:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add N-tosyl-azabicyclo[3.1.0]hexane (1.0 mmol, 1.0 equiv.) and the desired aromatic amine (e.g., aniline, 1.2 mmol, 1.2 equiv.).
-
Expert Insight: A slight excess of the amine nucleophile ensures the complete consumption of the limiting aziridine substrate.
-
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the neat mixture.
-
Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.
-
Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can often be purified directly without an aqueous workup. Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to yield the pure 1,2-diamine product.
-
Trustworthiness: This protocol's simplicity is a key advantage. The direct purification of the reaction mixture is possible due to the clean nature of the transformation and the absence of catalysts or solvents that would need to be removed.
-
References
-
Ardill, H., et al. (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. Available from: [Link]
-
ResearchGate. (2008). ChemInform Abstract: Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. Available from: [Link]
-
Jiang, B., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Feldman, K. S., & Vidulova, D. B. (2004). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Organic Letters. Available from: [Link]
-
Ghorai, M. K., et al. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. Indian Institute of Technology Kanpur. Available from: [Link]
-
Ji, M.-K., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. Available from: [Link]
-
Kim, J.-H., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments. Available from: [Link]
-
Hayashi, K., et al. (2009). Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Doyle, M. P., et al. (2012). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available from: [Link]
-
Ghorai, M. K., et al. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts. Available from: [Link]
-
Ji, M.-K., et al. (2014). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. Chemistry – An Asian Journal. Available from: [Link]
-
Li, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. Available from: [Link]
-
Science of Synthesis. (2012). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme. Available from: [Link]
-
Li, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC. Available from: [Link]
-
Doyle, M. P., et al. (2016). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Advanced Synthesis & Catalysis. Available from: [Link]
-
Couty, F., & Evano, G. (2011). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Targets in Heterocyclic Systems. Available from: [Link]
-
ResearchGate. (2008). Rapid Assembly of the 1-Azabicyclo[3.1.0]hexane Skeleton of Ficellomycin. Available from: [Link]
-
Ghorai, M. K., et al. (2016). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. Available from: [Link]
-
Wang, R., et al. (2017). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports. Available from: [Link]
-
Padwa, A., et al. (2007). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Organic Letters. Available from: [Link]
-
Valdivia, V., et al. (2016). Unexplored Nucleophilic Ring Opening of Aziridines. Molbank. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. Available from: [Link]
-
Li, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. Available from: [Link]
-
ResearchGate. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Available from: [Link]
-
Ghorai, M. K., et al. (2012). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. Available from: [Link]
-
Ghorai, M. K., et al. (2022). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules. Available from: [Link]
-
Doyle, A. G., & Nielsen, D. K. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Doyle Group, Princeton University. Available from: [Link]
-
Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Indian Institute of Technology Kanpur. Available from: [Link]
- Skolnick, P., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 4. Buy 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090) | 81097-48-5 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of N-Tosyl-3-azabicyclo[3.1.0]hexane Systems via Intramolecular Cyclopropanation
Executive Summary
This application note details the protocol for the intramolecular cyclopropanation of N-tosyl-N-(3-cyclopentenyl)diazoacetamide derived from N-tosyl-3-cyclopenten-1-amine . This transformation is the industry-standard route for accessing the 3-azabicyclo[3.1.0]hexane scaffold, a privileged pharmacophore found in glutamate receptor agonists, antiviral agents, and antibiotics (e.g., Trovafloxacin).
The guide focuses on the Rhodium(II)-catalyzed decomposition of the diazo precursor, emphasizing chemoselectivity, safety in handling high-energy diazo intermediates, and scalability for drug discovery workflows.
Mechanistic Background & Rationale[1][2][3][4][5][6][7]
The Challenge of Conformational Restriction
Cyclopropanation of cyclic amines creates rigid bicyclic structures that "freeze" bioactive conformations. The 3-azabicyclo[3.1.0]hexane system mimics the proline scaffold but with altered vector alignment of the nitrogen lone pair and substituents, often improving potency and metabolic stability.
Reaction Pathway
The reaction proceeds via a metal-carbenoid mechanism . The transition metal (typically Rh(II) or Cu(I)) decomposes the diazo functionality, releasing nitrogen gas (
Key Selectivity Factors:
-
Chemoselectivity: The metal-carbene must react with the alkene (cyclopropanation) rather than inserting into C-H bonds or undergoing hydride shifts.
-
Diastereoselectivity: The fused bicyclic system predominantly forms the cis-fused isomer due to the geometric constraints of the 5-membered ring tether.
Visualizing the Pathway
The following diagram illustrates the transformation from the N-tosyl precursor to the final bicyclic scaffold.
Figure 1: Synthetic workflow converting the amine starting material to the bicyclic target via a diazo intermediate.
Experimental Protocols
Safety Pre-Check (CRITICAL)
-
Diazo Hazard: Diazo compounds are potentially explosive and shock-sensitive.[2][3] Never scrape dried diazo solids.
-
Ventilation: All reactions involving Rhodium carbenoids release
gas. Ensure open venting or a bubbler system to prevent pressure buildup. -
Quenching: Keep a solution of acetic acid or dilute HCl nearby to quench unreacted diazo compounds if necessary.
Preparation of the Diazo Precursor
Note: The N-tosyl cyclopentenylamine must first be converted to the diazoacetamide. This is typically done via acylation with glyoxylic acid chloride p-tosylhydrazone or direct acylation with succinimidyl diazoacetate.
Reagents:
-
N-Tosyl-3-cyclopenten-1-amine (1.0 equiv)
-
Succinimidyl diazoacetate (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Acetonitrile (anhydrous)
Protocol:
-
Dissolve N-tosyl-3-cyclopenten-1-amine in anhydrous acetonitrile (0.2 M) under
. -
Add DBU dropwise at 0°C.
-
Add succinimidyl diazoacetate (dissolved in minimal acetonitrile) slowly over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Dilute with diethyl ether, wash with saturated
, then brine. Dry over . -
Purification: Flash chromatography on silica gel. Caution: Do not heat the column.
Core Protocol: Rh(II)-Catalyzed Intramolecular Cyclopropanation
This step forms the cyclopropane ring.[4][5][6][7][8][9] The choice of catalyst affects the enantioselectivity (if using chiral ligands) and yield.
Materials Table:
| Component | Role | Specification |
| Substrate | Precursor | N-Tosyl-N-(3-cyclopentenyl)diazoacetamide |
| Catalyst | Carbenoid Source | |
| Solvent | Medium | Dichloromethane (DCM) or Toluene (Degassed) |
| Concentration | Dilution Factor | 0.01 M (High dilution is critical to prevent dimerization) |
Step-by-Step Procedure:
-
System Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Catalyst Loading: Add
(1.0 mol%) to the flask. -
Solvent Addition: Add anhydrous DCM (half of the total volume) to the flask containing the catalyst. Bring to a gentle reflux (
). -
Slow Addition (The "Dropwise" Rule):
-
Dissolve the Diazo Precursor in the remaining DCM.
-
Load this solution into a syringe pump.
-
Add the substrate solution to the refluxing catalyst mixture very slowly (e.g., over 4–8 hours).
-
Rationale: Low instantaneous concentration of the diazo compound favors the intramolecular reaction (cyclization) over intermolecular side reactions (carbene dimerization/azine formation).
-
-
Completion: After addition is complete, stir at reflux for an additional 30 minutes. Monitor by TLC (disappearance of the yellow diazo spot).
-
Workup:
-
Cool to RT.
-
Filter the mixture through a short pad of Celite to remove the Rhodium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Isolate the product via flash column chromatography (typically Hexanes/EtOAc gradient).
Optimization & Troubleshooting
Catalyst Selection Guide
The choice of ligand on the Rhodium center dictates the outcome.
| Catalyst | Ligand Type | Application |
| Achiral Acetate | Standard synthesis; high yield; cost-effective. | |
| Chelating dicarboxylate | High turnover numbers; robust; good for difficult substrates. | |
| Chiral Carboxamidate | Enantioselective synthesis; induces high ee% in the cyclopropanation.[10][11] | |
| Lipophilic Octanoate | Soluble in non-polar solvents (Hexanes) if DCM is unsuitable. |
Common Failure Modes
-
Problem: Formation of Carbene Dimers (Maleates/Fumarates).
-
Cause: Addition rate too fast or concentration too high.
-
Solution: Increase dilution to 0.005 M and extend addition time to 12 hours.
-
-
Problem: C-H Insertion instead of Cyclopropanation.
-
Cause: Highly reactive C-H bonds adjacent to the nitrogen or on the ring.
-
Solution: Switch to a less electrophilic catalyst (e.g., Rhodium carboxamidates) to modulate reactivity.
-
Catalytic Cycle Visualization
Understanding the cycle helps in troubleshooting.
Figure 2: The Rhodium(II) catalytic cycle. The rate-determining step is typically the extrusion of nitrogen gas to form the carbenoid.
References
-
Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. Journal of the American Chemical Society.[9]
-
Context: Foundational work on Rh-catalyzed cyclopropanation of allylic amides.[10]
-
-
Padwa, A., & Austin, D. J. (1994). Ligand Effects on the Chemoselectivity of Transition Metal Catalyzed Reactions of α-Diazo Carbonyl Compounds. Angewandte Chemie International Edition.
- Context: Explains the competition between cyclopropan
-
Müller, S. T. R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development.
- Context: Critical safety data for handling diazoacetates in b
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature.
- Context: Broad review of metal carbenoid mechanisms relevant to this protocol.
-
Ghanem, A. (2009). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Structural Analogues of Proline. Tetrahedron: Asymmetry.[1][5][8]
- Context: Discusses the pharmaceutical importance of the 3-azabicyclo[3.1.0]hexane scaffold.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. scispace.com [scispace.com]
- 7. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Tosyl-6-azabicyclo[3.1.0]hexane
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Tosyl-6-azabicyclo[3.1.0]hexane. This document is designed for researchers, chemists, and process development professionals who are utilizing this versatile synthetic intermediate. The bicyclo[3.1.0]hexane framework is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints. However, its synthesis, which involves the formation of a strained aziridine ring, can be susceptible to side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the highest possible purity and yield.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 6-Tosyl-6-azabicyclo[3.1.0]hexane, which is typically prepared by the tosylation of 6-azabicyclo[3.1.0]hexane or through cyclopropanation of an N-tosylated pyrroline derivative.
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction, but analysis of the crude mixture by TLC, GC-MS, or ¹H NMR shows a low conversion of starting material or a complex mixture with little to none of the target compound.
Potential Causes & Recommended Solutions
-
Cause A: Ineffective Base or Incorrect Stoichiometry. The choice of base is critical, especially in the tosylation of 6-azabicyclo[3.1.0]hexane. An inappropriate base can lead to incomplete reaction or promote side pathways. Triethylamine (TEA) is a common and effective choice.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base like triethylamine. The base must be dry and of high purity. If TEA is not effective, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), though this may require re-optimization of the temperature.[1]
-
-
Cause B: Reaction Temperature Too High or Too Low. The tosylation reaction is exothermic and temperature-sensitive.
-
Cause C: Degradation of Starting Materials. p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, which will quench the base and halt the reaction. The 6-azabicyclo[3.1.0]hexane starting material can be volatile or unstable if not stored properly.
-
Solution: Use freshly opened or properly stored TsCl. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Verify the purity of your 6-azabicyclo[3.1.0]hexane starting material before beginning.
-
-
Cause D: Inefficient Cyclopropanation (if using this route). If you are synthesizing the bicyclic system via cyclopropanation of a pyrroline derivative (e.g., N-Tosyl-2,5-dihydropyrrole), the efficiency of the cyclopropanating agent is paramount.
-
Solution: For metal-catalyzed reactions using diazoacetates, the choice of catalyst (e.g., dirhodium(II) complexes) and its loading are critical.[2][3] Low catalyst loading might require extended reaction times or fail altogether.[2][3] Ensure the slow addition of the diazo compound to maintain a low concentration and minimize dimerization.
-
Problem 2: Significant Formation of Side Products
Your reaction yields a mixture of products, with one or more significant impurities complicating purification and reducing the overall yield.
Side Product A: Aziridine Ring-Opened Product
-
Identification: This is often an alcohol or amine-containing cyclopentyl derivative, formed by nucleophilic attack on the strained aziridine ring.
-
Mechanism: The tosyl group is highly electron-withdrawing, which activates the aziridine ring toward nucleophilic attack. This process is accelerated by elevated temperatures or the presence of nucleophiles (including excess base or impurities like water).
-
Mitigation Protocol:
-
Strict Temperature Control: As previously mentioned, maintain the reaction temperature at 0–5 °C. Use an ice/salt bath for better temperature management.[1]
-
Controlled Reagent Addition: Add the p-toluenesulfonyl chloride solution dropwise to the solution of the amine and base. This keeps the concentration of the reactive tosylating agent low at any given moment.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The use of molecular sieves in the reaction can be beneficial.[3]
-
Side Product B: Dimerization Products
-
Identification: High molecular weight species observed in MS analysis.
-
Mechanism: This can occur if a molecule of unreacted 6-azabicyclo[3.1.0]hexane acts as a nucleophile, attacking an already formed molecule of 6-Tosyl-6-azabicyclo[3.1.0]hexane. This is more likely at higher concentrations.[1]
-
Mitigation Protocol:
-
Reduce Concentration: Run the reaction at a lower concentration (e.g., 0.1–0.5 M).[3] While this may slightly increase reaction time, it significantly disfavors intermolecular side reactions.
-
Order of Addition: Add the amine starting material to a solution of the tosyl chloride and base to ensure the amine is consumed quickly and is not present in high excess.
-
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired synthetic pathway versus the common side reactions.
Caption: Key reaction pathways in the synthesis of 6-Tosyl-6-azabicyclo[3.1.0]hexane.
Problem 3: Difficulty in Product Purification
The final product is obtained, but it is difficult to separate from starting materials or byproducts by column chromatography or recrystallization.
Potential Causes & Recommended Solutions
-
Cause A: Co-elution of Impurities. A byproduct may have a similar polarity to the desired product, leading to poor separation on silica gel.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or diethyl ether can be effective.
-
Aqueous Wash: Before chromatography, perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any residual amine base, then with saturated sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
-
-
Cause B: Product Instability on Silica Gel. The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds like strained aziridines.
-
Solution:
-
Neutralized Silica: Treat the silica gel with triethylamine before packing the column. Prepare a slurry of silica in your starting eluent and add ~1% triethylamine by volume.
-
Alternative Stationary Phases: Consider using neutral alumina for chromatography if you suspect acid-catalyzed decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the tosylation step?
A1: Based on established protocols, the optimal conditions involve using p-toluenesulfonyl chloride (TsCl) with triethylamine as the base in dichloromethane (CH₂Cl₂) as the solvent. The reaction should be maintained at a low temperature, specifically between 0–5 °C, to achieve high conversion (>90%) while minimizing side reactions like aziridine ring-opening.[1]
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine (TEA) | Efficiently scavenges HCl without promoting significant side reactions.[1] |
| Solvent | Dichloromethane (CH₂Cl₂) | Good solubility for all reagents and is relatively inert.[1] |
| Temperature | 0–5 °C | Kinetic control is crucial to prevent temperature-driven side reactions.[1] |
| Time | 2-4 hours | Typically sufficient for high conversion under these conditions.[1] |
Q2: My synthesis route involves cyclopropanation of N-Tosyl-2,5-dihydropyrrole. What are the key considerations?
A2: This is a powerful method for forming the bicyclic core. The primary considerations are:
-
Carbene Source: The use of ethyl diazoacetate is a common method for introducing the cyclopropane ring.[2] Alternatives include the use of N-sulfonyltriazoles, which can serve as carbene precursors upon heating.[4]
-
Catalyst: Dirhodium(II) catalysts are highly effective for this transformation, and catalyst loadings can be very low (down to 0.005 mol%).[3] The choice of ligands on the rhodium catalyst can influence the stereoselectivity (exo vs. endo) of the cyclopropanation.[2]
-
Safety: Diazo compounds and triazoles can be energetic and should be handled with care. N-sulfonyltriazoles, in particular, can release dinitrogen gas upon heating and should be handled behind a blast shield.[4]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of standard analytical techniques is recommended:
-
¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. Look for the characteristic shifts of the tosyl group protons (aromatic region) and the unique signals for the protons on the bicyclic core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₅NO₂S, MW: 237.32 g/mol ).[5]
-
Thin-Layer Chromatography (TLC): For rapid assessment of reaction completion and purity.
-
Melting Point: If the product is a solid, a sharp melting point is a good indicator of high purity.
References
- EvitaChem. 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090).
- Organic Letters. Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates.
- PubChem. 6-Tosyl-6-azabicyclo[3.1.0]hexane | C12H15NO2S.
- ACS Publications. Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- National Institutes of Health (NIH). Asymmetric Cyclopropanation with 4-Aryloxy-1-sulfonyl-1,2,3-triazoles: Expanding the Range of Rhodium-Stabilized Donor/Acceptor Carbenes to Systems with an Oxygen Donor Group.
Sources
- 1. Buy 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090) | 81097-48-5 [evitachem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Cyclopropanation with 4-Aryloxy-1-sulfonyl-1,2,3-triazoles: Expanding the Range of Rhodium-Stabilized Donor/Acceptor Carbenes to Systems with an Oxygen Donor Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Tosyl-6-azabicyclo[3.1.0]hexane | C12H15NO2S | CID 3660088 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting the purification of 6-Tosyl-6-azabicyclo[3.1.0]hexane
[1][2]
Status: Operational Ticket Subject: Purification & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
System Overview & Critical Parameters
Molecule: 6-Tosyl-6-azabicyclo[3.1.0]hexane CAS: 81097-48-5 Core Utility: An activated aziridine intermediate used for ring-opening reactions to synthesize 1,2-amino alcohols (e.g., in alkaloid synthesis or viral inhibitors).[2][1][3]
The Chemistry of Contamination
The standard synthesis involves the aziridination of cyclopentene using Chloramine-T catalyzed by Iodine (
-
The Byproduct Trap: The reaction generates stoichiometric amounts of
-toluenesulfonamide ( ) .[2] This byproduct has similar solubility profiles to the product in many organic solvents, making separation difficult. -
The Stability Paradox: While the
-tosyl group activates the aziridine for future chemistry, it also renders the ring susceptible to premature acid-catalyzed ring opening (hydrolysis) during purification on silica gel. -
The Iodine Factor: Residual iodine catalyst can promote polymerization or oxidative degradation if not quenched properly.[2]
Diagnostic Workflow (Interactive Guide)
Use the following decision tree to determine the optimal purification strategy based on your crude material's state.
Figure 1: Decision logic for selecting the purification method based on crude physical state and impurity profile.[2][1]
Troubleshooting & FAQs
Issue 1: "I cannot separate the sulfonamide ( ) byproduct."
Diagnosis:
-
The Solubility Switch:
is significantly more acidic ( ~10) than the aziridine.-
Liquid-Liquid Extraction: Dissolve crude in EtOAc and wash vigorously with 1M NaOH . The sulfonamide will deprotonate and move to the aqueous layer. The aziridine remains in the organic layer.
-
Recrystallization:[1][4] If the crude is solid, recrystallize from boiling Ethanol (EtOH) .[1] The aziridine crystallizes upon cooling (white needles), while
often remains in the mother liquor.
-
Issue 2: "My product decomposes/disappears on the silica column."
Diagnosis: Acid-catalyzed ring opening. Standard silica gel is slightly acidic (pH 6-6.5).[2][1] This is sufficient to open the strained bicyclic aziridine ring, especially if the flow rate is slow. Corrective Action:
-
Neutralize the Stationary Phase: Pre-treat your silica gel column with 1-2% Triethylamine (
) in Hexanes before loading the sample.[2][1] This buffers the silica surface.[2] -
Switch to Alumina: Use neutral or basic Alumina (Activity Grade III) instead of silica.
Issue 3: "The product is yellow/brown and degrades over time."
Diagnosis: Iodine contamination.[2] If
-
The Thiosulfate Quench: Ensure the crude reaction mixture is washed with saturated aqueous Sodium Thiosulfate (
) until the organic layer is completely colorless.
Validated Protocols
Protocol A: Recrystallization (Recommended for Scale >1g)
2-
Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.
-
Filtration (Optional): If insoluble particulates are present, filter hot through a glass frit.
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then place in a fridge (4°C) for 4-12 hours.
-
Collection: Filter the white crystals. Wash with cold (
C) EtOH or Hexanes.[2][1] -
Drying: Vacuum dry.[2]
Protocol B: Flash Chromatography (For Oily Crude)
Target: Purification of small batches or non-crystalline crude.[2]
-
Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine . Pour column and flush with 2 column volumes of pure Hexanes (to remove excess amine).
-
Eluent Gradient:
-
Start: 90:10 Hexanes:EtOAc[1]
-
End: 70:30 Hexanes:EtOAc
-
-
Loading: Load sample as a concentrated solution in minimal Dichloromethane (DCM) or Toluene. Avoid loading in EtOAc (causes band broadening).[2][1]
Quality Control Data
Use the following data to validate your isolated product.
| Parameter | Specification | Diagnostic Notes |
| Appearance | White Crystalline Solid | Yellow = Residual Iodine; Oil = Impure/Solvent trapped |
| Melting Point | 117–117.5 °C | Lower range (96-98°C) indicates trace sulfonamide |
| Rf Value | ~0.4–0.5 | (30% EtOAc in Hexanes) |
| Stability | Store at 4°C | Polymerizes at RT if acidic impurities are present |
NMR Verification (400 MHz, )
Confirm the bicyclic structure using these key signals [3]:
- 7.82 (d, 2H): Tosyl aromatic protons (Ortho).[2][1][5]
- 7.32 (d, 2H): Tosyl aromatic protons (Meta).[2][1][5]
- 3.33 (d, 2H): Bridgehead Protons (H1/H5) .[2][1] Critical diagnostic peak.[2] If this shifts or splits, the ring has opened.
- 2.44 (s, 3H): Tosyl methyl group.[2][1]
- 1.90–1.30 (m, 4H): Cyclopentane ring methylene protons.[2][1]
References
-
Vertex AI Search. (2024).[2][1] Physical Data: 6-Tosyl-6-azabicyclo[3.1.0]hexane mp 117–117.5 °C.[2][1] Retrieved from [2][1]
-
Vertex AI Search. (2024).[2][1] Purification by column chromatography and melting point variations. Retrieved from
-
Beilstein Journals. (2013). Hydrogen-bond activation enables aziridination of unactivated olefins: NMR Data. Retrieved from [Beilstein J. Org.[2][1] Chem. Supporting Information]([Link]2][1]
-
National Institutes of Health (NIH). (2013).[2][1] Synthesis of cis-C-Iodo-N-Tosyl-Aziridines: Stability on Silica. Retrieved from [J. Org.[2][1] Chem. - Stability of N-Ts Aziridines]([Link]2][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Tosyl-6-azabicyclo[3.1.0]hexane | C12H15NO2S | CID 3660088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090) | 81097-48-5 [evitachem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Efficient Cyclopropanation
Introduction
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, valued for its unique conformational properties and ability to modulate biological activity.[1] However, the efficient and stereoselective construction of this strained three-membered ring presents significant synthetic challenges. The choice of catalyst is paramount and dictates the success of the reaction in terms of yield, diastereoselectivity, and enantioselectivity.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth guidance through a series of frequently asked questions and troubleshooting guides to navigate the complexities of catalyst selection for cyclopropanation reactions.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses strategic decisions in choosing the right catalytic system for your specific research needs.
Q1: What are the primary classes of catalysts for cyclopropanation, and what are their main applications?
A: Cyclopropanation catalysts can be broadly categorized into three main groups, each with distinct advantages depending on the substrate and desired outcome.
-
Transition Metal Catalysts (Rh, Cu, Co, Ru, etc.): These are the most versatile catalysts, primarily used for the decomposition of diazo compounds to form metal-carbene intermediates that react with alkenes.[2][3]
-
Rhodium(II) Catalysts: Considered the gold standard for high efficiency and stereocontrol, especially with donor/acceptor carbenoids derived from aryldiazoacetates.[3][4] They offer predictable and high levels of enantioselectivity with a wide range of chiral ligands.[4]
-
Copper(I) Catalysts: A more economical alternative to rhodium, widely used in both academic and industrial settings.[2] While historically significant, achieving high enantioselectivity can sometimes be more challenging than with rhodium systems.
-
Cobalt & Ruthenium Porphyrins: These have emerged as powerful catalysts, particularly for challenging substrates. Cobalt porphyrins, for instance, are highly effective for the cyclopropanation of electron-deficient alkenes.[5][6]
-
-
Stoichiometric Carbenoid Reagents (Zinc-based): This class is dominated by the Simmons-Smith reaction and its modifications. It uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[2][7]
-
It is highly reliable, stereospecific (the stereochemistry of the alkene is retained), and shows excellent chemoselectivity, often tolerating functional groups that might be problematic for transition metal systems.[7][8] The presence of directing groups, such as allylic alcohols, can lead to exceptionally high diastereoselectivity.[8]
-
-
Organocatalysts: These systems activate the olefin substrate rather than forming a carbene. For instance, chiral amines can form an iminium ion with an α,β-unsaturated aldehyde, making it susceptible to nucleophilic attack by a stabilized ylide to form the cyclopropane ring.[9] This approach avoids transition metals and offers a unique reactivity profile.[9]
Q2: How does the electronic nature of my alkene influence catalyst choice?
A: The electronic properties of the alkene are a critical factor. The reaction mechanism for most transition-metal systems involves the attack of the nucleophilic alkene on an electrophilic metal-carbene intermediate.
-
Electron-Rich/Neutral Alkenes: These are ideal substrates for traditional rhodium and copper catalysts. The reaction rates are generally high, and achieving excellent stereoselectivity is well-established.[6]
-
Electron-Deficient Alkenes: This is a notoriously challenging substrate class for many catalytic systems.[6][10] The reduced nucleophilicity of the alkene slows its reaction with the electrophilic metal-carbene. This can lead to side reactions like carbene dimerization or C-H insertion. To overcome this, specialized catalysts are required:
-
Engineered Metalloenzymes: Myoglobin-based carbene transferases have been redesigned to successfully cyclopropanate electron-deficient alkenes with high efficiency and stereoselectivity.[10]
-
Cobalt and Ruthenium Catalysts: Certain cobalt porphyrin and ruthenium-salen complexes have shown great promise and effectiveness for these challenging substrates.[6]
-
Corey-Chaykovsky Reaction: This method, involving a sulfur ylide, is an excellent alternative for creating cyclopropanes from α,β-unsaturated ketones, esters, and other electron-deficient systems.[2]
-
Q3: My primary goal is controlling stereochemistry. What are the best catalytic systems for high diastereo- and enantioselectivity?
A: Achieving high stereoselectivity is often the central challenge. The strategy depends on the nature of the substrate and the type of stereocontrol desired.
-
For Enantioselectivity (creating a specific enantiomer): The use of a chiral catalyst is essential.
-
Chiral Dirhodium(II) Catalysts: This is the most robust and predictable platform. A vast library of chiral ligands allows for fine-tuning. For example, Rh₂(S-DOSP)₄ is a highly effective catalyst for the asymmetric cyclopropanation of styrenes with aryldiazoacetates, while Rh₂(S-PTAD)₄ is often superior for ortho-substituted aryldiazoacetates.[4] A screening approach is often necessary to find the optimal catalyst for a new substrate.[4]
-
Chiral Copper Catalysts: Ligands like bis(oxazolines) (Box) and pyridyl-bis(pyrazoles) have been used to induce high enantioselectivity in copper-catalyzed reactions.[11]
-
-
For Diastereoselectivity (controlling relative stereochemistry):
-
Substrate-Directed Reactions: The presence of a directing group on the substrate can be a powerful tool. In Simmons-Smith reactions, an allylic alcohol will coordinate to the zinc reagent, directing the cyclopropanation to the syn-face with very high selectivity.[8]
-
Catalyst Control: The steric and electronic properties of the catalyst's ligands play a crucial role. Bulky ligands on a rhodium catalyst can effectively shield one face of the metal-carbene, forcing the alkene to approach from the less hindered side, thus controlling diastereoselectivity.[12]
-
The choice of solvent can also have a profound impact on stereoselectivity. A change from a non-coordinating solvent like pentane to a coordinating one like ether can sometimes invert or erode diastereomeric ratios in Simmons-Smith reactions.[8]
Q4: What are the practical differences between Rhodium and Copper catalysts?
A: While both are used for carbene transfer chemistry, they have key practical differences that influence their selection for a given project.
| Feature | Rhodium(II) Catalysts | Copper(I) Catalysts |
| Activity & Scope | Generally more active and possess a broader substrate scope, including very challenging transformations.[3] Highly effective for donor/acceptor carbenoids. | Very effective, but sometimes less active than rhodium. Performance can be sensitive to the coordinating ability of the olefin and solvent.[13] |
| Stereoselectivity | Considered the benchmark for high enantioselectivity. A wide array of well-studied chiral ligands provides a predictable platform for achieving >99% e.e.[4] | Can achieve high enantioselectivity with appropriate chiral ligands (e.g., Box, PyBox), but may require more optimization.[2][11] |
| Cost | Significantly more expensive due to the price of rhodium metal. This can be a limiting factor for large-scale synthesis. | Much more economical, making them a preferred choice for industrial applications where cost is a primary driver.[2] |
| Sensitivity | Generally robust and tolerant of various functional groups. | Can be sensitive to air and moisture. The active species is Cu(I), and oxidation to Cu(II) can deactivate the catalyst. Some Cu(II) precursors can be reduced in situ by the diazo compound.[13] |
Causality: The higher efficacy of rhodium catalysts is attributed to their ability to form more stable and well-defined metal-carbene intermediates, which allows for more organized transition states and, consequently, better stereochemical communication from the chiral ligand to the substrate.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My cyclopropanation reaction is giving a low yield or failing completely. What are the potential causes and how can I fix this?
A: This is a common issue that can usually be resolved by systematically examining your reagents and conditions.
-
The "Why": Many cyclopropanation reagents are sensitive to their environment. The zinc-copper couple for the Simmons-Smith reaction requires an activated metal surface to form the organozinc carbenoid.[14] Similarly, the active form of copper catalysts is Cu(I), which can be readily oxidized to inactive Cu(II).[13]
-
Troubleshooting Steps:
-
Verify Catalyst Source and Age: Ensure your catalyst is from a reputable supplier and is not expired.[14]
-
Activate Simmons-Smith Reagents: If using a Zn-Cu couple, consider pre-activation with iodine or using ultrasound to clean the zinc surface.[14] For more reproducible results, consider the Furukawa modification (Et₂Zn and CH₂I₂), which uses a homogeneous reagent.[14]
-
Ensure an Inert Atmosphere: For air-sensitive catalysts like Cu(I) complexes or organozinc reagents, perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen) using properly dried glassware and anhydrous solvents.[14]
-
-
The "Why": Diazo compounds are high-energy molecules prone to decomposition and side reactions, most notably dimerization to form an alkene.[14] This process is often catalyzed by trace acid or light and is accelerated at higher concentrations.
-
Troubleshooting Steps:
-
Check Purity: Use freshly prepared or purified diazo compounds.
-
Use Slow Addition: The most critical step is to maintain a very low concentration of the diazo compound in the reaction flask. Use a syringe pump to add the diazo compound solution slowly (e.g., over several hours) to the solution containing the catalyst and the alkene. This ensures the carbene is trapped by the alkene as soon as it's formed.[14]
-
Caption: A troubleshooting flowchart for common cyclopropanation issues.
Problem 2: Poor Stereoselectivity (Low d.r. or e.e.)
Q: I'm getting my product, but as a mixture of stereoisomers. How can I improve the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.)?
A: Poor stereoselectivity indicates that the energy difference between the transition states leading to the different isomers is small. Your goal is to increase this energy gap.
-
The "Why": Stereocontrol originates from the precise three-dimensional environment created by the catalyst. A chiral ligand must create a "chiral pocket" that preferentially binds one enantiomer of the substrate or directs the incoming reagent to one face of the molecule. The match between the substrate and the ligand is crucial.[4]
-
Troubleshooting Steps:
-
Screen Catalysts: For enantioselective reactions, screen a panel of chiral catalysts. For rhodium-catalyzed reactions, test ligands from different families (e.g., carboxylates, carboxamidates) as their steric and electronic properties can vary significantly.[4]
-
Match Catalyst to Substrate: Consult the literature for precedents with similar substrates. As noted, different substituted aryldiazoacetates require different optimal rhodium catalysts to achieve high e.e.[4]
-
Increase Ligand Steric Bulk: In some cases, a bulkier ligand can create a more defined chiral pocket, leading to better discrimination and higher selectivity.
-
-
The "Why": Stereoselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two stereoisomers. This difference is often small (a few kcal/mol). At higher temperatures, there is enough thermal energy to overcome this barrier, leading to the formation of both isomers and thus lower selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This is often one of the most effective ways to enhance both diastereoselectivity and enantioselectivity.
-
-
The "Why": The solvent can influence the conformation of the catalyst-substrate complex and the transition state. A change in solvent polarity can alter these interactions, sometimes dramatically affecting the stereochemical outcome.[8][9]
-
Troubleshooting Steps:
-
Screen Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, hexanes, diethyl ether). Non-coordinating solvents often lead to higher selectivity as they do not compete for binding sites on the metal center.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for common cyclopropanation reactions. Always consult original literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation
This protocol is adapted for the reaction of styrene with a methyl aryldiazoacetate using a chiral dirhodium(II) catalyst.[4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.5-1 mol%).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) via syringe, followed by the styrene substrate (1.2 equivalents).
-
Diazo Addition: In a separate flask, prepare a solution of the methyl aryldiazoacetate (1.0 equivalent) in anhydrous DCM. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction: Begin stirring the catalyst/styrene solution. Add the diazoacetate solution via the syringe pump over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the diazo compound (often a colored spot) is a good indicator of consumption.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).
Caption: General catalytic cycle for rhodium-catalyzed cyclopropanation.
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is for the substrate-directed cyclopropanation of a chiral allylic alcohol.[8]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a condenser and an argon inlet, add anhydrous diethyl ether.
-
Reagent Preparation: Add diethylzinc (Et₂Zn, 1.1 M solution in toluene, 2.2 equivalents) dropwise to the cooled (0 °C) ether.
-
Substrate Addition: Add a solution of the allylic alcohol (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture. Allow the solution to stir for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (CH₂I₂, 2.2 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The formation of a white precipitate (zinc salts) is typically observed.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Dilute the mixture with diethyl ether and separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting oil or solid by flash column chromatography.
References
- Benchchem. (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids. BenchChem Technical Support.
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1688. [Link]
-
Oreate AI. (2026). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Oreate AI Blog. [Link]
-
Wang, Z. J., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9136-9142. [Link]
-
Macmillan Group. (n.d.). Enantioselective Organocatalytic Cyclopropanations. Caltech. [Link]
-
Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
- Benchchem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem Technical Support.
-
Hu, W., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
-
Liu, S., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Davies, H. M. L., & Lee, G. H. (2004). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Organic Letters, 6(13), 2117-2120. [Link]
-
Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. [Link]
-
Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. Journal of the American Chemical Society, 95(10), 3300-3310. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]
-
Chen, Y., et al. (2007). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry, 72(19), 7083-7091. [Link]
-
LeCloux, D. D., et al. (1995). New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. Organometallics, 14(5), 2590-2599. [Link]
-
Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. ACS Catalysis, 2(7), 1351-1355. [Link]
Sources
- 1. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Photocatalytic Cyclopropanation
Welcome to the technical support center for photocatalytic cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding photocatalytic cyclopropanation.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in photocatalytic cyclopropanation can stem from several factors. Systematically consider the following:
-
Purity of Starting Materials: Ensure all reactants, especially the alkene and the carbene precursor, are of the highest possible purity. Impurities can act as quenchers or catalyst poisons.[1]
-
Anhydrous and Inert Conditions: Many photocatalysts and reactive intermediates are sensitive to oxygen and moisture. It is crucial to use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Catalyst Activity: The photocatalyst may be inactive due to improper storage or handling. Using a fresh batch of catalyst or testing its activity with a known reaction is advisable.[1][2]
-
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be ideal for your specific substrates. A systematic optimization of these parameters is often necessary.[1]
Q2: How do I select the appropriate photocatalyst for my reaction?
The choice of photocatalyst is critical and depends on the electrochemical properties of your substrates. The photocatalyst's excited-state reduction potential must be sufficient to engage with the desired reaction component, often the carbene precursor or a co-catalyst.[3] For instance, ruthenium and iridium complexes are common choices due to their strong redox potentials and long-lived excited states.[4] Organic dyes are also emerging as effective and more sustainable alternatives.[5][6]
Q3: What is the role of the light source, and how do I optimize it?
The light source must emit photons of a wavelength that the photocatalyst can absorb efficiently. The emission spectrum of the lamp should overlap with the absorption spectrum of the catalyst.
-
Wavelength: Blue or green LEDs are commonly used for many popular photocatalysts.[7]
-
Intensity and Distance: The light intensity and the distance of the light source from the reaction vessel can impact the reaction rate. Higher intensity can increase the rate but may also lead to side reactions or catalyst degradation.[8] It is recommended to position the light source for uniform irradiation of the reaction mixture.[9]
Q4: My reaction is not diastereoselective. What strategies can I employ to improve it?
Poor diastereoselectivity is a common challenge. Several factors can be adjusted to favor the desired stereoisomer:
-
Catalyst and Ligand Design: The steric and electronic properties of the ligands on a metal co-catalyst can create a chiral environment to control the facial selectivity of the cyclopropanation.[10]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.[3][10]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[10][11] Screening different solvents is a valuable optimization step.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving more complex issues.
Issue 1: Low or No Product Formation
A low or complete lack of product formation is a frustrating but solvable problem. Follow this diagnostic workflow:
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
-
Verify Reagent Integrity: As a first step, confirm the purity of your starting materials via techniques like NMR or GC-MS. Impurities can sometimes inhibit the catalytic cycle.[1]
-
Confirm Anhydrous and Inert Conditions: Ensure that your solvent is thoroughly dried and degassed. Any leaks in your reaction setup that could introduce air or moisture should be addressed.
-
Validate Catalyst Performance: Run a control experiment with a substrate combination reported in the literature to be effective with your chosen photocatalyst. This will confirm if the catalyst is active.
-
Systematic Parameter Optimization: If the above steps do not resolve the issue, a systematic optimization of reaction parameters is necessary. This can be efficiently performed using high-throughput experimentation (HTE) platforms.[7]
| Parameter | Range to Explore | Rationale |
| Solvent | Dichloromethane, Acetonitrile, Dimethylformamide, Toluene | Solvent polarity can influence the stability of intermediates and the overall reaction rate.[11] |
| Temperature | -20 °C to 40 °C | Lower temperatures can sometimes improve selectivity, while higher temperatures may increase the reaction rate.[3] |
| Catalyst Loading | 0.5 mol% to 5 mol% | While higher loading can increase the rate, it can also lead to side reactions or light absorption issues. |
| Light Intensity | Varies with setup | Adjust the distance of the light source to the reactor or use neutral density filters to modulate intensity.[8] |
-
Investigate Quenching: Unwanted quenching of the photocatalyst's excited state can halt the catalytic cycle. Stern-Volmer analysis can help identify if any component in your reaction mixture is acting as a quencher.[3]
Issue 2: Catalyst Deactivation and Reaction Stalling
If the reaction starts but then stalls before reaching completion, catalyst deactivation may be the culprit.
Causes of Deactivation:
-
Photodegradation: Prolonged exposure to high-intensity light can lead to the degradation of the photocatalyst.
-
Fouling: Reaction byproducts or impurities can adsorb onto the catalyst's surface, blocking active sites.[12][13]
Solutions:
-
Regeneration: In some cases, a deactivated catalyst can be regenerated. For solid-supported catalysts, washing with an appropriate solvent or a mild oxidizing agent like hydrogen peroxide followed by heat treatment can be effective.[12] For homogeneous catalysts, purification may be necessary.
-
Optimize Light Exposure: Use the minimum light intensity required for efficient reaction to minimize photodegradation.
-
Controlled Reagent Addition: Slow addition of a reactive carbene precursor via a syringe pump can sometimes prevent the buildup of deactivating byproducts.[2]
Experimental Protocol: General Procedure for Photocatalytic Cyclopropanation
This protocol provides a starting point for conducting a photocatalytic cyclopropanation reaction.
Materials:
-
Alkene (1.0 equiv)
-
Carbene precursor (e.g., diazo compound, diiodomethane) (1.5 equiv)[14]
-
Photocatalyst (e.g., 2, 1-2 mol%)[14]
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas source (N2 or Ar)
-
Visible light source (e.g., blue LED lamp)
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nusod.net [nusod.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. deswater.com [deswater.com]
- 14. chemistryviews.org [chemistryviews.org]
Technical Support Center: Work-Up Procedures for 6-Tosyl-6-azabicyclo[3.1.0]hexane
Topic: Isolation and Purification of 6-Tosyl-6-azabicyclo[3.1.0]hexane Document ID: TSC-AZI-310-V4 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026
Executive Summary & Chemical Context
Welcome to the technical support hub for the 6-Tosyl-6-azabicyclo[3.1.0]hexane scaffold. This bicyclic aziridine is a critical intermediate in the synthesis of glutamate transporter inhibitors and antiviral agents.
The primary synthetic route involves the Copper-catalyzed aziridination of cyclopentene using a nitrene source, typically [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs ) or Chloramine-T .
The Critical Challenge: While the synthesis is robust, the work-up is prone to failure due to three factors:
-
Aziridine Instability: The strained ring is susceptible to acid-catalyzed ring opening (hydrolysis) or rearrangement to allylic amines on standard silica gel.
-
Catalyst Contamination: Residual Copper (Cu) species can promote decomposition during concentration.
-
Byproduct Removal: Separating the stoichiometric byproduct iodobenzene (PhI) or sulfonamides without subliming the product.
Standard Operating Procedures (SOPs)
Protocol A: The "Buffered" Work-Up (Recommended)
Best for: Reactions using PhI=NTs and Cu(acac)₂ or Cu(OTf)₂.
Reagents Required:
-
Saturated aqueous NaHCO₃
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Celite® 545
-
Triethylamine (Et₃N)
Step-by-Step Workflow:
-
Quench & Filter:
-
Do not add acid.
-
Dilute the reaction mixture with an equal volume of cold EtOAc.
-
Filter the suspension through a 2-inch pad of Celite to remove insoluble copper salts and polymeric sulfonamide byproducts.
-
Why? Direct concentration of copper salts with the aziridine often leads to a "black tar" decomposition.
-
-
Aqueous Wash (Optional but Recommended):
-
Wash the filtrate once with saturated NaHCO₃.
-
Why? This neutralizes any trace acid generated from the hydrolysis of the nitrene source.
-
Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate is slightly acidic).
-
-
Concentration:
-
Concentrate under reduced pressure at < 35°C .
-
Critical: Do not heat the bath above 40°C. Aziridines are thermally sensitive in the crude state.
-
-
Purification (The "Buffered" Column):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Pre-treatment: Slurry the silica in the eluent containing 1% Triethylamine (Et₃N) .
-
Eluent: Hexanes:EtOAc (Start 90:10, Gradient to 70:30).
-
Outcome: The byproduct Iodobenzene (PhI) elutes first (solvent front). The aziridine elutes second.
-
Protocol B: Crystallization (Scalable)
Best for: Large scale (>5g) where chromatography is impractical.
-
Perform the Quench & Filter step from Protocol A.
-
Concentrate the crude oil to roughly 1/5th of the original volume.
-
Add Diethyl Ether (Et₂O) until the solution is slightly cloudy.
-
Cool to -20°C overnight.
-
6-Tosyl-6-azabicyclo[3.1.0]hexane typically crystallizes as white needles (mp: 117–118°C).
-
Filter and wash with cold pentane.
Troubleshooting & FAQs
Category 1: Reaction Appearance & Quenching
Q: My reaction mixture turned from green to black. Is the product lost? A: Not necessarily, but it indicates catalyst degradation.
-
Cause: Cu(II) species (blue/green) can disproportionate to Cu(0) (black) if the reaction runs too long or overheats.
-
Fix: Filter immediately through a tight pad of silica gel (not just Celite) to trap the colloidal copper. Elute with EtOAc. Check TLC; the aziridine is usually robust enough to survive, but yield may be lower.
Q: I used Chloramine-T instead of PhI=NTs, and I have a massive amount of white precipitate. A: This is normal.
-
Identity: The precipitate is Sodium Chloride (NaCl) and p-Toluenesulfonamide.
-
Action: Do not try to dissolve it. Filter it off before aqueous work-up. The sulfonamide is sparingly soluble in DCM/EtOAc and is best removed physically.
Category 2: Purification & Isolation[1][2][3][4]
Q: On TLC, my product spot "streaks" or has a tail. Why? A: This is the hallmark of acid-catalyzed decomposition on silica.
-
Mechanism: The acidic silanol groups (Si-OH) on the TLC plate protonate the aziridine nitrogen, leading to ring opening (to the amino alcohol) or rearrangement.
-
Solution: Pre-run your TLC plate in eluent containing 1% Et₃N. If the streak disappears and becomes a distinct spot, your product is intact. Always add 1% Et₃N to your flash column solvent system.
Q: How do I efficiently remove Iodobenzene (PhI) without a column? A: Iodobenzene is a liquid (bp 188°C) that is hard to remove by rotovap.
-
Method 1 (High Vac): If your product is solid, use high vacuum (< 0.5 mmHg) for 4-6 hours. Note: The aziridine can sublime under extreme vacuum/heat, so keep the flask at RT.
-
Method 2 (Trituration): Triturate the crude solid with cold Pentane or Hexanes. PhI is highly soluble in pentane; the tosyl-aziridine is less soluble. Decant the supernatant.
Q: The product is oiling out during crystallization. A: You likely have residual solvent (DCM or Chloroform) or too much Iodobenzene.
-
Fix: Re-dissolve in a minimum amount of warm Ethanol (EtOH), then add water dropwise until turbid. Let it stand at RT, then cool. The alcohol/water system often forces better crystal lattice formation than Ether/Hexane for sulfonamides.
Visual Workflows
Workflow 1: The Work-Up Decision Tree
Use this logic to determine the correct isolation path based on your reagents.
Caption: Decision matrix for isolating the aziridine based on the nitrene source and physical state of the crude product.
Workflow 2: Silica Gel Stability Logic
Understanding why buffering is mandatory.
Caption: Mechanism of aziridine decomposition on acidic silica versus preservation on buffered silica.
Comparative Data: Solvent Systems
| Solvent System | Application | Pros | Cons |
| Hexanes/EtOAc (8:2) | Flash Column | Excellent separation of PhI (Rf ~0.8) and Aziridine (Rf ~0.3). | Requires buffering (Et₃N) to prevent streaking. |
| DCM/MeOH (98:2) | Flash Column | High solubility for polar impurities. | Not Recommended. MeOH is nucleophilic and can open the ring if trace acid is present. |
| Pentane/Ether | Crystallization | Produces high-purity needles. | Yield loss if not cooled sufficiently (-20°C). |
| Ethanol/Water | Recrystallization | Good for removing sulfonamide salts. | Requires heating (risk of thermal degradation). |
References
-
Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 116(7), 2742–2753. [Link]
-
Organic Syntheses. (2004). Preparation of [N-(p-Toluenesulfonyl)imino]phenyliodinane. Organic Syntheses, Coll.[1] Vol. 10, p.584. [Link]
-
Li, Z., Conser, J. L., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral copper complexes. Journal of the American Chemical Society, 115(12), 5326–5327. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane: Strategies, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere and a key structural motif in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its rigid bicyclic structure allows for precise orientation of substituents in three-dimensional space, making it a valuable component in modern drug design. This guide provides a comparative overview of the principal synthetic methodologies for constructing this important heterocyclic system, with a focus on reaction mechanisms, substrate scope, stereochemical control, and practical applicability.
I. Strategic Approaches to the 3-Azabicyclo[3.1.0]hexane Core
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches primarily involve the formation of the cyclopropane ring onto a pre-existing five-membered nitrogen heterocycle or a concerted/tandem cyclization of acyclic precursors.
dot
Caption: Major synthetic routes to the 3-azabicyclo[3.1.0]hexane core.
II. Metal-Catalyzed Intramolecular Cyclopropanations
Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, often proceeding with high efficiency and selectivity. Gold, rhodium, and palladium catalysts are particularly prominent in this area.
Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides
Gold catalysts, particularly Au(I) and Au(III), have emerged as highly effective for the cyclization of enynes. In the context of 3-azabicyclo[3.1.0]hexane synthesis, the gold-catalyzed oxidative cyclopropanation of readily accessible N-allylynamides is a notable method.[2][3]
Mechanism: The reaction is believed to proceed through the formation of a gold-activated alkyne, which is then attacked by an external oxidant (e.g., pyridine N-oxide) or a nitrene source (e.g., benzofuroxans). This generates a key gold carbene intermediate, which then undergoes intramolecular cyclopropanation with the tethered alkene to furnish the bicyclic product.[3]
dot
Caption: Simplified mechanism of gold-catalyzed oxidative cyclopropanation.
Advantages:
-
Mild reaction conditions.[3]
-
High functional group tolerance.[2]
-
Good to excellent yields (up to 96%).[3]
Limitations:
-
Requires the synthesis of N-allylynamide precursors.
-
The use of gold catalysts can be a cost consideration for large-scale synthesis.
Dirhodium(II)-Catalyzed Stereoselective Cyclopropanation
For applications requiring high stereochemical purity, dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates is a powerful strategy. This method allows for the selective synthesis of either the exo- or endo-diastereomer of the 3-azabicyclo[3.1.0]hexane-6-carboxylate core by careful selection of the rhodium catalyst and reaction conditions.[4]
Causality in Stereoselectivity: The choice of ligands on the dirhodium catalyst plays a crucial role in determining the stereochemical outcome. Bulkier ligands can sterically hinder one face of the approaching dihydropyrrole, leading to preferential formation of one diastereomer. Subsequent hydrolysis conditions can also be tailored to favor the isolation of either the exo or endo product.
Advantages:
-
Excellent stereocontrol.[4]
-
Very low catalyst loadings (as low as 0.005 mol%) are effective.[4]
-
Scalable to the gram scale without the need for chromatographic purification.[4]
Limitations:
-
Requires the use of potentially hazardous diazo compounds.
-
The synthesis of specific dirhodium catalysts may be required to achieve high diastereoselectivity.
III. Palladium-Catalyzed [2+1] Annulation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they provide a reliable route to the 3-azabicyclo[3.1.0]hexane system through a [2+1] annulation strategy. A common approach involves the reaction of maleimide derivatives with a carbene precursor, such as an N-tosylhydrazone.[5][6]
Mechanism: The reaction is initiated by the decomposition of the N-tosylhydrazone in the presence of a base to form a diazo compound. The palladium catalyst then reacts with the diazo compound to generate a palladium-carbene intermediate. This intermediate subsequently undergoes cyclopropanation with the maleimide to afford the desired product.
dot
Caption: Workflow for Pd-catalyzed [2+1] annulation.
Advantages:
-
High yields and diastereoselectivities.[5]
-
Provides access to biologically active compounds such as the µ-opioid receptor antagonist CP-866,087.[5]
Limitations:
-
The use of N-tosylhydrazones as carbene precursors can sometimes lead to the formation of side products.
-
The substrate scope may be limited by the electronic properties of the maleimide.
IV. Photochemical Synthesis
Photochemical methods offer a metal-free alternative for the construction of the 3-azabicyclo[3.1.0]hexane core, often proceeding under mild conditions. One such method involves the photochemical decomposition of CHF2-substituted pyrazolines, which are generated in situ from the corresponding diazo compound and a maleimide.[7][8]
Experimental Protocol: Photochemical Synthesis of 3-Benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione [8]
-
In situ generation of the diazo compound: A solution of 1,1-difluoro-2-propanamine in chloroform is treated with tert-butyl nitrite and acetic acid.
-
Formation of the pyrazoline: After a brief heating period, N-benzylmaleimide is added to the reaction mixture, which is stirred at 45 °C for 12 hours.
-
Photochemical decomposition: The solvent is removed, and the residue is redissolved in acetonitrile. The solution is then irradiated in a quartz tube with a high-pressure mercury lamp for 28 hours.
-
Purification: The product is purified by column chromatography on silica gel.
Advantages:
-
Metal-free reaction conditions.
-
Simple operational setup.
-
Good functional group tolerance.[7]
Limitations:
-
Requires specialized photochemical equipment.
-
Reaction times can be long (e.g., 28 hours).[7]
-
May result in mixtures of diastereomers that require separation.
V. Comparative Data of Synthesis Methods
| Method | Catalyst/Conditions | Starting Materials | Typical Yields | Diastereoselectivity | Scalability | Key Features |
| Gold-Catalyzed Oxidative Cyclopropanation | Ph₃PAuNTf₂ (5 mol%), 60 °C[3] | N-Allylynamides | Up to 96%[3] | High | Lab scale | Mild conditions, high functional group tolerance. |
| Dirhodium(II)-Catalyzed Cyclopropanation | [Rh₂(esp)₂] (0.005 mol%)[4] | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | 76% (exo), 54% (endo)[4] | Excellent (tunable) | Gram scale[4] | Highly stereoselective, very low catalyst loading. |
| Palladium-Catalyzed [2+1] Annulation | Pd₂(dba)₃, P(OPh)₃, K₂CO₃[5] | Maleimides, N-Tosylhydrazones | High | High | Gram scale[5][6] | Reliable and scalable for specific substrates. |
| Photochemical Decomposition | High-pressure Hg lamp[7] | Maleimides, Diazo precursors | 66% (major diastereomer)[7] | Moderate | Lab scale | Metal-free, simple setup. |
| Base-Promoted Intramolecular Addition | t-BuOK[9] | Vinyl Cyclopropanecarboxamides | Good | High | Lab scale | Metal-free, good for highly substituted products. |
| [3+2] Cycloaddition | CuI/(R)-Fesulphos[10] | Azomethine ylides, Azirines | Up to 98% ee | High | Lab scale | Access to diazabicyclo[3.1.0]hexanes. |
VI. Conclusion
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is a well-developed field with a variety of robust and efficient methods available to the synthetic chemist. The choice of a particular method will depend on the specific requirements of the target molecule, including the desired stereochemistry, the scale of the synthesis, and the available starting materials and equipment.
-
For high stereocontrol and efficiency , dirhodium(II)-catalyzed cyclopropanation is an excellent choice, particularly given its demonstrated scalability and low catalyst loadings.
-
For broad substrate scope and mild conditions , gold-catalyzed methods offer a powerful alternative.
-
For large-scale, cost-effective synthesis of specific targets , palladium-catalyzed [2+1] annulation has proven to be a practical approach.
-
When metal-free conditions are a priority , photochemical methods or base-promoted intramolecular cyclizations provide viable options.
As the demand for structurally complex and three-dimensional molecules in drug discovery continues to grow, the development of new and improved methods for the synthesis of the 3-azabicyclo[3.1.0]hexane core will undoubtedly remain an active area of research.
VII. References
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Oxidative Cyclization of 1,6-Enynes. Angewandte Chemie International Edition, 45(40), 6704-6707.
-
Shcherbakov, N.V., Dar’in, D.V., Kukushkin, V.Y., Dubovtsev, A.Y. (2021). Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry, 86(18), 12964–12972.
-
Li, Y., Feng, J., Huang, F., Baell, J.B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235.
-
Ershov, O. V., Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 556-558.
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. A European journal, e202301017. Advance online publication. [Link]
-
Hearn, K., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836.
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Retrieved from [Link]
-
Verma, A. K., et al. (2026). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications. Advance Article.
-
Khlebnikov, A. F., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780.
-
Carretero, J. C., et al. (2020). Catalytic Asymmetric Synthesis of Diazabicyclo[3.1.0]hexanes by 1,3-Dipolar Cycloaddition of Azomethine Ylides with Azirines. Chemical Communications, 56(27), 5050-5053.
-
ACS Publications. (n.d.). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development.
-
Wuts, P. G. M., et al. (2013). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development, 17(4), 658–667.
-
PubMed. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114–5118.
-
Hashmi, A. S. K., et al. (2019). Gold(iii)-catalyzed chemoselective annulations of anthranils with N-allylynamides for the synthesis of 3-azabicyclo[3.1.0]hexan-2-imines. Chemical Communications, 55(61), 9007-9010.
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters.
-
Jiang, H., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(6), 1228-1235.
-
Actelion Pharmaceuticals Ltd. (2009). Trans-3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents.
-
SciSpace. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines.
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. repositorio.uam.es [repositorio.uam.es]
Strategic Selection of Azabicyclic Scaffolds: Beyond the Tosyl Group
Executive Summary: The Aziridine Paradox
In the synthesis of conformationally restricted amino acids and antiviral scaffolds (e.g., Trovafloxacin intermediates), 6-Tosyl-6-azabicyclo[3.1.0]hexane has long been the "workhorse" reagent. Its popularity stems from the high crystallinity of the tosyl derivative and the potent electron-withdrawing nature of the sulfonyl group, which activates the strained aziridine ring toward nucleophilic opening.
However, this reagent presents a significant "Aziridine Paradox": the very group that activates the ring (Tosyl) is notoriously difficult to remove. Standard deprotection requires harsh reductive conditions (Na/Naphthalene) or strong acids that often compromise the integrity of the newly formed, sensitive functional groups.
This guide objectively compares three strategic alternatives—N-Boc , N-SES , and N-Nosyl derivatives—that offer superior atom economy, orthogonal deprotection profiles, and tunable reactivity.
Comparative Analysis of Reagents
The selection of a 6-azabicyclo[3.1.0]hexane reagent should be dictated by the exit strategy—specifically, how the nitrogen protecting group will be removed after the ring-opening event.
| Feature | 6-Tosyl (Standard) | 6-Boc (The Mild Alternative) | 6-SES (The Orthogonal Choice) | 6-Nosyl (The Reactive Hybrid) |
| Structure | Sulfonamide | Carbamate | Silyl-ethyl-sulfonamide | Nitro-sulfonamide |
| Electronic Effect | Strong EWG (Highly Reactive) | Moderate EWG (Moderately Reactive) | Strong EWG (Highly Reactive) | Strong EWG (Highly Reactive) |
| Deprotection | Na/Naphthalene (Reductive) or HBr/AcOH (Harsh Acid) | TFA or HCl (Mild Acid) | TBAF or CsF (Fluoride) | Thiol/Base (Fukuyama) |
| Atom Economy | Poor (Heavy leaving group) | Good | Moderate | Moderate |
| Stability | Crystalline, Stable | Oil/Solid, Acid Sensitive | Solid, Stable | Solid, Stable |
| Primary Use Case | Robust substrates; Early-stage building blocks | Late-stage functionalization; Acid-stable targets | Base/Acid sensitive targets; Total synthesis | Chemoselective alkylation; Mild deprotection needs |
Deep Dive: The Alternatives
A. N-Boc-6-azabicyclo[3.1.0]hexane
-
Mechanism of Action: The tert-butoxycarbonyl (Boc) group activates the aziridine less than a tosyl group. Consequently, ring opening with weak nucleophiles may require Lewis Acid catalysis (e.g., BF3·OEt2).
-
Advantage: The deprotection is trivial (TFA/DCM), avoiding the radical anions required for Tosyl removal.
-
Limitation: Lower reactivity toward weak nucleophiles; potential for polymerization if stored improperly.
B. N-SES-6-azabicyclo[3.1.0]hexane
-
Mechanism of Action: The 2-(trimethylsilyl)ethanesulfonyl (SES) group mimics the electronic properties of the Tosyl group, maintaining high electrophilicity at the bridgehead carbons.
-
Advantage: It offers "Goldilocks" reactivity—as reactive as Tosyl, but cleaved by Fluoride anions (TBAF). This is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups on the nucleophile.
C. N-Nosyl-6-azabicyclo[3.1.0]hexane
-
Mechanism of Action: The nitrobenzenesulfonyl (Nosyl) group is highly electron-withdrawing.
-
Advantage: It allows for the Fukuyama deprotection (Thiophenol/K2CO3), which is neutral and highly specific. It is ideal when the product contains olefins or esters sensitive to reduction or hydrolysis.
Visualizing the Synthetic Logic
The following diagram maps the divergent synthesis of these scaffolds from a common precursor (Cyclopentadiene) and their subsequent reactivity pathways.
Figure 1: Divergent synthesis of 6-azabicyclo[3.1.0]hexane scaffolds. Note the catalyst dependence for the N-transfer step.
Experimental Protocols
Protocol A: Synthesis of N-SES-6-azabicyclo[3.1.0]hexane (The Orthogonal Alternative)
Rationale: This protocol avoids the use of unstable azides, utilizing an iodine(III) oxidant for in situ nitrene generation.
Reagents:
-
Cyclopentadiene (freshly cracked): 5.0 mmol
-
SES-NH2 (2-(trimethylsilyl)ethanesulfonamide): 1.0 mmol
-
Iodosobenzene (PhIO): 1.2 mmol
-
Cu(OTf)2 (Catalyst): 5 mol%
-
Acetonitrile (Solvent): 10 mL
Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)2 in anhydrous acetonitrile.
-
Precursor Mix: Add SES-NH2 and Cyclopentadiene. Cool the mixture to 0°C.
-
Oxidant Addition: Add PhIO in small portions over 30 minutes. Critical Step: Slow addition prevents over-oxidation and manages the exotherm.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (Visualize with KMnO4; aziridines often stain poorly, look for consumption of sulfonamide).
-
Workup: Filter through a pad of Celite to remove iodobenzene byproducts. Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is typically a white solid or viscous oil.
Protocol B: Comparative Ring Opening (General Procedure)
Rationale: To demonstrate the reactivity difference, this protocol uses a standard nucleophile (Sodium Azide) to generate the trans-1,2-amino azide.
Reagents:
-
Substrate (Tosyl, Boc, or SES aziridine): 1.0 mmol
-
NaN3 (Nucleophile): 3.0 mmol
-
NH4Cl (Buffer/Activator): 3.0 mmol
-
DMF/H2O (9:1): 5 mL
Methodology:
-
Dissolution: Dissolve the aziridine in DMF/H2O.
-
Addition: Add NaN3 and NH4Cl.
-
Conditions:
-
Tosyl/SES/Nosyl: Heat to 60°C. (Reaction time: ~2-4 hours).
-
Boc: Heat to 80°C. (Reaction time: ~6-12 hours). Note: The Boc derivative is less electrophilic and may require longer times or Lewis Acid (e.g., LiClO4) doping.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Analysis: The product will be the trans-2-azidocyclopentyl-1-amine derivative.
References
-
Dauban, P., & Dodd, R. H. (2001).[1] "Iminoiodinanes and C-H Amination." Synlett, 2003(11), 1571. (Foundational work on nitrene transfer).
-
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A Comparative Guide to Catalysts for Aziridination: From Mechanism to Practical Application
For researchers, synthetic chemists, and professionals in drug development, the aziridine ring is a valuable synthon, a three-membered nitrogen-containing heterocycle that serves as a versatile building block for more complex nitrogenous compounds. The direct conversion of alkenes to aziridines, known as aziridination, has become a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount, dictating the efficiency, selectivity, and substrate scope of this transformation. This guide provides an in-depth comparative analysis of the most prominent classes of catalysts for aziridination—rhodium, copper, and iron-based systems—along with insights into asymmetric catalysis. We will delve into their mechanisms, compare their performance with supporting data, and provide detailed experimental protocols to bridge the gap between theoretical understanding and practical implementation.
The Significance of Aziridination in Synthesis
Aziridines are strained, three-membered rings that readily undergo ring-opening reactions with a variety of nucleophiles, making them valuable intermediates for the synthesis of amino acids, alkaloids, and other biologically active molecules. Catalytic aziridination offers a more efficient and atom-economical approach compared to traditional multi-step syntheses. The development of stereoselective aziridination reactions has been particularly impactful, enabling the synthesis of chiral amines, which are crucial components of many pharmaceuticals.
A Comparative Overview of Leading Catalyst Systems
The field of catalytic aziridination is dominated by transition metal complexes, with rhodium, copper, and iron catalysts being the most extensively studied. Each metal offers a unique combination of reactivity, selectivity, and cost-effectiveness.
Rhodium Catalysts: The High-Performance Standard
Rhodium catalysts, particularly dirhodium(II) carboxylates and carboxamidates, are renowned for their high efficiency and broad substrate scope in aziridination reactions.[1] They are often considered the benchmark against which other catalysts are measured.
Mechanism of Action: The generally accepted mechanism for rhodium-catalyzed aziridination involves the formation of a metal-nitrene intermediate. The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with a nitrene precursor, such as an iminoiodinane (e.g., PhI=NNs), to form a rhodium-nitrenoid species. This highly reactive intermediate then transfers the nitrene group to the alkene in a concerted or stepwise fashion to afford the aziridine and regenerate the catalyst.
Performance and Scope: Rhodium catalysts are effective for the aziridination of a wide range of olefins, including electron-rich and electron-deficient alkenes, as well as both terminal and internal alkenes.[2] They often provide high yields and excellent diastereoselectivity, particularly with cis-alkenes where the stereochemistry is retained in the aziridine product. For instance, the aziridination of styrene with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (NsN=IPh) in the presence of [Rh2(OAc)4] can achieve yields up to 85%.[1]
Asymmetric Aziridination: Chiral dirhodium catalysts, incorporating chiral carboxylate or carboxamidate ligands, have been successfully employed for enantioselective aziridination, achieving high enantiomeric excesses (ee). For example, a planar chiral rhodium indenyl catalyst has been shown to facilitate the enantioselective aziridination of unactivated terminal alkenes with excellent enantioselectivity.[3]
Copper Catalysts: The Versatile and Economical Choice
Copper catalysts represent a more economical and environmentally benign alternative to rhodium-based systems. A wide variety of copper complexes, often featuring bidentate nitrogen ligands like bis(oxazolines) (BOX) and phenanthrolines, have been developed for aziridination.
Mechanism of Action: The mechanism of copper-catalyzed aziridination is believed to proceed through a copper-nitrene intermediate, similar to the rhodium-catalyzed pathway.[4] Both Cu(I) and Cu(II) precursors are effective, with the active catalytic species often being a Cu(I) complex. The reaction can proceed through either a concerted or a stepwise radical mechanism, depending on the substrate and the ligand environment around the copper center.
Performance and Scope: Copper catalysts are particularly effective for the aziridination of styrenes and other activated olefins.[5] While their substrate scope can be narrower than that of rhodium catalysts, they offer excellent performance for specific applications. For example, copper(I) complexes can catalyze the aziridination of styrenes in high yields.[5] The choice of ligand is crucial in tuning the reactivity and selectivity of copper catalysts.
Asymmetric Aziridination: The development of chiral copper catalysts, especially those with C2-symmetric bis(oxazoline) (BOX) ligands, has been a major breakthrough in asymmetric aziridination. These catalysts can achieve high enantioselectivities for the aziridination of a variety of olefins. The enantioselectivity is highly dependent on the structure of the chiral ligand and the reaction conditions.
Iron Catalysts: The Earth-Abundant and Biologically Inspired Option
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making iron-based catalysts highly attractive for sustainable chemical synthesis. Iron porphyrin complexes and other coordination compounds have emerged as promising catalysts for aziridination.
Mechanism of Action: Iron-catalyzed aziridination is thought to involve a high-valent iron-imido (or iron-nitrene) intermediate.[6][7] The reaction can proceed through a stepwise radical pathway, which can sometimes lead to a loss of stereochemistry, or a more concerted pathway depending on the catalyst and substrate. A mechanistic study on iron-based styrene aziridination has provided insights into the potential for competing epoxidation reactions, particularly in the presence of water.[3][8][9]
Performance and Scope: Iron catalysts have shown good activity for the aziridination of a range of alkenes, including styrenes and other aromatic olefins.[10][11] While their efficiency and selectivity may not always match those of rhodium or the best copper systems, the low cost and environmental benefits of iron make it a compelling choice. Recent research has focused on the development of more robust and selective iron catalysts. For instance, iron(III) porphyrin complexes have been shown to be effective catalysts for the aziridination of a wide variety of alkenes using bromamine-T as the nitrene source under mild conditions.[10]
Asymmetric Aziridination: The development of chiral iron catalysts for asymmetric aziridination is an active area of research. While progress has been made, achieving high enantioselectivities comparable to the best rhodium and copper systems remains a challenge.
Comparative Performance Data
To provide a clearer picture of the relative performance of these catalyst systems, the following tables summarize key data for the aziridination of styrene, a common benchmark substrate.
Table 1: Comparison of Achiral Catalysts for the Aziridination of Styrene
| Catalyst | Nitrene Source | Solvent | Yield (%) | Reference |
| [Rh₂(OAc)₄] | PhI=NNs | CH₂Cl₂ | 64 | [1] |
| [Cu(acac)₂] | PhI=NTs | CH₃CN | High | [12] |
| Fe(TPP)Cl | Bromamine-T | CH₂Cl₂ | Good | [10] |
Table 2: Comparison of Chiral Catalysts for the Asymmetric Aziridination of Styrene
| Catalyst | Nitrene Source | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Rhodium Indenyl | Dioxazolone | Toluene | 77 | 95 | [3] |
| Cu(I)-BOX | TsONHBoc | CH₂Cl₂ | up to 95 | up to 98 | [13] |
| Chiral Iron Porphyrin | Organic Azide | Benzene | Moderate | Moderate | [14] |
Mechanistic Workflows and Experimental Protocols
A deep understanding of the reaction mechanism and meticulous experimental execution are critical for successful and reproducible aziridination reactions.
Generalized Catalytic Cycle for Metal-Catalyzed Aziridination
The following diagram illustrates the generally accepted catalytic cycle for transition metal-catalyzed aziridination involving a metal-nitrene intermediate.
Caption: Generalized catalytic cycle for metal-catalyzed aziridination.
Experimental Workflow for a Typical Aziridination Reaction
This workflow outlines the key steps in performing a catalytic aziridination experiment.
Caption: A typical experimental workflow for catalytic aziridination.
Detailed Experimental Protocols
Protocol 1: Rhodium-Catalyzed Aziridination of Styrene
-
Materials: [Rh₂(OAc)₄], Styrene, {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane (PhI=NNs), Dichloromethane (CH₂Cl₂, anhydrous), Celite.
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add [Rh₂(OAc)₄] (2 mol%).
-
Add anhydrous CH₂Cl₂ via syringe.
-
Add styrene (1.0 equiv) to the catalyst solution.
-
In a separate flask, dissolve PhI=NNs (1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the PhI=NNs solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired aziridine.
-
Protocol 2: Copper-Catalyzed Asymmetric Aziridination of Styrene
-
Materials: Cu(I) triflate toluene complex [CuOTf]₂·C₇H₈, (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX), Styrene, N-(p-Toluenesulfonyl)iminophenyliodinane (PhI=NTs), Dichloromethane (CH₂Cl₂, anhydrous).
-
Procedure:
-
In a flame-dried Schlenk tube under argon, stir a mixture of [CuOTf]₂·C₇H₈ (5 mol %) and (S,S)-Ph-BOX (11 mol %) in anhydrous CH₂Cl₂ for 1 hour at room temperature to form the catalyst complex.
-
Cool the reaction mixture to 0 °C.
-
Add styrene (1.0 equiv) to the catalyst solution.
-
Add PhI=NTs (1.1 equiv) in one portion.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the enantioenriched aziridine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 3: Iron-Porphyrin Catalyzed Aziridination of Styrene
-
Materials: Iron(III) meso-tetraphenylporphyrin chloride [Fe(TPP)Cl], Styrene, 4-Methylphenyl azide, Benzene (anhydrous).
-
Procedure:
-
To a solution of styrene (1.0 equiv) in anhydrous benzene in a sealed tube, add [Fe(TPP)Cl] (1 mol%).
-
Add 4-methylphenyl azide (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl aziridine.
-
Conclusion and Future Outlook
The choice of catalyst for aziridination is a critical decision that depends on the specific substrate, desired selectivity, and practical considerations such as cost and environmental impact. Rhodium catalysts offer high performance and broad applicability, making them a reliable choice for complex syntheses. Copper catalysts provide a versatile and more economical alternative, particularly for asymmetric transformations. Iron catalysts, with their low cost and eco-friendly nature, are a rapidly developing area with significant potential for large-scale applications.
Future research in this field will likely focus on the development of more active and selective catalysts based on earth-abundant metals, the expansion of substrate scope to include more challenging unactivated olefins, and the design of novel chiral ligands for highly enantioselective aziridination reactions. The continued exploration of new nitrene sources and reaction conditions will further enhance the utility of this powerful synthetic transformation.
References
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Comba, P., Lang, C., de Laorden, C. L., Muruganantham, A., Rajaraman, G., Wadepohl, H., & Zajaczkowski, M. (2008). The mechanism of the (bispidine)copper(II)-catalyzed aziridination of styrene: a combined experimental and theoretical study. Chemistry–A European Journal, 14(17), 5313-5328. [Link]
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Borrego, E., Pérez, P. J., & Caballero, A. (2021). Make It Green: Copper‐Catalyzed Olefin Aziridination in Water with an Iminoiodonane. European Journal of Inorganic Chemistry, 2021(48), 5001-5006. [Link]
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Kiyokawa, K., Kosaka, T., & Minakata, S. (2013). Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by a Combination of Iodine and Ammonium Iodide. Organic Letters, 15(19), 4858–4861. [Link]
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Jat, J. L., et al. (2022). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry, 87(15), 10147-10158. [Link]
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Li, Z., et al. (2023). Enantio- and Diastereoselective Copper-Catalyzed Synthesis of Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters. Organic Letters, 25(49), 8876–8881. [Link]
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Yang, X., et al. (2021). Box-copper catalyzed cascade asymmetric amidation for chiral exo-methylene aminoindoline derivatives. Organic & Biomolecular Chemistry, 19(41), 9373-9378. [Link]
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Aziridination of styrene via [Cu(acac) 2 ] in homogeneous phase vs... | Download Table. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Styrene aziridination using 1het as catalyst: Top - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. (2023). Journal of the American Chemical Society. [Link]
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On the enantioselectivity of aziridination of styrene catalysed by copper triflate and copper-exchanged zeolite Y: consequences of the phase behaviour of enantiomeric mixtures of N-arene-sulfonyl-2-phenylaziridines. (n.d.). University of East Anglia. Retrieved February 7, 2026, from [Link]
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A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. (2024). Molecules. [Link]
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Hashimoto, K., Higuchi, D., Matsubara, S., & Murakami, K. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1272034. [Link]
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A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. (2024). Semantic Scholar. [Link]
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Observation of the Enhancement in Enantioselectivity with Conversion for the Aziridination of Styrene Using Copper Bis(oxazoline) Complexes. | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Hansen, J., et al. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(48), 11539-11548. [Link]
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Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C–H Bonds. (2018). ACS Catalysis. [Link]
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Styrene Aziridination by Iron(IV) Nitrides. (2015). Angewandte Chemie International Edition, 54(36), 10545-10548. [Link]
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Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C H Bonds. (2018). ACS Publications. [Link]
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The rhodium(II)-catalyzed aziridination of olefins with {[(4- nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Iron porphyrin catalysed light driven C–H bond amination and alkene aziridination with organic azides. (2020). Chemical Science. [Link]
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Copper-Catalyzed Asymmetric Nitrenoid Transfer to Access Fused δ‐Lactams via HFIP-Assisted Aziridination. (2025). Angewandte Chemie International Edition. [Link]
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Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research. [Link]
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A Comparative Guide to the Definitive Structural Validation of 6-Tosyl-6-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The 6-azabicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry.[1] Its unique three-dimensional architecture is valuable for designing potent and selective therapeutic agents. The tosyl-protected derivative, 6-Tosyl-6-azabicyclo[3.1.0]hexane, serves as a key synthetic intermediate in the development of these complex molecules.[2] Given that the precise atomic arrangement dictates biological activity, unambiguous structural validation is not merely a procedural step but a cornerstone of successful drug design.
This guide provides a senior application scientist's perspective on the methods for validating the structure of 6-Tosyl-6-azabicyclo[3.1.0]hexane. We will delve into the unparalleled power of single-crystal X-ray crystallography as the gold-standard technique, offering a detailed, field-proven protocol. Furthermore, we will objectively compare this definitive method with other essential, yet often inconclusive, analytical techniques, providing a holistic strategy for complete structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic framework.[3] Unlike spectroscopic methods that infer structure from indirect properties, crystallography maps electron density to generate a precise and absolute atomic coordinate map. For a rigid bicyclic system like 6-Tosyl-6-azabicyclo[3.1.0]hexane, where subtle differences in ring puckering and substituent orientation can have profound biological consequences, this level of certainty is indispensable.
The core principle involves irradiating a well-ordered single crystal with a beam of X-rays. The crystal lattice diffracts these X-rays in a unique pattern of intensities and angles.[4] By analyzing this diffraction pattern, scientists can reconstruct the electron density map of the molecule and, from it, build an exact 3D model.
Diagram: The X-ray Crystallography Workflow
Caption: Workflow for definitive structure determination by X-ray crystallography.
Experimental Protocol: From Powder to Picture
This protocol outlines the self-validating steps required to determine the crystal structure of a small organic molecule like 6-Tosyl-6-azabicyclo[3.1.0]hexane.
1. Material Preparation & Purity Assessment:
- Objective: To ensure the starting material is of the highest possible purity, which is the most critical factor for successful crystallization.
- Protocol:
- Synthesize or procure 6-Tosyl-6-azabicyclo[3.1.0]hexane.[6]
- Purify the compound using column chromatography or recrystallization until it appears as a single spot on TLC plates in multiple solvent systems.
- Confirm purity (>99%) and preliminary identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of significant impurity peaks is mandatory.
2. Crystallization Screening:
- Objective: To grow single crystals of sufficient size (>0.1 mm) and quality (no cracks or twinning).[4]
- Protocol:
- Screen a variety of solvents for solubility. Ideal solvents are those in which the compound is moderately soluble.
- Set up crystallization trials using common methods. Slow evaporation is often the most effective for organic molecules.[7]
- Slow Evaporation: Dissolve ~5-10 mg of the pure compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane) in a small, narrow vial. Cover the vial with a cap containing a pinhole or with parafilm pierced by a needle to allow for slow solvent evaporation over several days to weeks.[7]
- Monitor vials daily without agitation. Promising conditions may show crystalline dust, needles, or plates. The goal is to optimize conditions to grow larger, well-defined single crystals.
3. Crystal Mounting and Data Collection:
- Objective: To mount a suitable crystal and collect a complete, high-resolution diffraction dataset.
- Protocol:
- Using a microscope, select a well-formed crystal with sharp edges.
- Carefully scoop the crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen (~100 K).[3] This minimizes radiation damage and thermal motion.
- Mount the frozen crystal on the goniometer head of an X-ray diffractometer.
- Center the crystal in the X-ray beam.
- Collect diffraction data by rotating the crystal in the beam and recording the resulting diffraction spots on a detector.[8] A full dataset typically requires collecting tens of thousands of reflections.[4]
4. Structure Solution and Refinement:
- Objective: To process the diffraction data to generate and optimize a chemically sensible molecular model.
- Protocol:
- Integrate the raw diffraction data to determine the unit cell dimensions, crystal system, and space group.
- Solve the "phase problem" using computational direct methods to generate an initial electron density map.
- Build an initial atomic model into the electron density map. For this molecule, the bicyclic core, tosyl group, and all non-hydrogen atoms should be identifiable.
- Refine the model using iterative cycles of least-squares fitting. This process optimizes atomic positions, bond lengths, and angles to best fit the experimental diffraction data.
- The final model is validated by checking metrics like the R-factor (agreement factor), which should typically be below 5-7% for a well-solved small molecule structure. The output is a Crystallographic Information File (CIF).
Comparative Analysis: Orthogonal Validation Techniques
While X-ray crystallography is definitive, it is not always feasible. Other techniques are essential for routine characterization and for building a structural hypothesis.
Diagram: Synergistic Structure Validation
Caption: A synergistic workflow for molecular structure validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity of a molecule in solution.[9]
-
¹H and ¹³C NMR: Provide information about the chemical environment and number of different types of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, revealing which protons are coupled to each other (COSY) and which protons are attached to or near specific carbons (HSQC/HMBC).[10]
-
NOESY: For rigid systems like azabicyclo[3.1.0]hexanes, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial. It detects protons that are close in space, helping to define the relative stereochemistry (e.g., endo vs. exo substituents).[11]
-
Limitation: While excellent for establishing the 2D structure, NMR can be ambiguous for determining the absolute 3D conformation of complex bicyclic systems without a reference structure.[12]
2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula (C₁₁H₁₃NO₂S for the target molecule).[2]
-
Limitation: MS provides no information about atomic connectivity or stereochemistry. It cannot distinguish between isomers.
3. Computational Modeling: Methods like Density Functional Theory (DFT) can predict the lowest energy (most stable) conformation of a molecule.[13] These models can predict bond lengths, angles, and even NMR chemical shifts.[14]
-
Limitation: Computational models are predictions, not direct measurements.[15] Their accuracy is dependent on the level of theory and basis set used, and they must be validated by experimental data. A model can suggest a likely conformation, but it cannot definitively prove it without experimental confirmation.
Head-to-Head Comparison of Techniques
| Technique | Information Provided | Sample Requirements | Key Advantage | Primary Limitation |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.[3] | Single crystal (~0.1 mm), high purity.[4] | Unambiguous and definitive structural proof. | Requires diffraction-quality single crystals, which can be difficult to grow.[16] |
| NMR Spectroscopy | Atomic connectivity (2D structure), relative stereochemistry (through NOE).[17] | ~1-10 mg dissolved in deuterated solvent, high purity. | Excellent for determining the molecular skeleton in a solution state. | Can be ambiguous for complex 3D conformations and absolute stereochemistry.[12] |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS). | Micrograms, soluble or volatile. | Extremely sensitive, confirms molecular formula. | Provides no information on isomerism or 3D structure. |
| Computational Modeling | Predicted low-energy 3D conformation, bond parameters, theoretical NMR shifts.[18] | None (in silico method). | Provides insight into conformational preferences and can guide experimental work.[15] | It is a theoretical prediction that requires experimental validation. |
Conclusion: A Synergistic and Validated Approach
For the unequivocal structural validation of a high-value molecule like 6-Tosyl-6-azabicyclo[3.1.0]hexane, a multi-faceted approach is essential, with single-crystal X-ray crystallography serving as the ultimate arbiter. The process begins with NMR and MS to confirm the molecular formula and establish the 2D connectivity. Computational modeling can then be employed to generate a plausible 3D structural hypothesis.
However, only X-ray crystallography can definitively confirm this hypothesis, providing a precise and unambiguous 3D structure. This crystallographic data then serves as a foundational benchmark, validating the interpretation of NMR data and calibrating computational models for all future derivatives of this important scaffold. For any drug development program, this level of structural certainty is not a luxury—it is a necessity.
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A Comparative Guide to the Synthesis of Azabicyclohexanes: Rhodium-Catalyzed vs. Metal-Free Strategies
Introduction: The Rising Prominence of Azabicyclohexanes in Drug Discovery
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet. This design philosophy advocates for moving away from planar, two-dimensional aromatic scaffolds towards more complex, three-dimensional (3D) structures to improve physicochemical and pharmacokinetic properties.[1] Azabicyclohexanes (aza-BCHs), particularly skeletons like 3-azabicyclo[3.1.0]hexane and azabicyclo[2.1.1]hexane, have emerged as critical players in this arena.[2][3] These rigid, sp³-rich frameworks serve as valuable bioisosteres for common motifs like pyrrolidines and substituted phenyl rings, often conferring enhanced metabolic stability, improved water solubility, and reduced lipophilicity.[1]
The synthetic accessibility of these strained bicyclic systems, however, remains a significant challenge that can dictate the feasibility of their inclusion in drug discovery pipelines. Chemists have developed a diverse toolkit to construct these scaffolds, with two major strategic paradigms at the forefront: transition-metal catalysis, particularly with rhodium, and increasingly sophisticated metal-free approaches.
This guide provides an in-depth, objective comparison of these two dominant methodologies. We will dissect the mechanistic underpinnings, evaluate performance through experimental data, and provide detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs.
Part 1: Rhodium-Catalyzed Synthesis of Azabicyclohexanes
Rhodium catalysts are powerful tools in organic synthesis, renowned for their ability to mediate a wide range of transformations, including C-H functionalization and cycloaddition reactions.[4] Their utility in constructing azabicyclic systems stems from their capacity to generate reactive rhodium carbene or nitrene intermediates, which can then engage in intramolecular reactions to forge the complex bicyclic core.[5][6]
Mechanistic Rationale: The Role of Rhodium Carbenes
A prevalent rhodium-catalyzed strategy for forming 3-azabicyclo[3.1.0]hexane systems involves the intramolecular cyclopropanation of an olefin by a rhodium carbene. This process typically starts with a diazo compound, which, upon exposure to a Rh(II) catalyst like Rh₂(OAc)₄ or the more sterically demanding Rh₂(esp)₂, extrudes dinitrogen gas to form a transient rhodium carbene intermediate.[7][8] This highly reactive species is then perfectly poised for an intramolecular reaction with a tethered alkene, leading to the formation of the cyclopropane ring fused to the pyrrolidine core.
The choice of rhodium catalyst and its ligands is critical. The ligands modulate the steric and electronic properties of the metal center, directly influencing the efficiency, diastereoselectivity, and, in asymmetric variants, the enantioselectivity of the cyclopropanation step.[6]
Caption: General catalytic cycle for Rh(II)-catalyzed intramolecular cyclopropanation.
Performance Analysis & Experimental Data
Rhodium-catalyzed methods are often characterized by high efficiency and stereoselectivity, proceeding under mild conditions. They exhibit broad functional group tolerance, a critical feature for complex molecule synthesis. For instance, the intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles tethered to cyclohexadienones showcases this power, leading to complex polycyclic structures in a single step.[5] Similarly, rhodium-catalyzed C-H functionalization allows for the late-stage modification of pre-formed azabicyclo[2.1.1]hexane scaffolds with high diastereoselectivity and enantioselectivity.[6]
However, the primary drawbacks are the high cost and potential toxicity of rhodium catalysts.[9][10] While catalyst loadings are typically low (0.5–5 mol%), the expense can be prohibitive for large-scale synthesis. Furthermore, stringent regulations in the pharmaceutical industry necessitate the removal of residual heavy metals from the final active pharmaceutical ingredient (API), adding complexity and cost to purification processes.
Table 1: Performance Data for Selected Rhodium-Catalyzed Syntheses of Azabicyclohexanes
| Entry | Reaction Type | Catalyst (mol%) | Substrate | Yield (%) | d.r. | ee (%) | Reference |
| 1 | C-H Functionalization | Rh₂(S-megaBNP)₄ (1.0) | 1-(Trifluoromethyl)-2-azaBCH | 32 | >20:1 | 98 | [6] |
| 2 | C-H Functionalization | Rh₂(S-megaBNP)₄ (1.0) | 1-(Ester)-2-azaBCH | 48 | >10:1 | 94 | [6] |
| 3 | Cycloaddition | Octahedral Rh-complex (2.0) | Bicyclo[1.1.0]butane + Azomethine Imine | up to 98 | N/A | up to 91 | [11] |
| 4 | Kinetic Resolution | [Rh(cod)Cl]₂ / Ligand (2.5) | Racemic Nortropane Allylic Chloride | 47 (product) | >20:1 | 99 | [12] |
Representative Experimental Protocol: Asymmetric C-H Functionalization
This protocol is adapted from the work of Huw Davies et al. on the C-H functionalization of 2-azabicyclo[2.1.1]hexanes.[6]
Objective: To synthesize an enantioenriched C-H functionalized 2-azabicyclo[2.1.1]hexane via a rhodium-catalyzed insertion reaction.
Materials:
-
N-Boc-2-azabicyclo[2.1.1]hexane derivative (1.0 equiv)
-
Donor/acceptor diazo compound (e.g., methyl 2-diazo-2-phenylacetate) (1.2 equiv)
-
Rh₂(S-megaBNP)₄ catalyst (1.0 mol%)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the Rh₂(S-megaBNP)₄ catalyst (1.0 mol%).
-
Causality: An inert atmosphere is crucial to prevent the degradation of the catalyst and reaction with atmospheric oxygen or moisture.
-
-
Reagent Addition: Dissolve the N-Boc-2-azabicyclo[2.1.1]hexane substrate (1.0 equiv) in anhydrous DCM and add it to the flask via syringe.
-
Initiation: Prepare a solution of the diazo compound (1.2 equiv) in anhydrous DCM. Add this solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.
-
Causality: Slow addition of the diazo compound is critical. It maintains a low, steady-state concentration of the highly reactive rhodium carbene, minimizing side reactions such as carbene dimerization and improving selectivity for the desired C-H insertion.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Self-Validation: The product's structure and stereochemistry should be confirmed using NMR spectroscopy and chiral HPLC to verify the reported diastereomeric ratio and enantiomeric excess.
-
Part 2: Metal-Free Synthesis of Azabicyclohexanes
Driven by the principles of green chemistry and the need to avoid costly and potentially toxic heavy metals, metal-free strategies for synthesizing azabicyclohexanes have gained significant traction.[13][14][15] These methods often rely on organocatalysis, cycloadditions involving highly reactive intermediates, or photochemistry to construct the bicyclic core.[16][17]
Mechanistic Rationale: Organocatalytic Brønsted Acid Catalysis
A leading metal-free approach is the asymmetric organocatalytic formal cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines, catalyzed by a chiral Brønsted acid.[1][3] In this reaction, a confined imidodiphosphorimidate (IDPi) catalyst protonates the nitrogen of the imine.[17] This activation step serves two purposes:
-
It significantly lowers the LUMO of the imine, making it a much more reactive electrophile.
-
The bulky, chiral counteranion of the IDPi catalyst creates a defined chiral pocket around the protonated imine, dictating the facial selectivity of the subsequent nucleophilic attack.
The highly strained BCB then acts as the nucleophile, attacking the activated iminium ion in a stereocontrolled manner to forge the azabicyclo[2.1.1]hexane skeleton.[18][19]
Caption: General catalytic cycle for organocatalytic synthesis of aza-BCHs.
Performance Analysis & Experimental Data
The primary advantage of metal-free methods is their alignment with green chemistry principles.[20][21] They avoid heavy metal contamination, often utilize readily available and less toxic catalysts, and simplify product purification. Organocatalytic methods, in particular, have demonstrated exceptional levels of enantioselectivity, often exceeding 99:1 er.[1] Another notable metal-free approach involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, which can proceed with high diastereoselectivity to form 3-azabicyclo[3.1.0]hexane derivatives.[22]
On the downside, metal-free reactions may require higher catalyst loadings (5-20 mol%) compared to their rhodium counterparts. Some substrates, particularly highly strained ones like bicyclobutanes, can be challenging to prepare and handle. Furthermore, the substrate scope might be narrower compared to the often highly versatile transition-metal-catalyzed reactions.
Table 2: Performance Data for Selected Metal-Free Syntheses of Azabicyclohexanes
| Entry | Reaction Type | Catalyst (mol%) | Substrate Components | Yield (%) | d.r. | er | Reference |
| 1 | Organocatalytic Cycloaddition | IDPi Brønsted Acid (10) | BCB-ester + N-aryl imine | 98 | N/A | 99:1 | [1] |
| 2 | Organocatalytic Cycloaddition | IDPi Brønsted Acid (10) | BCB-ketone + N-aryl imine | 85 | N/A | 98:2 | [1] |
| 3 | Lewis Acid Cycloaddition | Sc(OTf)₃ (10) | BCB + N-aryl imine | 92 | >20:1 | N/A | [18][19] |
| 4 | 1,3-Dipolar Cycloaddition | None (Stoichiometric) | Azomethine ylide + Cyclopropene | 91 | >20:1 | N/A | [22] |
| 5 | Base-mediated Cyclization | n-BuLi (Stoichiometric) | 2-(bromomethyl)pyrrolidine | "Effective" | N/A | N/A | [23] |
Representative Experimental Protocol: Organocatalytic Asymmetric Synthesis
This protocol is adapted from the work of the List group on the asymmetric synthesis of azabicyclo[2.1.1]hexanes.[1]
Objective: To synthesize a chiral azabicyclo[2.1.1]hexane via an organocatalyzed cycloaddition.
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (1.5 equiv)
-
N-aryl imine (1.0 equiv)
-
Imidodiphosphorimidate (IDPi) catalyst (10 mol%)
-
Anhydrous toluene as solvent
-
4 Å molecular sieves
Procedure:
-
Reactor Setup: Add the IDPi catalyst (10 mol%), the N-aryl imine (1.0 equiv), and activated 4 Å molecular sieves to a flame-dried vial under an inert atmosphere.
-
Causality: Molecular sieves are essential to scavenge any trace amounts of water, which can protonate the imine non-selectively or deactivate the Brønsted acid catalyst, leading to a loss of enantioselectivity.
-
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the BCB derivative (1.5 equiv).
-
Reaction Conditions: Seal the vial and stir the mixture at the specified temperature (e.g., -20 °C) for the required time (e.g., 24-48 hours).
-
Causality: Lower temperatures are often employed in asymmetric catalysis to enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.
-
-
Reaction Monitoring: Monitor the reaction for the consumption of the imine starting material by TLC or ¹H NMR analysis of an aliquot.
-
Workup & Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column. Purify via flash chromatography to yield the enantiomerically enriched azabicyclohexane product.
-
Self-Validation: The enantiomeric ratio (er) of the product must be determined by analysis on a chiral stationary phase via HPLC or SFC to confirm the effectiveness of the asymmetric induction.
-
Part 3: Head-to-Head Comparison and Future Outlook
The choice between a rhodium-catalyzed and a metal-free approach is not merely a matter of preference but a strategic decision based on the specific goals of the synthesis.
Caption: Decision workflow for selecting a synthetic strategy.
Summary of Comparison:
-
Stereoselectivity: Both methods offer powerful solutions for stereocontrol. Rhodium catalysis, with its vast library of chiral ligands, provides exquisite control over both diastereoselectivity and enantioselectivity.[6][12] Organocatalysis has set a new benchmark for enantioselectivity in many cases, though achieving high diastereoselectivity can sometimes be more challenging.[1]
-
Scope and Tolerance: Rhodium catalysts are often workhorses, demonstrating remarkable tolerance for a wide array of functional groups. Metal-free systems, while powerful, can sometimes have a more limited substrate scope, being more sensitive to the electronic nature of the starting materials.[5][16]
-
Scalability and Cost: This is the clearest point of divergence. For large-scale industrial synthesis, the high cost of rhodium and the need for rigorous metal remediation present significant hurdles.[7][9] Metal-free organocatalytic systems are inherently more attractive from a cost and process safety perspective, making them better suited for manufacturing campaigns.[13]
-
Green Chemistry: Metal-free approaches are unequivocally superior from a green chemistry standpoint. They avoid toxic heavy metals, reduce waste streams associated with metal removal, and contribute to a more sustainable synthetic process.[15][21]
Future Outlook:
The field of azabicyclohexane synthesis continues to evolve rapidly. Hybrid approaches, such as photoinduced palladium catalysis, are emerging that blur the lines between traditional categories.[24][25] We can anticipate the development of catalysts based on more abundant and less toxic earth-abundant metals (e.g., iron, copper) to challenge rhodium's dominance.[24] In the metal-free domain, the expansion of the organocatalytic toolbox and the application of flow chemistry are poised to make these valuable scaffolds even more accessible. Ultimately, a deep understanding of the strengths and weaknesses of each methodology will empower chemists to innovate and efficiently integrate these crucial 3D motifs into the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Purification of 6-Tosyl-6-azabicyclo[3.1.0]hexane
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign. The bicyclic amine derivative, 6-Tosyl-6-azabicyclo[3.1.0]hexane, is a valuable building block in the synthesis of various biologically active molecules. Its unique strained ring system and the presence of the electron-withdrawing tosyl group offer a versatile handle for further chemical transformations.[1] However, achieving the high purity required for downstream applications necessitates a careful selection of purification techniques.
This guide provides an in-depth comparison of the primary methods for purifying 6-Tosyl-6-azabicyclo[3.1.0]hexane, drawing upon established protocols and the underlying chemical principles that govern their efficacy. We will explore the nuances of column chromatography and recrystallization, offering experimental insights to empower researchers to make informed decisions for their specific needs.
Understanding the Molecule: Key Properties Influencing Purification
Before delving into specific techniques, it is crucial to understand the physicochemical properties of 6-Tosyl-6-azabicyclo[3.1.0]hexane that dictate its behavior during purification.
-
Polarity: The presence of the polar sulfonyl group and the nitrogen atom, counterbalanced by the nonpolar bicyclic hydrocarbon framework and the tosyl group's aromatic ring, gives the molecule an intermediate polarity. This characteristic is central to its separation by chromatography.
-
Solubility: The compound is noted to be soluble in solvents like tetrahydrofuran (THF) and diethyl ether (Et2O).[2] Its solubility in common recrystallization and chromatography solvents will be a key determinant of the chosen method.
-
Stability: The tosyl group acts as a protecting group for the nitrogen atom, enhancing the compound's overall stability.[1] This is advantageous as it allows for a wider range of purification conditions without significant degradation. However, like many strained bicyclic systems, it is prudent to handle it with care, and storage at 4 °C is recommended.[2]
-
Physical State: 6-Tosyl-6-azabicyclo[3.1.0]hexane is a white solid with a reported melting point, making recrystallization a potentially effective purification method.[2]
Head-to-Head Comparison: Column Chromatography vs. Recrystallization
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of components between a stationary phase and a mobile phase. | Difference in solubility of the compound and impurities in a solvent at different temperatures. |
| Throughput | Lower, suitable for small to medium scale purification. | Higher, can be scaled up for larger quantities. |
| Purity Achievable | Can achieve very high purity (>99%) by optimizing conditions. | Purity is dependent on the impurity profile and the choice of solvent. |
| Yield | Can have losses due to irreversible adsorption or streaking on the column. | Yields can be high if the solvent system is well-chosen. |
| Speed | Can be time-consuming, especially for large columns. | Generally faster, particularly for straightforward crystallizations. |
| Cost | Higher due to the cost of stationary phase (e.g., silica gel) and large volumes of solvents. | Lower, primarily involves the cost of the recrystallization solvent. |
| Waste Generation | Generates significant solvent and solid waste. | Generates less solvent waste. |
In-Depth Analysis of Purification Techniques
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a widely employed technique for the purification of organic compounds, and 6-Tosyl-6-azabicyclo[3.1.0]hexane is no exception.[2][3][4] The principle lies in the differential adsorption of the target compound and its impurities onto a solid stationary phase (typically silica gel) as a liquid mobile phase is passed through the column under pressure.
Causality Behind Experimental Choices:
The choice of the stationary and mobile phases is critical. For N-tosylated amines like 6-Tosyl-6-azabicyclo[3.1.0]hexane, standard silica gel is the most common stationary phase. However, the slightly acidic nature of silica can sometimes lead to peak tailing or degradation of amine-containing compounds.[5][6] While the tosyl group reduces the basicity of the nitrogen, this interaction should not be overlooked.
To counteract potential issues, a small amount of a basic modifier, such as triethylamine (Et3N), can be added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and improved recovery.[6]
The mobile phase is chosen based on the polarity of the compound. A common starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The ratio of these solvents is optimized to achieve good separation between the desired product and any impurities.
Experimental Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of 6-Tosyl-6-azabicyclo[3.1.0]hexane by flash column chromatography.
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude 6-Tosyl-6-azabicyclo[3.1.0]hexane in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed. For better resolution, the crude product can be pre-adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with the nonpolar solvent, gradually increasing the proportion of the polar solvent (e.g., from 0% to 20% ethyl acetate in hexane). The optimal gradient will depend on the impurity profile.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Tosyl-6-azabicyclo[3.1.0]hexane.
Reported Solvent Systems:
-
Petroleum ether/Ethyl acetate (9:1)[2]
-
30–100% Diethyl ether in light petroleum ether[2]
-
Petroleum ether/Ethyl acetate (10:1)[3]
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either soluble or insoluble at all temperatures.[7]
Causality Behind Experimental Choices:
The selection of the recrystallization solvent is the most critical step. For a compound of intermediate polarity like 6-Tosyl-6-azabicyclo[3.1.0]hexane, a single solvent or a binary solvent system can be effective. A common approach for N-tosylated compounds is to use a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, ethanol) and a nonpolar solvent in which it is less soluble (e.g., hexane, water).[8]
The cooling rate is another important parameter. Slow cooling allows for the formation of well-defined crystals, which are more likely to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Experimental Workflow for Recrystallization:
Caption: General workflow for the purification of a solid compound by recrystallization.
Detailed Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility when hot.[7]
-
Dissolution: Place the crude 6-Tosyl-6-azabicyclo[3.1.0]hexane in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[9]
-
Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution briefly heated before being filtered hot to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Potential Recrystallization Solvents:
Based on the solubility data and common practices for similar compounds, potential solvent systems for the recrystallization of 6-Tosyl-6-azabicyclo[3.1.0]hexane include:
-
Ethyl acetate/Hexane
-
Ethanol/Water[8]
-
Dichloromethane/Hexane
Conclusion and Recommendations
Both flash column chromatography and recrystallization are effective methods for the purification of 6-Tosyl-6-azabicyclo[3.1.0]hexane. The choice between them depends on the specific requirements of the synthesis.
-
For achieving the highest possible purity, especially when dealing with closely related impurities, flash column chromatography is the preferred method. The ability to fine-tune the mobile phase composition provides excellent control over the separation.
-
For larger scale purifications where a good level of purity is sufficient and efficiency is a key consideration, recrystallization is an excellent choice. It is generally faster, less expensive, and generates less waste.
In many cases, a combination of both techniques can be employed for optimal results. An initial purification by flash column chromatography can be followed by recrystallization to obtain a highly pure, crystalline product. The self-validating nature of these protocols, where purity can be assessed at each stage by techniques like TLC and melting point analysis, ensures a reliable and reproducible outcome.
References
-
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved February 7, 2026, from [Link]
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents. (n.d.).
-
cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved February 7, 2026, from [Link]
-
Light Empowered Aziridination of Olefins under Metal - Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]
-
Rh(I)-Catalyzed Intramolecular [3 + 2] Cycloaddition of trans-Vinylcyclopropane-Enes. (n.d.). Retrieved February 7, 2026, from [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. (2024, January 3). Retrieved February 7, 2026, from [Link]
-
Crystal Forms of Anti-HIV Drugs: Role of Recrystallization - SciSpace. (2012, March 7). Retrieved February 7, 2026, from [Link]
-
How to isolate Imine by column chromatography? - ResearchGate. (2016, February 20). Retrieved February 7, 2026, from [Link]
-
Accelerated stability modeling of recrystallization from amorphous solid Dispersions: A Griseofulvin/HPMC-AS case study - PubMed. (2024, May 25). Retrieved February 7, 2026, from [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropan - American Chemical Society. (2024, January 3). Retrieved February 7, 2026, from [Link]
-
6-Tosyl-6-azabicyclo[3.1.0]hexane | C12H15NO2S - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022, October 14). Retrieved February 7, 2026, from [Link]
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed. (2013, December 6). Retrieved February 7, 2026, from [Link]
-
The Science of Recrystallization - YouTube. (2019, April 23). Retrieved February 7, 2026, from [Link]
Sources
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- 3. rsc.org [rsc.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
spectroscopic comparison of 6-Tosyl-6-azabicyclo[3.1.0]hexane isomers
Executive Summary
In the development of bioactive scaffolds, 6-tosyl-6-azabicyclo[3.1.0]hexane (CAS: 81097-48-5) serves as a critical intermediate, particularly as a "activated" aziridine fused to a cyclopentane ring. For researchers, the "isomeric comparison" of this compound typically addresses two distinct challenges:
-
Stereochemical Configuration (Invertomers): Distinguishing the stable Exo-N-Tosyl form from the sterically disfavored Endo-N-Tosyl form.
-
Constitutional Isomerism (Stability): Differentiating the intact bicyclic aziridine from its ring-opened allylic sulfonamide isomer (N-(cyclopent-2-en-1-yl)-4-methylbenzenesulfonamide ), a common byproduct formed under acidic conditions or thermal stress.
This guide provides a definitive spectroscopic comparison to validate structural integrity, focusing on NMR diagnostics that distinguish the fused aziridine core from its open-chain isomers.
Structural Analysis & Stereochemistry
The 6-azabicyclo[3.1.0]hexane system possesses a fused [3.1.0] bicyclic skeleton. When substituted with a bulky tosyl group on the nitrogen (position 6), the molecule adopts a specific conformation to minimize steric strain.
-
Exo-Isomer (Anti): The tosyl group is oriented away from the concave face of the cyclopentane ring. This is the thermodynamically stable product isolated from standard aziridination reactions (e.g., Chloramine-T + Cyclopentene).
-
Endo-Isomer (Syn): The tosyl group is oriented towards the cyclopentane ring. This conformer suffers from severe steric repulsion between the sulfonyl oxygens and the endo-methylene protons of the cyclopentane. It is rarely observed in static NMR at room temperature.
Figure 1: Stereochemical & Constitutional Isomers
Caption: Relationship between the stable Exo-isomer, the elusive Endo-isomer, and the common ring-opened impurity.
Spectroscopic Comparison: Aziridine vs. Allylic Sulfonamide
The most critical quality control check is ensuring the aziridine ring is intact. The ring-opened isomer is often indistinguishable by TLC but shows distinct NMR signatures.
Table 1: 1H NMR Diagnostic Markers (400 MHz, CDCl3)
| Feature | 6-Tosyl-6-azabicyclo[3.1.0]hexane (Target) | N-(Cyclopent-2-en-1-yl)tosylamide (Impurity) | Mechanistic Insight |
| Symmetry | Cₛ Symmetric (Meso-like signals) | Asymmetric (Chiral signals) | The bicycle has a plane of symmetry; the alkene does not. |
| Bridgehead / Methine | δ 3.33 (s or d, 2H) | δ ~4.0 - 4.2 (m, 1H) | Aziridine bridgehead protons are shielded compared to allylic methines. |
| Olefinic Protons | Absent | δ 5.50 - 5.80 (m, 2H) | Diagnostic peaks for ring opening (C=C bond formation). |
| NH Proton | Absent (Tertiary Amine) | δ 4.5 - 5.0 (d, 1H) | The sulfonamide NH appears upon ring opening; exchangeable with D₂O. |
| Tosyl Methyl | δ 2.46 (s, 3H) | δ 2.43 (s, 3H) | Minimal difference; not diagnostic. |
| Cyclopentane CH₂ | δ 1.93, 1.58 (Multiplets) | δ 1.6 - 2.3 (Complex) | The bicycle shows a rigid envelope; the alkene is more flexible. |
Key Protocol Note: Always run ¹H NMR in CDCl₃ neutralized with basic alumina or K₂CO₃. Acidic CDCl₃ can catalyze the ring opening in the NMR tube, leading to false negatives regarding sample purity.
Detailed Characterization of the Exo-Isomer
For the isolated product (Exo-6-Tosyl-6-azabicyclo[3.1.0]hexane), the following assignments validate the structure.
¹H NMR Assignment (CDCl₃, 400 MHz)
-
δ 7.82 (d, J=8.3 Hz, 2H): Ortho-protons of Tosyl group.
-
δ 7.32 (d, J=8.0 Hz, 2H): Meta-protons of Tosyl group.
-
δ 3.33 (d, J=1.6 Hz, 2H): H1/H5 (Bridgehead) . The small coupling constant (
Hz) is characteristic of the cis-fused [3.1.0] system, reflecting the dihedral angle between the bridgehead and the adjacent methylene protons. -
δ 2.46 (s, 3H): Tosyl-CH₃.[1]
-
δ 1.93 (dd, J=13.4, 7.6 Hz, 2H): H2/H4 (Exo-face protons).
-
δ 1.64 – 1.52 (m, 3H): H2/H4 (Endo-face protons) + H3.
¹³C NMR Assignment (CDCl₃, 100 MHz)
-
δ 144.5, 135.1: Quaternary Aromatic C (Tosyl).
-
δ 129.7, 128.0: Aromatic CH.[1]
-
δ 46.5: C1/C5 (Aziridine Bridgehead) . High field shift is diagnostic of the strained ring.
-
δ 26.8: C2/C4 (Cyclopentane CH₂).
-
δ 19.5: C3 (Cyclopentane CH₂).
Experimental Protocol: Synthesis & Purification
To ensure the isolation of the pure Exo isomer and prevent isomerization to the allylic amide, follow this field-proven protocol.
Reaction Scheme: Cyclopentene + Chloramine-T (or PhI=NTs) → 6-Tosyl-6-azabicyclo[3.1.0]hexane
Workflow Diagram:
Caption: Synthesis workflow emphasizing the critical neutralization step during purification to prevent ring opening.
Step-by-Step Methodology:
-
Reaction: Dissolve Cyclopentene (3.0 mmol) and Chloramine-T trihydrate (3.3 mmol) in Acetonitrile (15 mL). Add Phenyltrimethylammonium tribromide (PTAB, 0.3 mmol) as a catalyst.[2]
-
Stirring: Stir vigorously at room temperature for 12 hours. The mixture will become cloudy as NaCl precipitates.
-
Workup: Dilute with Ethyl Acetate (30 mL) and water (20 mL). Separate the organic phase. Wash with brine and dry over anhydrous Na₂SO₄.[2]
-
Concentration: Evaporate solvent under reduced pressure. Note: Do not heat the water bath above 40°C to minimize thermal rearrangement.
-
Purification: Purify by flash column chromatography.
References
-
Synthesis & NMR Data: Liang, C., et al. "Light Empowered Aziridination of Olefins under Metal-Free Conditions." Royal Society of Chemistry (RSC) Advances, 2021. (See Supporting Info for Spectra).
-
Isomer Characterization: PubChem Compound Summary for CID 3660088, "6-Tosyl-6-azabicyclo[3.1.0]hexane".[5] National Center for Biotechnology Information (2025). .
-
Ring Expansion Mechanisms: Varrone, M., et al. "Ring expansions of 1-azabicyclo[n.1.0]alkanes." Arkivoc, 2011. .
-
General Aziridination Protocol: Yoshimura, A., et al. "Hydrogen-bond activation enables aziridination of unactivated olefins." Beilstein Journal of Organic Chemistry, 2018. .
Sources
biological activity comparison of azabicyclo[3.1.0]hexane derivatives
Executive Summary: The Power of Conformational Restriction
The azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from the cyclopropane ring fused to a pyrrolidine (in 2-aza and 3-aza systems), which rigidly constrains the spatial arrangement of functional groups. By reducing the entropic penalty of binding, these derivatives often exhibit nanomolar to picomolar affinity for their targets.
This guide objectively compares the two dominant classes of this scaffold:
-
2-Azabicyclo[3.1.0]hexane: Primarily mGluR2/3 agonists (Glutamate mimics).
-
3-Azabicyclo[3.1.0]hexane: Primarily Triple Reuptake Inhibitors (TRIs) (Monoamine transporter ligands).
Part 1: 2-Azabicyclo[3.1.0]hexane Derivatives (Glutamatergic Modulation)
Mechanism of Action
These derivatives act as conformationally restricted analogs of L-glutamate. The bicyclic system locks the amino acid backbone into a specific folded conformation required to activate Group II metabotropic glutamate receptors (mGluR2 and mGluR3).
Comparative Efficacy Data
The following table compares the prototypical agonist LY354740 (Eglumegad) against its structural analogs.
| Compound | Structure Description | Target Affinity (Ki/EC50) | Selectivity Profile | Biological Outcome |
| LY354740 | (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | mGluR2 EC50: ~5-10 nMmGluR3 EC50: ~10-20 nM | Highly selective for Group II over Group I/III mGluRs and iGluRs. | Anxiolytic; suppresses glutamate release via presynaptic autoreceptors. |
| LY379268 | Oxa-analog (4-oxa-2-azabicyclo...) | mGluR2 EC50: <5 nMmGluR3 EC50: <5 nM | Higher potency than LY354740.[1] | Potent antipsychotic-like activity; higher brain penetrance in rodents.[2] |
| LY404039 | C4-substituted derivative | mGluR2 Ki: 149 nM | Selective agonist. | Active metabolite of the prodrug LY2140023. |
| MGS0008 | Prodrug form available | mGluR2/3: Nanomolar | High oral bioavailability. | Efficacy in schizophrenia models (PCP-induced hyperlocomotion). |
Critical Insight: The stereochemistry is non-negotiable. The (1S,2S,5R,6S) isomer of LY354740 is the active eutomer. The mirror image is virtually inactive, demonstrating the strict steric requirements of the mGluR glutamate-binding pocket.
Signaling Pathway Visualization
Activation of mGluR2/3 couples to G_i/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels. This reduces presynaptic glutamate release.
Figure 1: Signal transduction pathway for Group II mGluR agonists. Activation leads to decreased excitability.
Part 2: 3-Azabicyclo[3.1.0]hexane Derivatives (Monoamine Transporter Inhibition)[3]
Mechanism of Action
Unlike the 2-aza series, the 3-azabicyclo[3.1.0]hexane scaffold (specifically with an aryl group at the 1-position) mimics the structure of monoamines (dopamine/serotonin). These compounds function as Triple Reuptake Inhibitors (TRIs) , blocking SERT, NET, and DAT.
Comparative Efficacy Data
The "gold standard" for this class is Bicifadine .
| Compound | Substitution (R-Group) | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | Ratio (NET:SERT:DAT) |
| Bicifadine | 1-(4-methylphenyl) | 55 | 110 | 900 | 1 : 2 : 17 (NET dominant) |
| DOV 21,947 | 1-(3,4-dichlorophenyl) | 12 | 23 | 96 | Balanced inhibition |
| DOV 102,677 | 1-(3,4-dichlorophenyl)-N-methyl | 13 | 103 | 130 | Balanced TRI |
| Amitifadine | 1-(3,4-dichlorophenyl)-3-aza...[3] | ~10 | ~20 | ~100 | Investigated for obesity/depression |
Critical Insight: The N-substitution modulates selectivity. Secondary amines (NH) like Bicifadine tend to favor NET/SERT. Tertiary amines (N-Methyl) often increase DAT affinity, shifting the profile toward a balanced TRI, which is desirable for "broad spectrum" antidepressants but carries higher abuse potential risks if DAT inhibition is too fast/strong.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls.
Protocol A: [3H]-Glutamate Binding Assay (for 2-aza derivatives)
Validates affinity for mGluR2/3.
-
Membrane Prep: Homogenize rat cortical tissue or mGluR2-transfected CHO cells in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation:
-
Total Binding: 10 nM [3H]-Glutamate + Membrane + Test Compound.
-
Non-Specific Binding (NSB): Add 1 mM unlabeled glutamate (Control).
-
Buffer: Must contain CaCl2 (2mM) and MgCl2 (2mM) as mGluRs are cation-sensitive.
-
-
Time/Temp: Incubate 1 hour at 4°C (prevents uptake/metabolism).
-
Separation: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).
-
Validation: The IC50 of the reference standard (unlabeled glutamate) must fall within 10-20 nM.
Protocol B: Functional Monoamine Uptake Assay (for 3-aza derivatives)
Validates functional inhibition of SERT/NET/DAT.
Figure 2: Workflow for competitive radioligand uptake inhibition.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for high-throughput validity.
-
Control: Cocaine (non-selective) or Fluoxetine (SERT-selective) must serve as positive inhibition controls on every plate.
Part 4: Synthesis & Structural Considerations[5]
The biological activity is inextricably linked to the synthetic route, particularly the formation of the cyclopropane ring.
-
2-Aza Synthesis: Typically involves the Simmons-Smith cyclopropanation of enecarbamates or internal cyclization of glutamic acid derivatives. The goal is to set the relative stereochemistry of the carboxylates.
-
3-Aza Synthesis: Often achieved via carbenoid addition to maleimides or pyrrolinones.
-
Stereochemical Check: For 1-aryl-3-azabicyclo[3.1.0]hexanes, the cis relationship between the aryl group and the cyclopropane methylene is thermodynamically favored but the enantiomeric purity (1R,5S vs 1S,5R) dictates the potency ratio between transporters.
-
References
-
Monn, J. A., et al. (1997).[4][5] Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist.[6] Journal of Medicinal Chemistry.
-
Skolnick, P., et al. (2003).[3] Antidepressant-like actions of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives.[3] European Journal of Pharmacology.
-
Basile, A. S., et al. (2007).[7] Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. Journal of Pharmacology and Experimental Therapeutics.
-
Schoepp, D. D., et al. (1999).[5] Pharmacological characterization of LY379268, a potent and selective isomer of LY354740.[8] Neuropharmacology.
-
Lunn, G., et al. (2012).[9] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands.[10] Bioorganic & Medicinal Chemistry Letters.
Sources
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- 3. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
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- 5. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Cyclopropanation Techniques in Total Synthesis
Executive Summary
Cyclopropanes are not merely structural curiosities; they are critical pharmacophores and synthetic intermediates. In drug development, the cyclopropyl group serves as a bioisostere for double bonds, increasing metabolic stability (preventing cytochrome P450 oxidation) and rigidifying the molecular skeleton to lock active conformations.
For the synthetic chemist, the challenge lies in installing this strained ring with high diastereoselectivity (dr) and enantioselectivity (ee). This guide objectively compares the three dominant methodologies—Zinc-Carbenoids (Simmons-Smith) , Transition Metal-Catalyzed Diazo Decomposition , and Nucleophilic Displacement (Corey-Chaykovsky) —providing the decision-making framework necessary for complex molecule synthesis.
Part 1: Strategic Decision Matrix
Before selecting a reagent, analyze the electronic and steric nature of your substrate. The following logic flow illustrates the standard decision-making process in total synthesis.
Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and functional group availability.
Part 2: Technical Deep Dive & Comparison
The Zinc-Carbenoid Standard (Simmons-Smith)
The Simmons-Smith reaction and its Furukawa modification (
-
Mechanism: The reaction proceeds via a concerted "butterfly-type" transition state. It is stereospecific (retention of alkene geometry).
-
The "Directing Effect": The zinc atom coordinates with allylic or homoallylic alcohols. This pre-organization delivers the methylene group to the syn face of the alkene with high diastereoselectivity (
dr is common). -
Total Synthesis Utility: Used in the synthesis of Epothilone A and Halicholactone to install stereocenters relative to existing chirality.
Transition Metal-Catalyzed Diazo Decomposition
This method utilizes diazo compounds (e.g., ethyl diazoacetate) and a metal catalyst (Rh, Cu, Co) to generate a transient metal-carbene species.
-
Mechanism: The metal decomposes the diazo precursor, releasing
and forming a metal-carbene. This electrophilic species adds to the alkene. -
Selectivity: Unlike Simmons-Smith (which relies on substrate control), this method relies on catalyst control . Chiral dirhodium catalysts (e.g., Doyle’s
or Davies’ donor-acceptor carbenoids) can achieve ee on unfunctionalized olefins. -
Safety Warning: Diazo compounds are potentially explosive.[1][2] In-situ generation or flow chemistry is recommended for scale-up.
Nucleophilic Displacement (Corey-Chaykovsky)
While primarily known for epoxidation, sulfur ylides (dimethyloxosulfonium methylide) react with electron-deficient alkenes (enones) via a Michael-Initiated Ring Closure (MIRC).
-
Mechanism: 1,4-nucleophilic attack followed by intramolecular
displacement of the sulfide leaving group. -
Utility: Essential for synthesizing cyclopropyl ketones/esters where electrophilic carbenoids (Zn/Rh) would fail due to the electron-poor nature of the double bond.
Comparative Performance Metrics
| Feature | Simmons-Smith (Furukawa) | Rh-Catalyzed Diazo | Corey-Chaykovsky |
| Primary Substrate | Electron-Rich Alkenes | Electron-Rich/Neutral Alkenes | Electron-Poor Alkenes (Enones) |
| Active Species | Zinc Carbenoid ( | Metal Carbene ( | Sulfur Ylide ( |
| Stereocontrol | Substrate-controlled (Chelation) | Catalyst-controlled (Ligand) | Substrate-controlled (Thermodynamic) |
| Functional Group Tolerance | High (Acid sensitive groups need care) | Moderate (Avoid competing insertions) | Moderate (Base sensitive) |
| Scalability | High (Kilogram scale proven) | Low/Med (Diazo safety limits) | High (Cheap reagents) |
| Cost | Low ( | High (Rh catalysts) | Low (DMSO, Sulfur salts) |
Part 3: Mechanistic Visualization
Understanding the transition state is vital for predicting stereochemical outcomes.
Figure 2: The hydroxyl-directed Simmons-Smith mechanism. Coordination of the Zinc species to the oxygen atom enforces delivery of the methylene group to the same face as the alcohol.
Part 4: Validated Experimental Protocols
Protocol A: Furukawa-Modified Simmons-Smith Reaction
Best for: High-yield cyclopropanation of allylic alcohols with complete diastereocontrol.
Reagents:
-
Substrate: Allylic alcohol (1.0 equiv)
-
Diethylzinc (
): 1.0 M in hexanes (2.2 equiv) -
Diiodomethane (
): (2.2 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add the allylic alcohol and anhydrous DCM (
concentration). Cool to . -
Carbenoid Formation: Carefully add
dropwise. Caution: Pyrophoric. Stir for 10 minutes to allow zinc alkoxide formation. -
Reagent Addition: Add
dropwise via syringe. The solution may become slightly cloudy. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC (usually 2–12 hours).
-
Quench: Cool to
. Quench with saturated aqueous . Note: Gas evolution and precipitate formation will occur. -
Workup: Extract with DCM or
. Wash organic layer with (to remove iodine traces), then brine. Dry over .
Critical Control Point: The order of addition is vital. Adding
Protocol B: Rhodium-Catalyzed Cyclopropanation
Best for: Enantioselective cyclopropanation of styrenes or unfunctionalized alkenes.
Reagents:
-
Substrate: Styrene derivative (5.0 equiv - used in excess to minimize dimerization)
-
Diazo Precursor: Ethyl diazoacetate (EDA) (1.0 equiv)
-
Catalyst:
(achiral) or (chiral) (0.5 – 1.0 mol%) -
Solvent: DCM or Pentane
Step-by-Step Workflow:
-
Catalyst Solution: Dissolve the Rh-catalyst and the alkene substrate in the solvent under Argon.
-
Slow Addition: Dissolve EDA in a separate syringe. Use a syringe pump to add the EDA solution to the catalyst/alkene mixture over 4–8 hours.
-
Why? Keeping the instantaneous concentration of diazo low prevents carbene dimerization (formation of fumarates/maleates).
-
-
Completion: Once addition is complete, stir for an additional 30 minutes.
-
Purification: Concentrate in vacuo. The metal catalyst can often be removed by filtration through a short plug of silica.
References
-
Charette, A. B., & Beauchemin, A. (2001).[3] Simmons-Smith Cyclopropanation Reaction.[3][4][5] Organic Reactions.[3][4][5][6][7][8][9][10]
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews.
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews.
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Accounts of Chemical Research.
-
Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews.
-
Proctor, L. D., & Warr, A. J. (2002).[11] Development of a Continuous Process for the Industrial Generation of Diazomethane. Organic Process Research & Development.
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
